(+/-)-N-3-Benzylnirvanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZDHUHMXXALFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Pharmacological Profile of (+/-)-N-3-Benzylnirvanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (+/-)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19. Recognizing the critical role of CYP2C19 in drug metabolism and the therapeutic potential of its selective inhibition, this document delves into the core chemical properties, a proposed synthesis pathway, pharmacological actions, and essential experimental protocols for the study of this compound. The content herein is structured to provide not just data, but a foundational understanding of the causality behind the experimental design and the scientific principles that ensure the validity of the presented methodologies.
Introduction: The Significance of Selective CYP2C19 Inhibition
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Within this superfamily, the CYP2C subfamily, and specifically CYP2C19, plays a significant role in the biotransformation of several important drug classes, such as proton pump inhibitors and antiepileptics[1][2]. Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in drug response, highlighting the need for tools to probe and modulate its activity[1].
This compound has emerged as a valuable research tool due to its high potency and selectivity as a competitive inhibitor of CYP2C19. This guide will explore the chemical and pharmacological characteristics of this compound, providing a robust resource for researchers in drug discovery and development.
Physicochemical Properties
This compound is a racemic mixture, and its physicochemical properties are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₂ | N/A |
| Molecular Weight | 294.35 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 134-136 °C | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| pKa | 8.02 ± 0.70 (Predicted) | [3] |
| LogP | 3.31060 (Predicted) | N/A |
Synthesis and Chiral Separation: A Proposed Pathway
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a logical and efficient pathway can be proposed based on established methods for the synthesis of the parent compound, nirvanol (5-ethyl-5-phenylhydantoin), and subsequent N-alkylation of the hydantoin ring.
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-step process: the formation of the nirvanol core followed by benzylation at the N-3 position.
Step 1: Synthesis of 5-ethyl-5-phenylhydantoin (Nirvanol)
The Bucherer-Bergs reaction provides a classic and efficient method for the synthesis of hydantoins from ketones[4].
-
Reaction: Propiophenone is reacted with ammonium carbonate and potassium cyanide in a heated solution of ethanol and water[5].
-
Mechanism: This multicomponent reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring[4].
-
Rationale for Experimental Choices: The use of a reflux system ensures the reaction proceeds to completion. Cooling the reaction mixture is critical for the precipitation and isolation of the nirvanol product[5].
Step 2: N-3 Benzylation of Nirvanol
The N-3 position of the hydantoin ring is more acidic and thus more readily alkylated than the N-1 position[6][7][8].
-
Reaction: Nirvanol is reacted with benzyl chloride in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF).
-
Mechanism: The base deprotonates the N-3 nitrogen, creating a nucleophilic anion that subsequently attacks the electrophilic benzyl chloride in an SN2 reaction.
-
Rationale for Experimental Choices: DMF is an excellent solvent for this type of reaction as it is polar and aprotic, facilitating the dissolution of the reactants and promoting the SN2 mechanism. Potassium carbonate is a mild and effective base for this transformation.
Chiral Separation of Enantiomers
To study the distinct biological activities of the (+)- and (-)-enantiomers, chiral separation of the racemic mixture is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose[3][9][10].
-
Methodology: A solution of this compound is injected onto an HPLC system equipped with a chiral column, such as one based on derivatized cellulose or amylose.
-
Principle of Separation: The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation[10]. The choice of mobile phase (a mixture of solvents like hexane and isopropanol) is crucial for optimizing the separation[11].
-
Detection: A UV detector is typically used to monitor the elution of the separated enantiomers.
Pharmacological Profile: A Potent and Selective CYP2C19 Inhibitor
The primary pharmacological action of this compound is the potent and selective inhibition of CYP2C19.
Mechanism of Action
This compound acts as a competitive inhibitor of CYP2C19. This means it reversibly binds to the active site of the enzyme, competing with the substrate for binding. The inhibitory potency is stereoselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer.
The mechanism of inhibition likely involves the interaction of the hydantoin ring and the benzyl group with key residues in the active site of CYP2C19. The nitrogen atoms of the hydantoin ring may coordinate with the heme iron of the enzyme, a common feature of many CYP inhibitors[1]. The lipophilic benzyl and phenyl groups likely engage in hydrophobic interactions with nonpolar amino acid residues within the active site cavity, further stabilizing the inhibitor-enzyme complex[12].
In Vitro Inhibition Studies: A Self-Validating Protocol
To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of this compound, a well-controlled in vitro assay using human liver microsomes or recombinant CYP2C19 is essential.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of a known CYP2C19 substrate (e.g., (S)-mephenytoin).
-
Prepare a NADPH-generating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw human liver microsomes or recombinant CYP2C19 on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the buffer, microsomes/recombinant enzyme, and varying concentrations of this compound.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the CYP2C19 substrate and the NADPH-generating system.
-
Incubate at 37°C for a specified time.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Self-Validation: This protocol incorporates self-validating elements by including positive and negative controls. A positive control (a known CYP2C19 inhibitor) confirms the assay's ability to detect inhibition, while a negative control (vehicle) establishes the baseline enzyme activity. The use of an internal standard in the analytical method corrects for variations in sample processing and instrument response.
Metabolism: A Predictive Outlook
Specific studies on the metabolic fate of this compound are not widely reported. However, based on the metabolism of its parent compound, nirvanol, and general principles of drug metabolism, a likely pathway can be predicted.
The primary metabolic transformation of nirvanol is aromatic hydroxylation of the phenyl ring[13]. It is therefore highly probable that this compound also undergoes hydroxylation on either the phenyl ring or the benzyl moiety. This reaction would be catalyzed by other CYP enzymes for which it is not an inhibitor. Following hydroxylation, the resulting metabolite could be further conjugated with glucuronic acid to facilitate its excretion.
Toxicology: A Framework for Assessment
Comprehensive toxicological data for this compound are not publicly available. For a research compound at the preclinical stage, a tiered approach to in vitro toxicity testing is recommended to assess its potential for adverse effects. This approach provides a self-validating system by employing a battery of assays that evaluate different toxicological endpoints.
Recommended In Vitro Toxicology Assays:
-
Cytotoxicity Assays: To determine the compound's general toxicity to cells. Assays such as the MTT or LDH release assay can be performed on relevant cell lines (e.g., HepG2 liver cells)[14][15].
-
Genotoxicity Assays: To assess the potential for the compound to damage DNA. The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay are standard tests.
-
Cardiotoxicity Assays: To evaluate the potential for adverse effects on the heart. The hERG assay is a critical test to assess the risk of drug-induced cardiac arrhythmias.
-
Hepatotoxicity Assays: To specifically investigate liver toxicity. This can involve using primary human hepatocytes and assessing markers of liver injury, such as changes in enzyme levels and cell viability.
This battery of tests provides a comprehensive initial safety profile and helps to identify any potential toxicological liabilities early in the development process[16][17][18].
Analytical Methodology: Quantification in Biological Matrices
A robust and validated analytical method is essential for pharmacokinetic and other studies involving this compound. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices[19][20][21][22].
Proposed LC-MS/MS Method Protocol:
-
Sample Preparation:
-
To a sample of biological matrix (e.g., plasma), add an internal standard (ideally, a stable isotope-labeled version of the analyte).
-
Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters include selectivity, accuracy, precision, linearity, range, limit of quantification (LLOQ), and stability[20][21][22][23].
Conclusion
This compound is a valuable chemical tool for the study of CYP2C19-mediated drug metabolism. Its potent and selective inhibitory activity makes it an important compound for in vitro reaction phenotyping and for investigating the clinical implications of CYP2C19 polymorphism. This guide has provided a comprehensive overview of its chemical properties, a plausible synthesis route, its pharmacological mechanism of action, and robust, self-validating protocols for its study. As with any research compound, a thorough understanding of its characteristics and the application of sound experimental design are paramount to generating reliable and meaningful data.
References
-
PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin. Available from: [Link]
-
Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Available from: [Link]
-
Chiral Drug Separation. Available from: [Link]
-
New Route for 1-Substituted Hydantoins. Available from: [Link]
-
Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans - PubMed. Available from: [Link]
-
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* - Scirp.org. Available from: [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). Available from: [Link]
-
Structural Characterization of Human Cytochrome P450 2C19: ACTIVE SITE DIFFERENCES BETWEEN P450s 2C8, 2C9, AND 2C19 - NIH. Available from: [Link]
-
N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels - MDPI. Available from: [Link]
-
Ligand-Based Design of a Potent and Selective Inhibitor of Cytochrome P450 2C19 | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
In Vitro Toxicology Testing - Charles River Laboratories. Available from: [Link]
-
Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed. Available from: [Link]
-
Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available from: [Link]
-
In Vitro Toxicology Assays - TME Scientific. Available from: [Link]
-
Chiral HPLC Separations - Phenomenex. Available from: [Link]
-
Structural Characterization of Human Cytochrome P450 2C19: Active Site Differences Between P450s 2C8, 2C9, and 2C19 - PubMed. Available from: [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins | ACS Organic & Inorganic Au. Available from: [Link]
-
The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed. Available from: [Link]
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]
-
CYP2C19 Inhibition - Cambridge MedChem Consulting. Available from: [Link]
-
Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. - ResearchGate. Available from: [Link]
-
In vitro toxicology nonclinical studies - Labcorp. Available from: [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. Available from: [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Available from: [Link]
-
Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D. Available from: [Link]
-
CYP2C19 - Wikipedia. Available from: [Link]
-
Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for ... - NCBI. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]
-
Bioanalytical Method Validation. Available from: [Link]
-
A general overview of the major metabolic pathways - Universidade Fernando Pessoa. Available from: [Link]
Sources
- 1. CYP2C19 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. CYP2C19 - Wikipedia [en.wikipedia.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D [pubs.rsc.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 15. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. criver.com [criver.com]
- 18. labcorp.com [labcorp.com]
- 19. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 21. japsonline.com [japsonline.com]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 23. ema.europa.eu [ema.europa.eu]
(+/-)-N-3-Benzylnirvanol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (+/-)-N-3-Benzylnirvanol
Introduction
This compound, with the empirical formula C₁₈H₁₈N₂O₂, is a synthetic derivative of nirvanol, a hydantoin-based compound.[1] This class of molecules is of significant interest in medicinal chemistry, with (+)-N-3-Benzylnirvanol being recognized as a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[2] The precise structural characterization of such molecules is paramount for understanding their mechanism of action, ensuring purity, and meeting regulatory standards in drug development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of racemic N-3-benzylnirvanol, grounded in established analytical principles and methodologies.
The core structure is based on a 5-ethyl-5-phenylhydantoin scaffold, with a benzyl group attached to the nitrogen at position 3. The presence of a chiral center at the C5 position of the hydantoin ring results in a racemic mixture of (+) and (-) enantiomers.[2][3] This guide will detail the analytical workflow required to unambiguously confirm this structure and subsequently resolve and characterize the individual enantiomers.
Strategic Approach to Structure Elucidation
Caption: Logical workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Rationale: The initial and most critical step is to determine the elemental composition of the molecule. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[4][5]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire data in positive ion mode.
-
Calibration: Ensure the instrument is calibrated using a known standard to achieve mass accuracy within 5 ppm.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire the full scan spectrum.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Calculated Monoisotopic Mass | 294.1368 Da |
| Observed Ion (M+H)⁺ | ~295.1441 Da |
The observed mass for the protonated molecule (M+H)⁺ should be within 5 ppm of the calculated value, confirming the elemental composition.[6]
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Rationale: Following the confirmation of the molecular formula, MS/MS is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides vital clues about the structural motifs present in the molecule.[7][8]
Experimental Protocol:
-
Instrumentation: Use a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Precursor Ion Selection: Isolate the (M+H)⁺ ion (~m/z 295.14) in the first quadrupole.
-
Collision-Induced Dissociation (CID): Induce fragmentation in the collision cell using an inert gas (e.g., argon) with varying collision energies.
-
Fragment Ion Analysis: Scan for the resulting fragment ions in the final mass analyzer.
Predicted Fragmentation Pathway:
Caption: Predicted MS/MS fragmentation pathway for this compound.
The observation of a prominent peak at m/z 91 is highly characteristic of a benzyl group, which rearranges to the stable tropylium cation. The presence of fragments corresponding to the core hydantoin structure further supports the proposed scaffold.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the powdered this compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and water vapor signals.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3000 | N-H Stretch | Amide (Hydantoin Ring) |
| ~3100-3000 | C-H Stretch | Aromatic (Phenyl & Benzyl) |
| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl Group) |
| ~1770 & ~1710 | C=O Stretch (asymmetric & symmetric) | Imide (Hydantoin Ring) |
| ~1600 & ~1450 | C=C Stretch | Aromatic Rings |
The presence of two distinct carbonyl stretching bands is a hallmark of the hydantoin ring structure. The N-H stretching frequency confirms the presence of the secondary amide within the ring.[10]
Part 2: Unraveling Connectivity with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and multiplicity of each atom.[11]
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
1D NMR: ¹H, ¹³C, and DEPT-135
Rationale:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of chemically non-equivalent carbons.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning aliphatic signals.[9][13]
Expected ¹H and ¹³C NMR Data (Predicted):
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| Ethyl-CH₃ | ~0.9 (t, 3H) | ~8 | Positive |
| Ethyl-CH₂ | ~2.0 (q, 2H) | ~35 | Negative |
| Benzyl-CH₂ | ~4.6 (s, 2H) | ~45 | Negative |
| Aromatic-H | ~7.2-7.5 (m, 10H) | ~125-140 | Positive |
| Hydantoin N-H | ~8.5 (s, 1H) | - | - |
| C5 (Quaternary) | - | ~65 | Absent |
| C2 & C4 (C=O) | - | ~156 & ~173 | Absent |
Note: 't' = triplet, 'q' = quartet, 's' = singlet, 'm' = multiplet.
The DEPT-135 spectrum is critical for confirming the presence of the two CH₂ groups (ethyl and benzyl) as negative peaks and the CH₃ group as a positive peak. The absence of the C5, C2, and C4 signals in the DEPT spectrum confirms their quaternary nature.[14]
2D NMR: COSY, HSQC, and HMBC
Rationale: 2D NMR experiments are essential for establishing the connectivity between atoms.[15]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH and ³JCH), which is key for connecting different structural fragments.
Key Expected 2D NMR Correlations:
Caption: Key expected COSY and HMBC correlations for structural assembly.
Analysis of 2D Data:
-
COSY: A clear correlation between the ethyl protons (~0.9 and ~2.0 ppm) will confirm the ethyl group.
-
HSQC: Will map all proton signals to their directly attached carbons as predicted in the table above.
-
HMBC: This is the cornerstone of the elucidation. Key correlations to look for are:
-
Protons of the ethyl group (~2.0 ppm) to the quaternary C5 carbon (~65 ppm).
-
Protons of the C5-phenyl group to the C5 carbon.
-
The N1-H proton (~8.5 ppm) to C5 and the C2 carbonyl carbon.
-
The benzylic CH₂ protons (~4.6 ppm) to the C2 and C4 carbonyl carbons and the carbons of the benzyl-phenyl ring.
-
These HMBC correlations will unequivocally link the ethyl group, the phenyl group, and the N-benzyl group to the hydantoin core, completing the structural puzzle.
Part 3: Stereochemistry and Final Confirmation
X-Ray Crystallography
Rationale: Single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure of a molecule in the solid state.[16] It is the gold standard for structural confirmation. For a racemic compound, it will confirm the connectivity and the relative stereochemistry within the crystal lattice.
Experimental Protocol:
-
Crystal Growth: Growing single crystals suitable for X-ray diffraction can be challenging for small organic molecules.[17] A common method is slow evaporation:
-
Create a saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.[18]
-
-
Crystal Mounting: Mount a suitable single crystal (typically <0.5 mm in all dimensions) on a goniometer head.[16]
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic positions.
The resulting structure will definitively confirm the connectivity established by NMR and provide detailed conformational information.
Resolution of Enantiomers and Chiral Analysis
Rationale: Since the compound is synthesized as a racemic mixture, it is often necessary to separate the enantiomers for pharmacological studies, as they can have different biological activities.[2][3] Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this separation.
Experimental Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, to achieve baseline separation of the two enantiomers.
-
Analysis:
-
Inject an analytical-scale sample of the racemic mixture to determine the retention times of the two enantiomers.
-
Perform a semi-preparative or preparative scale separation to isolate the individual enantiomers.
-
-
Characterization of Enantiomers:
-
Circular Dichroism (CD) Spectroscopy: Acquire CD spectra for each isolated enantiomer. They should be mirror images of each other, confirming their enantiomeric relationship.
-
Optical Rotation: Measure the specific rotation ([α]D) for each enantiomer using a polarimeter. The values should be equal in magnitude and opposite in sign.
-
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while FTIR identifies key functional groups. A suite of 1D and 2D NMR experiments meticulously maps out the atomic connectivity, piecing together the ethyl, phenyl, and N-benzyl substituents around the central hydantoin core. Finally, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure, and chiral chromatography allows for the resolution and characterization of the individual enantiomers. This rigorous, self-validating workflow ensures the unequivocal identification and characterization of the molecule, a critical requirement for its application in research and drug development.
References
-
Haining, R. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235–239. [Link]
-
ResearchGate. (n.d.). Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. Retrieved from [Link]
-
PubMed. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Dalal Institute. (n.d.). Methods of Resolution. [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
Elyashberg, M., et al. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 50(S1), S3-S10. [Link]
-
RSC Publishing. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemical Science. [Link]
-
Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
-
Kalek, M., et al. (2019). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 58(34), 11633-11637. [Link]
-
Prof. Zimmerman. (2019). Formula determination by high resolution mass spectrometry. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1630-1651. [Link]
-
ResearchGate. (2015). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]
-
PubMed. (1995). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry. [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
Magnetic Resonance in Chemistry. (2014). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Magnetic Resonance in Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory. [Link]
-
University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry. [Link]
-
Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]
-
ResearchGate. (2012). Theoretical NMR correlations based Structure Discussion. [Link]
-
RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
ResearchGate. (2016). Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching. [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]
-
University of Wisconsin-Madison. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
PubMed. (1975). IR Spectroscopic Characterization of 2-thiohydantoins and 2-thiobarbiturates. Farmaco Sci. [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]
-
MDPI. (2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. [Link]
-
The Organic Chemistry Tutor. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
SciSpace. (2013). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. [Link]
-
Chemistry LibreTexts. (2019). 12.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
-
National Institutes of Health. (2021). The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. Journal of Natural Products. [Link]
-
Rick Pires. (2020). Resolution of a Racemic Mixture. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
- Google Patents. (n.d.).
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]
-
ResearchGate. (2021). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. [Link]
-
U.S. Food and Drug Administration. (2021). BNT162b2. - 3.2.S.3.1 Elucidation of Structure and Other Characteristics. [Link]
-
ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the.... [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
Sources
- 1. (+)-N-3-Benzylnirvanol = 98 HPLC, powder 790676-40-3 [sigmaaldrich.com]
- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 10. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]
- 11. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To [chem.rochester.edu]
(+/-)-N-3-Benzylnirvanol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (+/-)-N-3-Benzylnirvanol
Authored by a Senior Application Scientist
Foreword
Introduction: The Imperative for a Selective CYP2C19 Inhibitor
The cytochrome P450 superfamily represents the primary engine of oxidative drug metabolism in humans. Among its many isoforms, CYP2C19 is of profound clinical interest. It is responsible for the metabolism of a significant number of therapeutics, including proton pump inhibitors (e.g., omeprazole), antidepressants (e.g., citalopram), and antiplatelet agents (e.g., clopidogrel). Furthermore, the CYP2C19 gene is highly polymorphic, leading to distinct "poor," "intermediate," and "ultrarapid" metabolizer phenotypes within the population. These genetic variations can drastically alter drug efficacy and toxicity, making the early identification of a drug candidate's reliance on CYP2C19 a critical step in its development.
To achieve this, in vitro reaction phenotyping studies are essential. The validity of these studies hinges on the availability of highly potent and, crucially, selective chemical inhibitors for specific CYP isoforms. This compound has emerged as a gold-standard reagent for this purpose, specifically for probing the contribution of CYP2C19.
Core Mechanism of Action: Potent, Stereoselective, and Competitive Inhibition of CYP2C19
The primary and well-documented mechanism of action for this compound is its function as a direct, reversible inhibitor of the CYP2C19 enzyme.[1][2][3]
Molecular Target and Interaction
This compound exerts its effect by binding to the active site of the CYP2C19 enzyme. This binding is competitive, meaning the inhibitor and the substrate vie for the same binding location within the enzyme's catalytic pocket. The inhibitor's affinity for the active site prevents the substrate from binding, thereby blocking the metabolic process.
Stereoselectivity: The Primacy of the (+)-Enantiomer
The inhibitory action of N-3-Benzylnirvanol is highly stereoselective. The racemic mixture, denoted as (+/-), contains both enantiomers. However, extensive studies have demonstrated that the (+)-N-3-benzyl-nirvanol enantiomer is the pharmacologically active component responsible for the potent inhibition of CYP2C19.[1][2] The (-)-antipode is reported to be 20- to 60-fold less potent, underscoring the specific stereochemical requirements for high-affinity binding within the CYP2C19 active site.[1][2] For this reason, the (+)-enantiomer is the preferred tool for precise and potent inhibition.
Quantitative Potency and Selectivity Profile
The utility of an inhibitor is defined by its numbers. (+)-N-3-Benzylnirvanol is distinguished by its low nanomolar potency against CYP2C19 and a wide therapeutic window of selectivity against other major CYP isoforms.
Inhibitory Potency (Ki)
The inhibition constant (Ki) is a measure of an inhibitor's potency; a lower Ki value signifies a higher binding affinity. Data from studies using both recombinant enzymes and pooled human liver microsomes (HLMs) confirm its high potency.
| Preparation Type | Target Activity | Inhibitor | Ki Value (nM) | Reference |
| Recombinant CYP2C19 | - | (+)-N-3-Benzylnirvanol | ~250 | [1][2] |
| Human Liver Microsomes | (S)-mephenytoin 4'-hydroxylase | (+)-N-3-Benzylnirvanol | 210 - 280 | [1][2] |
Isoform Selectivity
A critical feature of a tool compound is its selectivity. (+)-N-3-Benzylnirvanol demonstrates exceptional selectivity for CYP2C19. At a concentration sufficient to cause near-maximal inhibition of CYP2C19, its effect on other key drug-metabolizing enzymes is minimal.[1][2]
| CYP Isoform | % Inhibition by 1 µM (+)-N-3-Benzylnirvanol | Reference |
| CYP2C19 | ~80% | [1][2] |
| CYP1A2 | < 16% | [1][2] |
| CYP2A6 | < 16% | [1][2] |
| CYP2C8 | < 16% | [1][2] |
| CYP2C9 | < 16% | [1][2] |
| CYP2D6 | < 16% | [1][2] |
| CYP2E1 | < 16% | [1][2] |
| CYP3A4 | < 16% | [1][2] |
Note: While the primary literature highlights its remarkable selectivity, some supplier data suggests it may also inhibit CYP2B6. Researchers should consider this possibility in experimental designs where CYP2B6 metabolism is also suspected.
Experimental Protocol: In Vitro CYP2C19 Inhibition Assay
This protocol provides a self-validating system for determining the IC50 and Ki of a test compound against CYP2C19 using (+)-N-3-Benzylnirvanol as a positive control inhibitor.
Objective: To quantify the inhibitory potential of a test compound on CYP2C19 activity in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
(+)-N-3-Benzylnirvanol (Positive Control)
-
(S)-Mephenytoin (CYP2C19 probe substrate)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and analytical plates
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of (+)-N-3-Benzylnirvanol in a suitable solvent (e.g., DMSO or Acetonitrile).
-
Prepare a stock solution of (S)-Mephenytoin.
-
Prepare serial dilutions of the inhibitor stock to create a range of final concentrations (e.g., 0.01 µM to 10 µM).
-
Dilute HLMs in phosphate buffer to a final protein concentration of 0.2 mg/mL.
-
-
Incubation Procedure:
-
Add 5 µL of inhibitor dilution (or solvent for control wells) to the 96-well plate.
-
Add 175 µL of the HLM suspension to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding 20 µL of pre-warmed (S)-Mephenytoin substrate solution. The final substrate concentration should be approximately equal to its Km for CYP2C19.
-
Immediately add 25 µL of the NADPH regenerating system to start the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 200 µL of ice-cold ACN containing an internal standard.
-
Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of the metabolite (4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Ki can be determined by running the assay at multiple substrate concentrations and performing a Dixon or Cheng-Prusoff plot analysis.
-
Conclusion: A Precision Tool for Modern Drug Discovery
This compound, and particularly its (+)-enantiomer, stands as an indispensable tool for the modern drug development scientist. Its mechanism as a potent, competitive, and highly selective inhibitor of CYP2C19 is well-characterized and supported by robust quantitative data.[1][2][4] By enabling the precise determination of CYP2C19's contribution to a compound's metabolism, it allows for earlier, more accurate predictions of clinical outcomes, including potential drug-drug interactions and the impact of genetic polymorphisms. Its use in validated protocols, such as the one described herein, ensures the generation of high-integrity data, forming a trustworthy foundation for critical development decisions.
References
-
Haining, R. L., et al. (2002). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. [Link]
-
ResearchGate. (2016). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate Publication. [Link]
-
ResearchGate. Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. ResearchGate Figure. [Link]
-
Walsky, R. L., & Obach, R. S. (2003). Verification of the selectivity of (+)N-3-benzylnirvanol as a CYP2C19 inhibitor. Drug Metabolism and Disposition, 31(3), 343. [Link]
-
PubChem. This compound Compound Summary. National Center for Biotechnology Information. [Link]
-
Cuypers, M. L., et al. (2020). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1121-1128. [Link]
Sources
An In-Depth Technical Guide to the Enantioselective Biological Activity of (+/-)-N-3-Benzylnirvanol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the stereoselective biological activity of the enantiomers of N-3-Benzylnirvanol. It is intended for researchers, scientists, and professionals in the field of drug development and metabolism. The document elucidates the profound impact of chirality on the pharmacological profile of this compound, with a primary focus on its interaction with cytochrome P450 enzymes. The (+)-enantiomer of N-3-Benzylnirvanol has been identified as a potent and highly selective competitive inhibitor of CYP2C19, a critical enzyme in human drug metabolism. In stark contrast, the (-)-enantiomer exhibits substantially diminished inhibitory activity.[1][2] This guide furnishes detailed methodologies for the synthesis, chiral resolution, and biological evaluation of these enantiomers, underpinned by quantitative data and mechanistic insights. Furthermore, it highlights the structure-activity relationship and underscores the utility of (+)-N-3-Benzylnirvanol as a valuable tool in drug metabolism and pharmacokinetic studies.
The Critical Role of Stereochemistry in Drug Metabolism
The three-dimensional structure of a molecule is a fundamental determinant of its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This is primarily because biological targets, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer. In the realm of drug metabolism, the active sites of cytochrome P450 (CYP) enzymes are exquisitely sensitive to the stereochemistry of their substrates and inhibitors. The differential binding affinity and orientation of enantiomers within a CYP active site can lead to stereoselective metabolism or inhibition, with profound implications for drug efficacy and safety. The case of (+/-)-N-3-Benzylnirvanol provides a classic example of this principle, where the biological activity is predominantly associated with one enantiomer.
Synthesis and Chiral Resolution of N-3-Benzylnirvanol Enantiomers
The generation of enantiomerically pure N-3-Benzylnirvanol is a prerequisite for the accurate assessment of their individual biological activities. This process involves the initial synthesis of the racemic mixture, followed by chiral chromatography to resolve the (+) and (-) enantiomers.
Synthesis of Racemic (±)-N-3-Benzylnirvanol
The synthesis of racemic N-3-Benzylnirvanol is achieved through the N-alkylation of nirvanol with benzyl bromide. The following protocol is adapted from established methodologies.[1][2]
Experimental Protocol: Synthesis of Racemic N-3-Benzylnirvanol
-
Reaction Setup: In a round-bottom flask, dissolve nirvanol (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K2CO3, 1.0 equivalent) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the nirvanol nitrogen.
-
Alkylation: Add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield racemic N-3-Benzylnirvanol as a white solid.
Chiral Resolution of (+)- and (-)-N-3-Benzylnirvanol
The separation of the enantiomers is accomplished using chiral High-Performance Liquid Chromatography (HPLC).[1][2]
Experimental Protocol: Chiral HPLC Separation
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: An (R,R) Whelk-O1 column is effective for this separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane and a polar modifier such as isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.
-
Purity Assessment: The enantiomeric purity of the collected fractions should be assessed by re-injection onto the chiral column.
Caption: Workflow for the synthesis and chiral separation of N-3-Benzylnirvanol enantiomers.
Biological Activity Profile: A Study in Enantioselectivity
The primary biological activity identified for N-3-Benzylnirvanol is the inhibition of cytochrome P450 enzymes, with a remarkable degree of enantioselectivity.
(+)-N-3-Benzylnirvanol: A Potent and Selective CYP2C19 Inhibitor
The (+)-enantiomer of N-3-Benzylnirvanol is a highly potent and selective inhibitor of CYP2C19.[1][2] This has been demonstrated in studies using both recombinant CYP2C19 and human liver microsomes.[1][2] The mechanism of inhibition is competitive, indicating that the inhibitor binds to the active site of the enzyme and competes with the substrate.[2]
The selectivity of (+)-N-3-Benzylnirvanol for CYP2C19 is a key feature. At concentrations that cause significant inhibition of CYP2C19, minimal to no inhibition is observed for other major human CYP isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.[2] However, it is noteworthy that some evidence suggests it may also act as an inhibitor of CYP2B6.[3]
(-)-N-3-Benzylnirvanol: The Less Active Antipode
In sharp contrast to its mirror image, (-)-N-3-Benzylnirvanol is a significantly weaker inhibitor of CYP2C19.[1][2] Studies have shown it to be 20- to 60-fold less potent than the (+)-enantiomer.[2] This substantial difference in inhibitory activity underscores the critical importance of the stereocenter in the interaction with the CYP2C19 active site.
Other Biological Activities
To date, the published literature has predominantly focused on the interaction of N-3-Benzylnirvanol enantiomers with CYP enzymes. There is a lack of comprehensive studies investigating other potential biological targets or activities. Therefore, the primary established biological role of these compounds remains their enantioselective inhibition of CYP2C19.
Mechanism of Action: Enantioselective Inhibition of CYP2C19
The differential inhibitory activity of the N-3-Benzylnirvanol enantiomers can be attributed to the specific stereochemical requirements of the CYP2C19 active site. The precise orientation of the ethyl and phenyl groups at the chiral center of the nirvanol core, along with the N-benzyl substituent, dictates the binding affinity and inhibitory potency. The (+)-enantiomer likely adopts a conformation that allows for optimal interactions with key amino acid residues within the active site, thereby preventing the binding and metabolism of CYP2C19 substrates. The (-)-enantiomer, due to its different spatial arrangement, is unable to achieve this high-affinity binding, resulting in its much lower inhibitory activity.
Caption: Enantioselective inhibition of the CYP2C19 metabolic pathway.
Experimental Protocol: In Vitro CYP2C19 Inhibition Assay
The (S)-mephenytoin 4'-hydroxylase assay is a standard method for assessing CYP2C19 activity and its inhibition.[1][2][4]
Experimental Protocol: (S)-Mephenytoin 4'-Hydroxylase Inhibition Assay
-
Materials:
-
Human liver microsomes (HLMs)
-
(S)-Mephenytoin (substrate)
-
(+)- and (-)-N-3-Benzylnirvanol (test inhibitors)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (for LC-MS/MS analysis)
-
4'-hydroxymephenytoin (metabolite standard)
-
-
Incubation:
-
Prepare a series of dilutions of the test inhibitors.
-
In a microcentrifuge tube, pre-incubate HLMs, buffer, and the test inhibitor (or vehicle control) at 37°C for 5-10 minutes.
-
Initiate the reaction by adding (S)-mephenytoin.
-
After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). The reaction time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of 4'-hydroxymephenytoin.
-
Develop a sensitive and specific LC-MS/MS method for the detection of the analyte and internal standard.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Dixon or Cornish-Bowden plots.
-
Data Summary and Comparative Analysis
The following table summarizes the quantitative data on the inhibitory potency of the N-3-Benzylnirvanol enantiomers against CYP2C19.
| Enantiomer | Target Enzyme | Assay System | Potency (Ki) | Reference |
| (+)-N-3-Benzylnirvanol | Recombinant CYP2C19 | In vitro | 250 nM | [2] |
| Native CYP2C19 | Human Liver Microsomes | 210 - 280 nM | [2] | |
| (-)-N-3-Benzylnirvanol | Recombinant CYP2C19 | In vitro | > 5 µM (20-fold less potent) | [2] |
Structure-Activity Relationship (SAR) Insights
The stark difference in the inhibitory potency between the (+) and (-) enantiomers of N-3-Benzylnirvanol provides a clear and compelling structure-activity relationship. The key SAR insights are:
-
Stereochemistry is Paramount: The absolute configuration at the C5 position of the hydantoin ring is the primary determinant of high-affinity binding to the CYP2C19 active site.
-
Optimal Fit of the (+)-Enantiomer: The spatial arrangement of the ethyl and phenyl groups in the (+)-enantiomer allows for a more favorable orientation within the enzyme's active site, leading to potent inhibition.
-
Steric Hindrance of the (-)-Enantiomer: The mirror-image configuration of the (-)-enantiomer likely results in steric clashes or suboptimal interactions with the active site residues, leading to a significant loss of inhibitory potency.
Pharmacokinetic and ADME Profile
A thorough search of the available scientific literature did not yield any specific studies on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the this compound enantiomers. This represents a significant knowledge gap.
Conclusion and Future Directions
The enantiomers of N-3-Benzylnirvanol exhibit profoundly different biological activities, with (+)-N-3-Benzylnirvanol emerging as a potent and selective competitive inhibitor of CYP2C19. The (-)-enantiomer is substantially less active. This pronounced enantioselectivity highlights the importance of stereochemistry in drug-enzyme interactions.
Future research in this area should focus on:
-
Pharmacokinetic Studies: In vivo studies are needed to characterize the ADME properties of the individual enantiomers.
-
Off-Target Profiling: A broader screening against a wider range of biological targets is warranted to fully elucidate the selectivity profile of (+)-N-3-Benzylnirvanol, particularly confirming its effect on CYP2B6.
-
Structural Biology: Co-crystallization of (+)-N-3-Benzylnirvanol with CYP2C19 would provide invaluable insights into the precise molecular interactions responsible for its potent and selective inhibition.
-
Therapeutic Potential: Given its high potency and selectivity, the potential of (+)-N-3-Benzylnirvanol as a therapeutic agent or as a tool to manage drug-drug interactions involving CYP2C19 could be explored.
The information presented in this guide provides a solid foundation for researchers working with N-3-Benzylnirvanol and underscores its value as a selective chemical probe for investigating the role of CYP2C19 in drug metabolism.
References
-
Suzuki, H., Kneller, M. B., Haining, R. L., Trager, W. F., & Rettie, A. E. (2002). N-3-benzyl-phenobarbital and (+)-N-3-benzyl-nirvanol: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-241. [Link]
-
PubMed. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. ResearchGate. [Link]
- Walsky, R. L., & Obach, R. S. (2003). Verification of the selectivity of (+)-N-3-benzylnirvanol as a CYP2C19 inhibitor. Drug Metabolism and Disposition, 31(3), 263-264.
- Paxton, S. N., et al. (2012). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 40(1), 97-105.
-
ACS Publications. (1996). Evidence That CYP2C19 is the Major (S)-Mephenytoin 4'-Hydroxylase in Humans. Biochemistry, 35(51), 16848-16853. [Link]
Sources
An In-Depth Technical Guide to (+/-)-N-3-Benzylnirvanol: A Potent and Selective CYP2C19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (+/-)-N-3-Benzylnirvanol, with a specific focus on the biologically active enantiomer, (+)-N-3-Benzylnirvanol. This compound has emerged as a critical tool in the field of drug metabolism and pharmacokinetics due to its high potency and selectivity as an inhibitor of the cytochrome P450 enzyme CYP2C19. Understanding its properties and applications is essential for researchers investigating drug-drug interactions and the metabolic pathways of new chemical entities.
Introduction: The Significance of Selective CYP Inhibition
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Among the various CYP isoforms, CYP2C19 is particularly important due to its polymorphic nature, which can lead to significant inter-individual variability in drug clearance and response. Consequently, the early identification of a new drug candidate's reliance on CYP2C19 for its metabolism is a critical step in drug development to mitigate the risk of adverse drug reactions and unpredictable pharmacokinetics.
To achieve this, researchers rely on selective chemical inhibitors to probe the contribution of specific CYP isoforms to a drug's metabolism in vitro. (+)-N-3-Benzylnirvanol has been identified as a highly potent and selective competitive inhibitor of CYP2C19, making it an invaluable tool for such "reaction phenotyping" studies.[1][2] This guide will delve into the technical details of this compound, from its fundamental properties to its practical application in the laboratory.
Chemical and Physical Properties
The topic of this guide is the racemic mixture, this compound. However, the majority of scientific literature focuses on the (+)-enantiomer, which is the active inhibitor of CYP2C19.
| Property | Value | Source |
| Chemical Name | (S)-(+)-N-3-Benzylnirvanol | [3] |
| Synonyms | (+)-N-3-Benzyl Nirvanol, (5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | [3] |
| CAS Number | 790676-40-3 ((+)-enantiomer) | [3][4] |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [3] |
| Molecular Weight | 294.35 g/mol | [3] |
| Appearance | Off-white to light yellow powder | [3] |
| Solubility | DMSO: >20 mg/mL | [3] |
| Storage Temperature | 2-8°C | [3] |
Mechanism of Action: Potent and Selective CYP2C19 Inhibition
(+)-N-3-Benzylnirvanol functions as a potent and selective competitive inhibitor of CYP2C19.[1][2] This means it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating greater potency.
Studies have demonstrated that (+)-N-3-benzylnirvanol exhibits a Kᵢ value of approximately 250 nM for recombinant CYP2C19.[1] In human liver microsomes, it inhibits (S)-mephenytoin 4'-hydroxylase activity, a specific marker for CYP2C19, with Kᵢ values ranging from 210 to 280 nM.[5]
Crucially, the inhibitory effect of (+)-N-3-benzylnirvanol is highly selective for CYP2C19 over other major drug-metabolizing CYP isoforms. At a concentration of 1 µM, (+)-N-3-benzylnirvanol inhibits CYP2C19 activity by approximately 80%, while showing minimal inhibition (<16%) of other key CYPs such as 1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4.[1][5] This high degree of selectivity is paramount for its use as a diagnostic tool in vitro.
In contrast, its antipode, the (-)-enantiomer, is significantly less potent, by a factor of 20- to 60-fold.[1][5] This stereoselectivity underscores the specific molecular interactions required for potent inhibition of the CYP2C19 active site.
Diagram of CYP2C19 Inhibition
Caption: Competitive inhibition of CYP2C19 by (+)-N-3-Benzylnirvanol.
Synthesis Overview
The synthesis of N-3-benzyl derivatives of nirvanol has been described in the scientific literature.[1] The general approach involves the benzylation of the N-3 position of the nirvanol scaffold. For researchers interested in the specific enantiomers, the racemic mixture is synthesized first and then the individual (+)- and (-)-enantiomers are resolved using chromatographic techniques, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase.[5]
Conceptual Synthesis Workflow
Caption: Generalized workflow for the synthesis and resolution of N-3-Benzylnirvanol enantiomers.
Experimental Protocol: In Vitro CYP2C19 Inhibition Assay
The following is a generalized protocol for using (+)-N-3-Benzylnirvanol to determine the contribution of CYP2C19 to the metabolism of a test compound using human liver microsomes (HLMs).
A. Reagents and Materials
-
Human Liver Microsomes (HLMs)
-
Test Compound (potential CYP2C19 substrate)
-
(+)-N-3-Benzylnirvanol (as a stock solution in a suitable solvent, e.g., DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control CYP2C19 substrate (e.g., (S)-mephenytoin)
-
Acetonitrile or other suitable quenching solvent
-
Incubator/water bath set to 37°C
-
LC-MS/MS system for analysis
B. Experimental Procedure
-
Preparation of Incubation Mixtures:
-
In separate microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLMs, and either (+)-N-3-Benzylnirvanol (test condition) or vehicle (control condition).
-
A typical final HLM concentration is 0.2-0.5 mg/mL.
-
The final concentration of (+)-N-3-Benzylnirvanol should be sufficient to cause >80% inhibition of CYP2C19 (e.g., 1-5 µM). Ensure the final solvent concentration is low (e.g., <1%) and consistent across all incubations.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.
-
-
Initiation of Reaction:
-
Add the test compound to each tube to initiate the metabolic reaction. The concentration of the test compound should ideally be below its Kₘ for the metabolic pathway being investigated.
-
Simultaneously, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for a predetermined time. This time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold quenching solvent, such as acetonitrile, often containing an internal standard for analytical purposes.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to new tubes or a 96-well plate for analysis.
-
Analyze the formation of the metabolite of the test compound using a validated LC-MS/MS method.
-
C. Data Analysis
-
Calculate the rate of metabolite formation in the control and inhibitor-treated samples.
-
The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle Control)] * 100
-
A high percentage of inhibition (>80%) strongly suggests that CYP2C19 is a major enzyme responsible for the metabolism of the test compound.
Applications and Future Perspectives
(+)-N-3-Benzylnirvanol is a valuable tool for:
-
Reaction Phenotyping: Identifying the specific CYP isoforms responsible for a new drug candidate's metabolism.[6]
-
Drug-Drug Interaction Studies: Investigating the potential for a new drug to be the victim of a drug-drug interaction with known CYP2C19 inhibitors or inducers.[7]
-
Fundamental Research: Probing the structure and function of the CYP2C19 active site.
While highly effective, it is noteworthy that some studies suggest (-)-N-3-benzylphenobarbital may be a superior CYP2C19 inhibitor in certain systems like suspended human hepatocytes due to even greater potency and selectivity.[7] However, (+)-N-3-benzylnirvanol remains a widely used and well-validated tool compound.[8] The continued use of such selective inhibitors is crucial for building accurate predictive models of drug metabolism and ensuring the development of safer and more effective medicines.
References
-
Haining, R. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. Available from: [Link]
-
Haining, R. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. Available from: [Link]
-
ResearchGate. Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. Available from: [Link]
-
ResearchGate. N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. Available from: [Link]
-
Suzuki, K., et al. (2003). Verification of the Selectivity of (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor. Drug Metabolism and Disposition, 31(8), 975-977. Available from: [Link]
-
Cuypers, M. L., et al. (2020). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1121-1128. Available from: [Link]
Sources
- 1. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. (S)-(+)-N-3-Benzylnirvanol | 790676-40-3 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: (+/-)-N-3-Benzylnirvanol as a Selective CYP2C19 Inhibitor in Drug Metabolism Studies
Abstract: This technical guide provides an in-depth overview of (+/-)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 2C19 (CYP2C19) enzyme. We will cover its fundamental physicochemical properties, a representative synthesis protocol, its mechanism of action, and a detailed experimental workflow for its application in reaction phenotyping studies. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) research.
Introduction and Core Concepts
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are responsible for the phase I metabolism of a vast majority of clinically used drugs.[1] Among these, the CYP2C19 isoform is of particular interest due to its significant contribution to the metabolism of several key drug classes, including proton pump inhibitors and antidepressants, and its well-documented genetic polymorphism, which can lead to variable drug responses in different patient populations.[2]
Reaction phenotyping, the process of identifying which CYP isoforms are responsible for a drug's metabolism, is a critical step in preclinical development. This is typically achieved using a panel of selective chemical inhibitors. An ideal inhibitor demonstrates high potency for the target enzyme and minimal off-target effects on other isoforms. This compound has emerged as a valuable tool for this purpose, serving as a highly potent and selective in vitro inhibitor of CYP2C19.[3][4] Specifically, the (+)-enantiomer is a more potent competitive inhibitor of CYP2C19 than its antipode, with reported Ki values in the nanomolar range.[3] Its high selectivity against other major CYP isoforms (including CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4) makes it a superior tool compared to less selective inhibitors, allowing for unambiguous determination of CYP2C19's role in a specific metabolic pathway.[3]
This guide provides the technical foundation for effectively utilizing this compound in a research setting.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physical and chemical properties is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₂ | PubChem[5] |
| Molecular Weight | 294.35 g/mol | Sigma-Aldrich[6] |
| IUPAC Name | 3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | PubChem[5] |
| CAS Number | 93879-40-4 (for racemic mixture) | ChemicalBook[7] |
| Appearance | White to off-white solid/powder | ChemicalBook[7] |
| Melting Point | 134-136°C | ChemicalBook[7] |
| Solubility | Insoluble in water; Soluble in DMSO (>20 mg/mL) and Methanol (Slightly) | Sigma-Aldrich[6], ChemicalBook[7] |
| Storage Temperature | 2-8°C or -20°C Freezer | Sigma-Aldrich[6], ChemicalBook[7] |
Synthesis of this compound
The synthesis of this compound is achieved through the N-alkylation of the hydantoin precursor, Nirvanol (5-ethyl-5-phenylhydantoin). This is a standard synthetic transformation that targets the nucleophilic nitrogen at the N-3 position of the hydantoin ring.
Rationale for Synthetic Route
The hydantoin scaffold contains two nitrogen atoms. The N-3 nitrogen is generally more nucleophilic and sterically accessible for alkylation compared to the N-1 nitrogen, especially after deprotonation with a suitable base. The reaction involves the formation of a sodium or potassium salt of Nirvanol, which then acts as a nucleophile, displacing a halide from the benzyl halide electrophile (e.g., benzyl bromide or chloride) in a classic SN2 reaction.
Representative Synthesis Protocol
This protocol is a representative example based on standard N-alkylation procedures for hydantoins.
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+/-)-Nirvanol (1.0 equivalent) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Add a slight excess of a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise at 0°C. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the hydantoin anion.
-
Alkylation: To the resulting solution, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Caption: General workflow for the synthesis of this compound.
Application in CYP2C19 Inhibition Assays
The primary application of this compound is to quantify the contribution of CYP2C19 to the metabolism of a test compound. This is achieved by comparing the rate of metabolism in the absence and presence of the inhibitor.
Mechanism of Action: Competitive Inhibition
(+)-N-3-Benzylnirvanol acts as a competitive inhibitor of CYP2C19.[3] This means it reversibly binds to the active site of the enzyme, competing with the substrate. The high binding affinity of the inhibitor effectively blocks the substrate from being metabolized. The potency of this inhibition is quantified by the inhibition constant (Ki), which for (+)-N-3-benzyl-nirvanol is approximately 250 nM.[3]
Experimental Protocol: In Vitro CYP2C19 Reaction Phenotyping
This protocol outlines a typical experiment to determine the fraction of metabolism (fm) attributable to CYP2C19 using human liver microsomes (HLMs).
Materials:
-
Human Liver Microsomes (HLMs)
-
Test Compound (NCE)
-
This compound (as the inhibitor)
-
(S)-Mephenytoin (as a positive control CYP2C19 substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile or Methanol (for quenching)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and this compound in a suitable organic solvent (e.g., DMSO). Ensure the final solvent concentration in the incubation is low (<1%) to avoid affecting enzyme activity.
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. A range of inhibitor concentrations bracketing the Ki value (e.g., 0, 50, 100, 250, 500, 1000 nM) should be used.
-
-
Incubation Setup (Control & Inhibitor Groups):
-
In separate microcentrifuge tubes, combine the phosphate buffer, HLM protein (typically 0.2-0.5 mg/mL), and either buffer (for control) or the this compound working solution.
-
Pre-incubate this mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the test compound to each tube to initiate the metabolic reaction. The concentration of the test compound should ideally be below its Km to ensure the assay is sensitive to competitive inhibition.
-
Immediately following the addition of the test compound, add the NADPH regenerating system to start the enzymatic process.
-
-
Incubation:
-
Incubate the reactions at 37°C in a shaking water bath for a predetermined time (e.g., 15, 30, 60 minutes). The time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Quantify the amount of metabolite formed (or substrate depleted) using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Calculate the rate of metabolism in the presence and absence of the inhibitor. The fraction of metabolism by CYP2C19 (fm,CYP2C19) can be calculated using the formula: fm,CYP2C19 = 1 - (Metabolism Rate with Inhibitor / Metabolism Rate without Inhibitor)
-
Caption: Workflow for determining CYP2C19's role in drug metabolism.
Conclusion
This compound is an indispensable tool for modern drug metabolism research. Its high potency and, crucially, its selectivity for CYP2C19 allow for precise and reliable characterization of a new drug candidate's metabolic profile. By incorporating this inhibitor into in vitro screening cascades, drug development professionals can proactively identify potential drug-drug interactions and understand sources of pharmacokinetic variability, ultimately leading to the development of safer and more effective medicines. The protocols and data presented in this guide provide a solid framework for the successful application of this key research compound.
References
-
Suzuki, H., Kneller, M. B., Rock, D. A., Jones, J. P., Trager, W. F., & Rettie, A. E. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug metabolism and disposition: the biological fate of chemicals, 30(3), 235–240. [Link]
-
Walsky, R. L., & Obach, R. S. (2003). Verification of the selectivity of (+)-N-3-benzylnirvanol as a CYP2C19 inhibitor. Drug metabolism and disposition: the biological fate of chemicals, 31(3), 343. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Al-Hussain, S. A., et al. (2023). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization... Molecules, 28(15), 5797. [Link]
-
Yıldırım, I., & Koca, M. (2020). Importance and review of drug metabolite synthesis. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-874. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ≥98% (HPLC), powder, CYP2C19 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (+)-N-3-Benzylnirvanol: A Potent and Selective CYP2C19 Inhibitor for Preclinical Research
Abstract
This technical guide provides an in-depth examination of (+)-N-3-Benzylnirvanol as a potent, selective, and competitive inhibitor of Cytochrome P450 2C19 (CYP2C19). Designed for researchers, medicinal chemists, and drug development professionals, this document details the mechanistic basis of CYP2C19 inhibition, its significance in drug metabolism, and the practical methodologies for its characterization. We present detailed, field-proven protocols for determining key inhibition parameters such as IC₅₀ and Kᵢ, explain the scientific rationale behind experimental design, and provide frameworks for data interpretation. By consolidating kinetic data, procedural workflows, and visual diagrams, this guide serves as an essential resource for leveraging (+)-N-3-Benzylnirvanol as a critical tool in in vitro reaction phenotyping and drug-drug interaction studies.
Introduction: The Critical Role of CYP2C19 in Drug Metabolism
Cytochrome P450 2C19 (CYP2C19) is a pivotal enzyme in the human drug-metabolizing enzyme superfamily.[1] Although contributing to the metabolism of approximately 10% of clinically used drugs, its impact is highly significant due to its role in the biotransformation of major drug classes, including proton pump inhibitors (e.g., omeprazole), antiepileptics (e.g., mephenytoin), anxiolytics (e.g., diazepam), and the activation of the critical antiplatelet prodrug, clopidogrel.[1][2]
A defining feature of CYP2C19 is its high degree of genetic polymorphism, which leads to distinct phenotypes in the population, ranging from poor to ultrarapid metabolizers.[3][4] These genetic variations can drastically alter drug efficacy and the risk of adverse events. For instance, patients who are CYP2C19 poor metabolizers are unable to efficiently convert clopidogrel to its active metabolite, placing them at a higher risk for major adverse cardiovascular events.[3][5] This clinical reality underscores the necessity of accurately characterizing the role of CYP2C19 in the metabolic pathway of new chemical entities (NCEs).
To achieve this, highly potent and selective chemical inhibitors are indispensable tools for in vitro studies. (+)-N-3-Benzylnirvanol has emerged as a superior research tool for this purpose, offering both high potency and remarkable selectivity for CYP2C19 over other P450 isoforms.[6][7] This guide elucidates the properties of (+)-N-3-Benzylnirvanol and provides the technical framework for its effective use in drug discovery and development.
Mechanism of Inhibition: Competitive Binding of (+)-N-3-Benzylnirvanol
Understanding the mechanism of inhibition is fundamental to interpreting experimental results correctly. (+)-N-3-Benzylnirvanol acts as a competitive inhibitor of CYP2C19.[7] This means it reversibly binds to the active site of the enzyme, the same site where the substrate would normally bind.
Scientific Rationale
In a competitive inhibition model, the inhibitor and the substrate are in direct competition for the enzyme's active site. The presence of the inhibitor reduces the rate of catalysis by preventing the substrate from binding. However, this inhibition can be overcome by increasing the substrate concentration, which will outcompete the inhibitor for binding, thus restoring the maximum reaction velocity (Vmax). The key kinetic parameter that changes is the Michaelis constant (Kₘ), which appears to increase in the presence of the inhibitor. The inhibition constant, Kᵢ , is a measure of the inhibitor's binding affinity; a lower Kᵢ value signifies a more potent inhibitor.
The diagram below illustrates this competitive relationship at the enzyme's active site.
Caption: Experimental workflow for characterizing a CYP2C19 inhibitor.
Protocol: IC₅₀ Determination for Reversible Inhibition
Objective: To determine the concentration of (+)-N-3-Benzylnirvanol required to inhibit 50% of CYP2C19 activity under specific experimental conditions.
Materials & Reagents:
-
Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2C19 supersomes.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Probe Substrate: (S)-Mephenytoin. Rationale: (S)-mephenytoin is a classic, selective substrate for CYP2C19, leading to the formation of 4'-hydroxymephenytoin, which is easily quantifiable. [7]* Test Inhibitor: (+)-N-3-Benzylnirvanol, stock solution in DMSO.
-
Positive Control: A known CYP2C19 inhibitor (e.g., Ticlopidine). [8]* Stopping Reagent: Acetonitrile with an internal standard (e.g., deuterated metabolite).
-
Instrumentation: LC-MS/MS for metabolite quantification.
Procedure:
-
Preparation: Prepare serial dilutions of (+)-N-3-Benzylnirvanol in buffer, typically spanning a range from 1 nM to 100 µM. The final DMSO concentration in the incubation should be kept constant and low (<0.5%) to avoid solvent effects.
-
Incubation Setup: In a 96-well plate, add the following in order:
-
Phosphate Buffer
-
HLM or recombinant enzyme (e.g., 0.2 mg/mL protein final concentration)
-
Test inhibitor dilutions or vehicle control (for 100% activity)
-
-
Pre-warming: Pre-warm the plate at 37°C for 5 minutes. Rationale: This ensures the reaction starts at the optimal physiological temperature.
-
Initiation: Add the probe substrate, (S)-Mephenytoin, at a concentration approximately equal to its Kₘ. Pre-warm for 2 minutes.
-
Start Reaction: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes). Scientist's Note: This incubation time must be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the formation of 4'-hydroxymephenytoin using a validated LC-MS/MS method.
Protocol: IC₅₀ Shift Assay for Time-Dependent Inhibition (TDI)
Objective: To determine if (+)-N-3-Benzylnirvanol is a time-dependent (mechanism-based) inhibitor. A significant shift in the IC₅₀ value after pre-incubation with NADPH indicates TDI.
Procedure: This protocol is similar to the IC₅₀ determination but involves a pre-incubation step. Three sets of conditions are run in parallel:
-
Condition A (0-min pre-incubation): No pre-incubation. Add inhibitor, NADPH, and substrate simultaneously. This is essentially the standard reversible IC₅₀ assay.
-
Condition B (30-min pre-incubation, -NADPH): Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C without NADPH. Then, add substrate and NADPH to start the reaction. Rationale: This controls for any non-NADPH dependent degradation of the inhibitor or enzyme.
-
Condition C (30-min pre-incubation, +NADPH): Pre-incubate the enzyme, inhibitor, and NADPH for 30 minutes at 37°C. Then, add the substrate to start the reaction. [9]Rationale: If the inhibitor requires metabolic activation by the CYP enzyme to become an irreversible inhibitor, this pre-incubation will allow that to happen, leading to a more potent (lower) IC₅₀ value.
Data Interpretation: Calculate the IC₅₀ for each condition. An IC₅₀ shift ratio (IC₅₀ from Condition B / IC₅₀ from Condition C) greater than 1.5-2.0 is generally considered positive for TDI and warrants further investigation to determine kᵢₙₐ꜀ₜ and Kₗ. [9]For (+)-N-3-Benzylnirvanol, no significant TDI is expected, as it is a known reversible inhibitor. [7]
Protocol: Kᵢ Determination
Objective: To determine the true inhibition constant (Kᵢ), which is independent of substrate concentration and allows for direct comparison of inhibitor potencies. [10] Procedure: This experiment involves a matrix of conditions where both the inhibitor concentration and the substrate concentration are varied.
-
Set up incubations as described in Protocol 3.2.
-
Use at least four different fixed concentrations of (+)-N-3-Benzylnirvanol (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, based on the IC₅₀ value).
-
For each inhibitor concentration, run a full substrate curve with at least six concentrations of (S)-Mephenytoin, spanning from 0.2x Kₘ to 5x Kₘ.
-
Measure the initial reaction velocity (rate of metabolite formation) for each condition.
Data Analysis and Interpretation
Calculating IC₅₀
Plot the percentage of remaining enzyme activity against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
Calculating Kᵢ
The Kᵢ value is derived from the data generated in Protocol 3.4.
-
Michaelis-Menten Plots: For each inhibitor concentration, plot reaction velocity vs. substrate concentration to generate a series of Michaelis-Menten curves.
-
Lineweaver-Burk Plot: A common method is to create a double reciprocal plot (1/Velocity vs. 1/[Substrate]).
-
For competitive inhibition, the lines will intersect on the y-axis.
-
The Kᵢ can be calculated from the changes in the apparent Kₘ values derived from these plots.
-
-
Cheng-Prusoff Equation: If the inhibition is known to be competitive and the experiment was run with the substrate concentration at its Kₘ, the Kᵢ can be estimated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate. [10][11] Scientist's Note: Direct determination via the matrix experiment (Protocol 3.4) is the gold standard and more accurate than relying solely on the Cheng-Prusoff conversion.
Conclusion and Best Practices
(+)-N-3-Benzylnirvanol is a validated, potent, and highly selective competitive inhibitor of CYP2C19. [7][12]Its properties make it an exemplary tool for researchers in drug metabolism to:
-
Establish the role of CYP2C19 in the metabolism of a new chemical entity (reaction phenotyping).
-
Serve as a positive control in CYP2C19 inhibition screening assays. [6][13]* Investigate potential drug-drug interactions involving the CYP2C19 pathway.
For robust and reproducible results, it is imperative to adhere to best practices: ensure incubations are performed under linear conditions with respect to time and protein concentration, maintain tight control over solvent concentrations, and use validated analytical methods. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently employ (+)-N-3-Benzylnirvanol to generate high-quality, interpretable data essential for advancing drug discovery and development programs.
References
-
For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems . Source: U.S. Food and Drug Administration. [Link]
-
Verification of the Selectivity of (+)N-3-Benzylnirvanol as a CYP2C19 Inhibitor . Source: ResearchGate (originally published in Drug Metabolism and Disposition). [Link]
-
N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19 . Source: ResearchGate (originally published in Drug Metabolism and Disposition). [Link]
-
CYP2C19 Inhibition . Source: Cambridge MedChem Consulting. [Link]
-
Kinetics of the inhibition of CYP3A4 and CYP2C19 activity by jabara juice and identification of the responsible inhibitory components . Source: PubMed, National Library of Medicine. [Link]
-
From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice . Source: PubMed, National Library of Medicine. [Link]
-
CYP2C19 drug-drug and drug-gene interactions in ED patients . Source: PubMed, National Library of Medicine. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50) . Source: Evotec. [Link]
-
Ticlopidine as a Selective Mechanism-Based Inhibitor of Human Cytochrome P450 2C19 . Source: ACS Publications. [Link]
-
Metabolizing status of CYP2C19 in response and side effects to medications for depression: Results from a naturalistic study . Source: PubMed, National Library of Medicine. [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]
-
Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values . Source: CORE. [Link]
-
Impact of CYP2C19 polymorphism on the pharmacokinetics of nelfinavir in patients with pancreatic cancer . Source: National Institutes of Health. [Link]
-
CYP2C19 - Wikipedia . Source: Wikipedia. [Link]
-
CYP2C19 Genetic Testing for Oral P2Y12 Inhibitor Therapy: A Scientific Statement From the American Heart Association . Source: Circulation (AHA Journals). [Link]
-
FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance . Source: YouTube. [Link]
-
CYP2C19 Genetic Variants and Major Depressive Disorder: A Systematic Review . Source: MDPI. [Link]
-
(+/-)-N-3-Benzylnirvanol - PubChem . Source: National Institutes of Health. [Link]
-
Time Dependent CYP Inhibition (IC50 Shift) . Source: Evotec. [Link]
-
Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2C19 Genotype and Clopidogrel Therapy: 2022 Update . Source: PubMed, National Library of Medicine. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation . Source: YouTube. [Link]
Sources
- 1. CYP2C19 - Wikipedia [en.wikipedia.org]
- 2. CYP2C19 drug-drug and drug-gene interactions in ED patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of CYP2C19 polymorphism on the pharmacokinetics of nelfinavir in patients with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. ≥98% (HPLC), powder, CYP2C19 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
(-)-N-3-Benzylnirvanol: A Technical Guide to its Biological Activity for Drug Development Professionals
This guide provides an in-depth exploration of the biological activity of (-)-N-3-Benzylnirvanol, a molecule of significant interest in the fields of drug metabolism and neuropharmacology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's mechanisms of action, supported by field-proven experimental insights and methodologies.
Introduction: The Significance of (-)-N-3-Benzylnirvanol
(-)-N-3-Benzylnirvanol is a chiral molecule belonging to the hydantoin class of compounds. Hydantoins are a well-established scaffold in medicinal chemistry, with prominent members of this class, such as phenytoin, being utilized as anticonvulsant drugs for decades.[1] The biological activity of hydantoin derivatives is largely influenced by the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.[1]
The primary and most extensively characterized biological activity of (-)-N-3-Benzylnirvanol is its function as a potent and highly selective competitive inhibitor of the human cytochrome P450 enzyme, CYP2C19.[2][3] This enzyme plays a crucial role in the metabolism of a significant number of clinically used drugs.[4] The stereochemistry of N-3-benzylnirvanol is critical to its inhibitory activity, with the (-) enantiomer being significantly more potent than its (+) counterpart.
Core Biological Activity: Potent and Selective Inhibition of CYP2C19
The defining biological characteristic of (-)-N-3-Benzylnirvanol is its potent and selective inhibition of CYP2C19, a key enzyme in drug metabolism.
Mechanism of Action: Competitive Inhibition
(-)-N-3-Benzylnirvanol acts as a competitive inhibitor of CYP2C19.[2][3] This mode of inhibition signifies that the molecule binds to the active site of the enzyme, thereby preventing the binding of the natural substrate. The inhibitory effect is reversible and its potency is quantified by the inhibitor constant (Kᵢ).
Quantitative Analysis of Inhibitory Potency and Selectivity
The inhibitory potency of (-)-N-3-Benzylnirvanol against CYP2C19 has been determined in various in vitro systems, including recombinant enzymes and human liver microsomes. The enantiomer of the compound, (+)-N-3-benzylnirvanol, is notably less potent.[2][3]
| Compound | System | Kᵢ (nM) | Selectivity Profile |
| (-)-N-3-Benzylnirvanol | Recombinant CYP2C19 | Not explicitly stated, but its related compound (-)-N-3-Benzyl-phenobarbital has a Ki of 79 nM. (+)-N-3-benzyl-nirvanol has a Ki of 250 nM.[2][3] | Highly selective for CYP2C19. At 1 µM, it shows minimal inhibition (<16%) of other major CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4).[2] |
| (+)-N-3-Benzylnirvanol | Recombinant CYP2C19 | 250[2][3] | 20- to 60-fold less potent than its antipode.[2][3] |
| (-)-N-3-Benzylnirvanol | Human Liver Microsomes | Not explicitly stated for the (-) enantiomer. (+)-N-3-benzyl-nirvanol has a Ki of 210-280 nM.[2] | Potently inhibits (S)-mephenytoin 4'-hydroxylase activity, a marker for CYP2C19.[2] |
Signaling Pathway: CYP2C19 Catalytic Cycle and its Inhibition
The following diagram illustrates the catalytic cycle of CYP2C19 and the point of competitive inhibition by (-)-N-3-Benzylnirvanol.
Potential Biological Activities: Anticonvulsant and Neuroprotective Effects
While the primary established activity of (-)-N-3-Benzylnirvanol is CYP2C19 inhibition, its structural classification as a hydantoin suggests potential for other biological effects, particularly in the central nervous system.
Anticonvulsant Activity: A Hypothesis Based on Structural Analogy
Hydantoin derivatives, such as phenytoin, are known to possess anticonvulsant properties. [1]The proposed mechanism for phenytoin involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the spread of seizure activity. [1]Although direct evidence for (-)-N-3-Benzylnirvanol as an anticonvulsant is not yet available in the public domain, its structural similarity to known anticonvulsants warrants investigation into this potential activity.
Experimental Protocols for Assessing Anticonvulsant Activity
Standard preclinical models are employed to evaluate the anticonvulsant potential of novel compounds.
1. Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
Protocol:
-
Administer (-)-N-3-Benzylnirvanol or vehicle control to rodents (mice or rats) via a suitable route (e.g., intraperitoneal or oral).
-
At the time of expected peak effect, deliver a brief, high-frequency electrical stimulus through corneal or auricular electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Determine the median effective dose (ED₅₀) that protects 50% of the animals from the seizure. [5] 2. Pentylenetetrazole (PTZ) Seizure Test: This model is used to identify compounds that can raise the seizure threshold and are effective against clonic seizures, often associated with absence seizures.
Protocol:
-
Administer (-)-N-3-Benzylnirvanol or vehicle control to rodents.
-
After a predetermined time, administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ. [6][7][8][9]3. Observe the animals for a set period for the onset and severity of seizures, typically characterized by clonic jerks.
-
Protection is defined as the absence of clonic seizures.
-
Determine the ED₅₀ that protects 50% of the animals from PTZ-induced seizures. [6][7][8][9]
Neuroprotective Effects: An Indirect Mechanistic Hypothesis
The potential neuroprotective effects of (-)-N-3-Benzylnirvanol are speculative and likely linked to its potent CYP2C19 inhibition. CYP2C19 is known to metabolize various endogenous and exogenous compounds, including some neurosteroids and other neuroactive molecules. [4][10]By inhibiting CYP2C19, (-)-N-3-Benzylnirvanol could alter the metabolic profile of these compounds in the brain, potentially leading to neuroprotective outcomes. For instance, altering the balance of neurosteroids could modulate GABAergic and glutamatergic neurotransmission, which are critical in neuronal excitability and survival.
Proposed Neurological Signaling Pathway
The following diagram presents a hypothetical pathway illustrating how CYP2C19 inhibition by (-)-N-3-Benzylnirvanol could lead to neuroprotective effects. It is important to note that this is a proposed mechanism and requires experimental validation.
Conclusion and Future Directions
(-)-N-3-Benzylnirvanol is a powerful and selective tool for probing the function of CYP2C19. Its primary biological activity as a potent competitive inhibitor is well-documented and provides a solid foundation for its use in drug metabolism studies. The potential for this compound to exhibit anticonvulsant and neuroprotective effects, based on its hydantoin structure and the role of CYP2C19 in neuroactive compound metabolism, presents an exciting avenue for future research.
For drug development professionals, (-)-N-3-Benzylnirvanol serves as a critical reference compound for assessing the CYP2C19 inhibition liability of new chemical entities. Furthermore, the exploration of its potential neurological activities could unveil novel therapeutic applications. Future studies should focus on direct in vivo assessments of its anticonvulsant efficacy and in vitro studies using neuronal cell models to elucidate its impact on specific neuronal signaling pathways.
References
-
Haining, R. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. [Link]
-
Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Humana, New York, NY. [Link]
-
Alqahtani, S. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Pharmacology, 15, 1356911. [Link]
-
Sim, S. C., & Ingelman-Sundberg, M. (2021). Genetic polymorphism of CYP2C19 and subcortical variability in the human adult brain. Translational Psychiatry, 11(1), 481. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135413521, (-)-N-3-Benzylnirvanol. Retrieved January 23, 2026 from [Link].
-
PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institute of Neurological Disorders and Stroke. [Link]
-
Haining, R. L., et al. (2016). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate. [Link]
-
Miller, K. J., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology. Nature, 571(7763), 121-125. [Link]
-
Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57572. [Link]
-
Sahu, S. K., & Tiwari, R. K. (2016). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Journal of Biomolecular Structure and Dynamics, 34(11), 2365-2380. [Link]
-
Kohn, H., et al. (2000). The anticonvulsant activities of N-benzyl 3-methoxypropionamides. Journal of Medicinal Chemistry, 43(22), 4150-4157. [Link]
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]
-
Wadghane, A. P., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 173-180. [Link]
-
Abramov, M., et al. (2022). Preventing Phosphorylation of the GABAAR β3 Subunit Compromises the Behavioral Effects of Neuroactive Steroids. Frontiers in Molecular Neuroscience, 15, 846934. [Link]
-
Melior Discovery. Maximal Electroshock Seizure Model. [Link]
-
Stoffel-Wagner, B. (2001). Neurosteroid metabolism in the human brain. European Journal of Endocrinology, 145(6), 669-679. [Link]
-
Wikipedia. (2023). Hydantoin. [Link]
-
Kaminski, K., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13296. [Link]
-
JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]
Sources
- 1. Adjusting the neuron to astrocyte ratio with cytostatics in hippocampal cell cultures from postnatal rats: A comparison of cytarabino furanoside (AraC) and 5-fluoro-2’-deoxyuridine (FUdR) | PLOS One [journals.plos.org]
- 2. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of CYP2C19 polymorphisms on the metabolism and pharmacokinetics of 11β‐hydroxysteroid dehydrogenase type‐1 inhibitor BMS‐823778 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic polymorphism of CYP2C19 and subcortical variability in the human adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association Between CYP2C9 and CYP2C19 Genetic Polymorphisms and Antiseizure Medication-Induced Adverse Reactions Among Peruvian Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does CYP2C19 polymorphisms affect neurological deterioration in stroke/TIA patients? A systematic review and meta-analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Bench Scientist's Guide to N-3-Benzylnirvanol: A Potent and Selective Tool for CYP2C19 Interrogation
Foreword: Beyond Broad Strokes in Drug Metabolism Research
In the intricate landscape of drug metabolism, the cytochrome P450 (CYP) superfamily of enzymes stands as a primary gatekeeper, dictating the fate of a vast array of xenobiotics. Within this family, CYP2C19 has garnered significant attention due to its polymorphic nature, which leads to pronounced inter-individual variability in drug clearance and response. For the researcher dedicated to delineating metabolic pathways and predicting drug-drug interactions, the need for precise molecular tools is not just a matter of convenience—it is a requisite for robust, translatable science.
This guide moves beyond a superficial overview of N-3-Benzylnirvanol, offering a deep dive into its application as a potent and selective inhibitor of CYP2C19. We will explore the rationale behind its use, provide detailed protocols for its implementation in foundational research, and offer insights gleaned from years of in-the-field application. It is our hope that this document will serve not just as a manual, but as a catalyst for more nuanced and impactful research in the critical domain of drug metabolism.
Introduction to N-3-Benzylnirvanol: A Profile of a Precision Inhibitor
N-3-Benzylnirvanol is a derivative of the hydantoin anticonvulsant, nirvanol. Through strategic chemical modification—the addition of a benzyl group at the N-3 position of the hydantoin ring—a highly potent and selective inhibitor of CYP2C19 was developed. The inhibitory activity is stereoselective, with the (+)-enantiomer, (+)-N-3-Benzylnirvanol, being the significantly more active form.
Its primary utility in a basic research setting lies in its ability to act as a chemical "knockout" for CYP2C19 activity in in vitro systems. This allows researchers to precisely determine the contribution of this specific enzyme to the metabolism of a novel compound, a process known as reaction phenotyping. The high selectivity of (+)-N-3-Benzylnirvanol is its defining feature, ensuring that observed effects can be confidently attributed to the inhibition of CYP2C19, rather than off-target interactions with other CYP isoforms.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a research tool is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₂ | |
| Molecular Weight | 294.35 g/mol | |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 147-150 °C | |
| Solubility | Soluble in DMSO (>20 mg/mL) | |
| pKa | 8.02 ± 0.70 (Predicted) | |
| Storage Temperature | 2-8 °C |
Mechanism of Action: Competitive Inhibition of CYP2C19
(+)-N-3-Benzylnirvanol functions as a competitive inhibitor of CYP2C19.[1][2] This means it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The potency of this inhibition is quantified by its low nanomolar inhibition constant (Ki).
Caption: Competitive inhibition of CYP2C19 by (+)-N-3-Benzylnirvanol.
Synthesis and Preparation
While (+)-N-3-Benzylnirvanol is commercially available, an understanding of its synthesis can be valuable for specialized applications or for labs with a strong chemistry core. The synthesis of racemic N-3-Benzylnirvanol is a straightforward process, followed by chiral separation to isolate the active (+)-enantiomer.
Synthesis of Racemic N-3-Benzylnirvanol
A common synthetic route involves the benzylation of nirvanol.[1]
Materials:
-
Nirvanol
-
Benzyl bromide
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Protocol:
-
Dissolve nirvanol in DMF.
-
Add potassium carbonate to the solution.
-
Slowly add benzyl bromide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield racemic N-3-Benzylnirvanol.
Chiral Separation of Enantiomers
The isolation of the (+)-enantiomer is typically achieved by chiral high-performance liquid chromatography (HPLC).[1]
System:
-
Chiral Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexanes and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
Protocol:
-
Dissolve the racemic N-3-Benzylnirvanol in the mobile phase.
-
Inject the solution onto the chiral HPLC system.
-
Collect the fractions corresponding to the two enantiomeric peaks.
-
Analyze the collected fractions to confirm their enantiomeric purity.
-
Evaporate the solvent from the desired fraction to obtain the pure (+)-N-3-Benzylnirvanol.
Core Application: CYP2C19 Reaction Phenotyping
The cornerstone application of (+)-N-3-Benzylnirvanol is in in vitro reaction phenotyping studies to determine the role of CYP2C19 in the metabolism of a test compound. This is typically performed using human liver microsomes (HLMs) or recombinant human CYP2C19 enzymes.
Experimental Design: A Self-Validating System
A robust reaction phenotyping experiment should be designed to be self-validating. This involves including appropriate controls to ensure the observed inhibition is specific and meaningful.
Caption: Experimental workflow for CYP2C19 reaction phenotyping.
Protocol for CYP2C19 Inhibition in Human Liver Microsomes
This protocol provides a framework for assessing the role of CYP2C19 in the metabolism of a test compound using HLMs.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound
-
(+)-N-3-Benzylnirvanol
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (for reaction termination and sample preparation)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a stock solution of (+)-N-3-Benzylnirvanol in a suitable solvent (e.g., DMSO or acetonitrile).
-
Pre-incubation: In a microcentrifuge tube, combine HLMs (final concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer, and either (+)-N-3-Benzylnirvanol (final concentration of 1 µM is often sufficient for near-complete inhibition) or vehicle control. Allow this mixture to pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction: Add the test compound (at a concentration below its Km, if known) and the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Quantify the formation of the metabolite(s) of the test compound using a validated LC-MS/MS method.
-
Data Interpretation: Calculate the percentage of inhibition by comparing the rate of metabolite formation in the presence of (+)-N-3-Benzylnirvanol to the vehicle control. A significant reduction in metabolite formation indicates a role for CYP2C19.
Quantitative Analysis: Ki and IC50 Determination
To characterize the inhibitory potency of a compound, the Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are determined.
-
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an operational parameter that can be influenced by experimental conditions.
-
Ki: The dissociation constant for the binding of the inhibitor to the enzyme. It is a more fundamental measure of inhibitor potency.[3]
The Ki of (+)-N-3-Benzylnirvanol for CYP2C19 is approximately 250 nM.[1][2]
Selectivity Profile of (+)-N-3-Benzylnirvanol:
| Enzyme | Inhibition | Ki (nM) | Reference |
| CYP2C19 | Potent | 210-280 | [1][2] |
| CYP1A2 | Negligible | >16,000 | [1][2] |
| CYP2A6 | Negligible | >16,000 | [1][2] |
| CYP2C8 | Negligible | >16,000 | [1][2] |
| CYP2C9 | Negligible | >16,000 | [1][2] |
| CYP2D6 | Negligible | >16,000 | [1][2] |
| CYP2E1 | Negligible | >16,000 | [1][2] |
| CYP3A4 | Negligible | >16,000 | [1][2] |
Advanced Considerations and Best Practices
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve (+)-N-3-Benzylnirvanol (e.g., DMSO) is low (typically <1%) in the final incubation mixture to avoid affecting enzyme activity.
-
Non-specific Binding: Highly lipophilic compounds can bind non-specifically to the microsomal membrane. This can be assessed and corrected for in quantitative studies.
-
Metabolite Instability: If the metabolite of interest is unstable, this can lead to an underestimation of its formation. Stability should be assessed in the reaction matrix.
-
Comparison to Other Inhibitors: While potent and selective, it is good practice to confirm findings with another selective CYP2C19 inhibitor, or by using recombinant enzymes. (-)-N-3-Benzylphenobarbital is another potent and selective inhibitor that can be used for this purpose.[1][2]
Conclusion: A Precision Tool for a Complex Problem
N-3-Benzylnirvanol, particularly its (+)-enantiomer, represents a significant advancement in the chemical toolkit available to researchers in drug metabolism. Its high potency and selectivity for CYP2C19 allow for a clear and confident elucidation of this enzyme's role in the disposition of new chemical entities. By understanding its mechanism of action, employing robust experimental designs, and adhering to best practices in in vitro methodologies, scientists can leverage this powerful inhibitor to generate high-quality, reproducible data that will ultimately contribute to the development of safer and more effective medicines.
References
-
Suzuki, K., et al. (2002). N-3-benzyl-phenobarbital and N-3-benzyl-nirvanol: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. [Link]
-
Haining, R. L., et al. (2016). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate. [Link]
-
PubChem. (+/-)-N-3-Benzylnirvanol. National Center for Biotechnology Information. [Link]
Sources
Initial Studies on N-3-Benzylnirvanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational principles and experimental approaches for the initial investigation of N-3-Benzylnirvanol derivatives as potential novel anticonvulsant agents. Nirvanol (5-ethyl-5-phenylhydantoin), an active metabolite of the antiepileptic drug mephenytoin, serves as the structural backbone for this class of compounds.[1][2] The strategic addition of a benzyl group at the N-3 position of the hydantoin core is a rational design approach aimed at modulating pharmacokinetic and pharmacodynamic properties. This document outlines the scientific rationale, synthetic strategies, essential preclinical screening protocols, and mechanistic considerations critical for the early-stage evaluation of these derivatives. It is intended to serve as a comprehensive resource, blending established principles of medicinal chemistry and pharmacology with practical, field-proven methodologies.
Introduction and Scientific Rationale
The hydantoin scaffold is a cornerstone in the history of anticonvulsant drug discovery, with phenytoin being a primary example of its therapeutic success.[3][4][5] Hydantoin derivatives are known to be effective against partial-onset and tonic-clonic seizures.[3][4][5] Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and limits the propagation of seizure activity.[4][6][7]
Nirvanol, or 5-ethyl-5-phenylhydantoin, itself possesses hypnotic and anticonvulsant properties but its clinical use was hampered by toxicity.[1] The exploration of its derivatives is driven by the hypothesis that strategic structural modifications can enhance the therapeutic index, improving efficacy while mitigating adverse effects.
The Rationale for N-3 Benzylation:
The N-3 position of the hydantoin ring is a critical site for chemical modification.[8] Substitution at this position can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with its biological target. The introduction of a benzyl group is hypothesized to:
-
Enhance Potency: The aromatic benzyl moiety can engage in additional binding interactions (e.g., pi-pi stacking, hydrophobic interactions) within the target protein, potentially increasing binding affinity.
-
Modulate Pharmacokinetics: Altering the lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) profiles, potentially leading to improved bioavailability and duration of action.
-
Explore Structure-Activity Relationships (SAR): Systematically studying N-3-benzyl derivatives allows for the elucidation of key structural requirements for anticonvulsant activity, guiding future optimization efforts.[9]
While the primary focus is often on anticonvulsant activity, it is noteworthy that N-3-benzylnirvanol has also been identified as a potent and selective inhibitor of the metabolic enzyme CYP2C19, a property that warrants consideration during drug development.[10][11][12]
Synthesis of N-3-Benzylnirvanol Derivatives
The synthesis of N-3-benzylnirvanol derivatives is typically achieved through a straightforward N-alkylation reaction starting from the Nirvanol core. This method offers flexibility for creating a library of analogs with various substituents on the benzyl ring.
General Synthetic Workflow
The process involves the selective alkylation of the N-3 nitrogen of the 5-ethyl-5-phenylhydantoin (Nirvanol) core with a substituted benzyl halide.
Caption: General workflow for the synthesis of N-3-Benzylnirvanol derivatives.
Detailed Experimental Protocol: Example Synthesis
Causality: This protocol employs potassium carbonate as a mild base to deprotonate the N-3 amide of Nirvanol, which is more acidic than the N-1 amide, allowing for selective alkylation. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the SN2 reaction.
-
Preparation: To a solution of 5-ethyl-5-phenylhydantoin (Nirvanol) (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes to allow for the formation of the hydantoin anion.
-
Addition of Electrophile: Add the desired substituted benzyl halide (e.g., benzyl bromide) (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours.[9] Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: Upon completion, pour the reaction mixture into ice water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure N-3-benzylnirvanol derivative.[9]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Preclinical Pharmacological Evaluation
The initial assessment of anticonvulsant activity is a critical step. The U.S. National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program has established standardized preclinical models that are widely used for this purpose.[13] The two primary acute seizure models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[14][15][16]
Maximal Electroshock (MES) Seizure Test
Scientific Rationale: The MES test is a well-validated model for identifying agents effective against generalized tonic-clonic seizures.[16][17] It evaluates a compound's ability to prevent the spread of seizures. Drugs that are effective in this model, like phenytoin and carbamazepine, typically act by blocking voltage-gated sodium channels.[4][13]
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Protocol:
-
Animal Model: Use adult male Swiss albino mice (18-25 g).[13]
-
Dosing: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., Phenytoin) must be included.
-
Time to Peak Effect (TPE): Allow a predetermined time (e.g., 30-60 minutes for i.p.) for the drug to reach its maximum effect.
-
Induction: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 0.2 seconds in mice) via corneal or ear-clip electrodes.[17]
-
Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the complete abolition of the tonic hindlimb extension.[17] The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Scientific Rationale: The scPTZ test is a model for generalized myoclonic and absence seizures.[16] It identifies compounds that can elevate the seizure threshold. Effective drugs in this model, such as ethosuximide and benzodiazepines, often act on T-type calcium channels or enhance GABAergic inhibition.[16]
Protocol:
-
Animal Model & Dosing: As per the MES test protocol.
-
Induction: Administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg in mice) subcutaneously in the scruff of the neck.[17]
-
Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the whole body lasting more than 5 seconds).[17]
-
Endpoint: Protection is defined as the absence of clonic seizures within the observation period. The ED₅₀ is calculated.
Neurotoxicity Screening
Scientific Rationale: It is crucial to assess whether observed anticonvulsant effects occur at doses that do not cause significant motor impairment. The Rotorod test is the standard for evaluating minimal neurological toxicity.
Protocol:
-
Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).[13]
-
Procedure: Dosed animals are placed on the rotating rod at specific time intervals.
-
Endpoint: Neurological impairment is indicated if the animal falls off the rod one or more times during a 1-minute test period.[13] The median toxic dose (TD₅₀) is calculated.
-
Protective Index (PI): The PI is calculated as TD₅₀ / ED₅₀. A higher PI suggests a better safety margin.
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison. This allows for the initial evaluation of structure-activity relationships.
Table 1: Hypothetical Anticonvulsant Screening Data for N-3-Benzylnirvanol Derivatives
| Compound ID | R-Group (on Benzyl Ring) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotorod TD₅₀ (mg/kg) | Protective Index (PI) (MES) |
| Nirvanol | H (Parent) | 23[2] | > 100 | ~150 | ~6.5 |
| BN-1 | H (Benzyl) | 15 | > 100 | 180 | 12.0 |
| BN-2 | 4-Cl | 12 | > 100 | 150 | 12.5 |
| BN-3 | 4-OCH₃ | 25 | > 100 | 200 | 8.0 |
| BN-4 | 4-NO₂ | 35 | > 100 | 120 | 3.4 |
| Phenytoin | (Reference) | 9.5 | > 100 | 68 | 7.2 |
Interpretation: From this hypothetical data, one could infer that N-3 benzylation (BN-1) improves potency and the safety margin over the parent Nirvanol in the MES model. An electron-withdrawing group like chloro (BN-2) further enhances potency, while a strong electron-withdrawing group like nitro (BN-4) is detrimental. This suggests a preference for lipophilic and electronically neutral or weakly withdrawing substituents. The lack of activity in the scPTZ model for all derivatives suggests a mechanism of action similar to phenytoin, likely involving sodium channels.
Mechanistic Insights
Based on the pharmacological profile (activity in MES, inactivity in scPTZ), the primary hypothesis for the mechanism of action of N-3-Benzylnirvanol derivatives is the modulation of voltage-gated sodium channels (VGSCs).[6]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. jddtonline.info [jddtonline.info]
- 6. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 7. drugs.com [drugs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ≥98% (HPLC), powder, CYP2C19 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Utilizing (+/-)-N-3-Benzylnirvanol for Precise CYP2C19 Reaction Phenotyping
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (+/-)-N-3-Benzylnirvanol as a selective chemical inhibitor for cytochrome P450 2C19 (CYP2C19) reaction phenotyping studies. We present the scientific rationale for its use, detailed protocols for in vitro inhibition assays using human liver microsomes (HLMs), and guidance on data analysis and interpretation. The methodologies described herein are designed to offer a robust and reliable system for identifying the contribution of CYP2C19 to the metabolism of investigational drugs, a critical step in preclinical drug development for predicting potential drug-drug interactions (DDIs).
Introduction: The Critical Role of CYP2C19 in Drug Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 70-80% of drugs currently on the market.[1] Among these, CYP2C19 is a key enzyme responsible for the metabolic clearance of numerous clinically important drugs, such as proton pump inhibitors (e.g., omeprazole), antiplatelet agents (e.g., clopidogrel), and antidepressants.[2][3]
The activity of CYP2C19 is highly variable among individuals due to genetic polymorphisms, leading to distinct metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[2][4] This variability can significantly impact a drug's efficacy and safety profile. Furthermore, co-administration of a drug that inhibits CYP2C19 can lead to clinically significant DDIs by elevating the plasma concentrations of a co-administered drug that is a CYP2C19 substrate.[1]
Therefore, early identification of a new chemical entity's (NCE) potential to be metabolized by or inhibit CYP2C19 is a regulatory expectation and a cornerstone of modern drug development.[5][6] Reaction phenotyping, the process of identifying which enzymes are responsible for a drug's metabolism, is a fundamental component of this assessment.[1] One of the primary in vitro methods for this is the use of selective chemical inhibitors in systems like human liver microsomes.[7]
Rationale for Selecting this compound as a CYP2C19 Inhibitor
The ideal chemical inhibitor for reaction phenotyping must exhibit high potency and, crucially, high selectivity for the target enzyme to avoid misleading results. While other compounds have been used, many lack sufficient selectivity.
This compound has emerged as a highly potent and selective competitive inhibitor of CYP2C19.[8][9] Studies have demonstrated its utility in discerning the role of CYP2C19 in metabolic pathways.
Key Attributes of this compound:
-
Potency: It is a potent inhibitor of CYP2C19, with reported Ki values in the range of 210 to 280 nM in human liver microsomes.[8][9]
-
Selectivity: At concentrations that produce significant inhibition of CYP2C19 (e.g., 1 µM), (+)-N-3-benzylnirvanol shows minimal inhibition of other major drug-metabolizing CYP isoforms, including CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4.[8][9] This high degree of selectivity is paramount for unambiguously assigning a metabolic role to CYP2C19.
While another compound, (-)-N-3-benzylphenobarbital, has been reported to be an even more potent inhibitor, (+)-N-3-benzylnirvanol remains a widely accepted and validated tool for CYP2C19 phenotyping.[9][10]
Experimental Design and Workflow
The overall workflow for assessing the inhibitory potential of a test compound on CYP2C19-mediated metabolism using this compound as a positive control is depicted below. This involves incubating a specific CYP2C19 substrate with human liver microsomes in the presence of varying concentrations of the test compound and analyzing the formation of the metabolite.
Figure 1: General workflow for a CYP2C19 inhibition assay.
Detailed Protocols
This section provides a step-by-step protocol for determining the IC50 value of a test compound against CYP2C19 activity using (S)-mephenytoin as the probe substrate.
Materials and Reagents
| Reagent | Recommended Supplier(s) | Storage Conditions |
| This compound | Cayman Chemical, Santa Cruz | -20°C |
| (S)-Mephenytoin | Sigma-Aldrich, Toronto Research Chemicals | Room Temperature |
| 4'-Hydroxy Mephenytoin | Toronto Research Chemicals | -20°C |
| Pooled Human Liver Microsomes (HLMs) | Corning, BioIVT, Sekisui XenoTech | -80°C |
| NADPH Regenerating System (e.g., Solution A & B) | Corning, Sigma-Aldrich | -20°C |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house or commercial | 2-8°C |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific, VWR | Room Temperature |
| Methanol (MeOH), LC-MS Grade | Fisher Scientific, VWR | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | Room Temperature |
| 96-well incubation plates | VWR, Eppendorf | N/A |
| 96-well collection plates | VWR, Eppendorf | N/A |
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock solutions is fundamental to the entire experiment. Using a suitable solvent like DMSO is necessary for poorly water-soluble test compounds and inhibitors. Serial dilutions are then prepared to achieve the final desired concentrations in the incubation. The final solvent concentration must be kept low (typically ≤0.5%) to prevent solvent-mediated effects on enzyme activity.[11]
-
This compound (Positive Control Inhibitor):
-
Prepare a 10 mM stock solution in DMSO.
-
Perform serial dilutions in DMSO, then in buffer, to create working solutions that will yield final assay concentrations ranging from approximately 0.01 µM to 10 µM.
-
-
Test Compound (Investigational Drug):
-
Prepare a 10 mM stock solution in DMSO (or another appropriate solvent).
-
Prepare a series of working solutions to achieve a final concentration range that brackets the expected IC50 value (e.g., 0.01 µM to 100 µM).
-
-
(S)-Mephenytoin (CYP2C19 Substrate):
-
Prepare a 10 mM stock solution in Methanol.[5]
-
Dilute with buffer to create a working solution that will yield a final assay concentration approximately equal to its Km value for CYP2C19 (typically 50-100 µM for (S)-mephenytoin 4'-hydroxylation). Using the substrate at its Km concentration makes the IC50 value a good approximation of the Ki for competitive inhibitors.
-
-
Human Liver Microsomes (HLMs):
-
Thaw HLMs rapidly in a 37°C water bath immediately before use.
-
Dilute the thawed microsomes in cold 0.1 M potassium phosphate buffer (pH 7.4) to a working concentration that will result in a final assay concentration of 0.1-0.5 mg/mL. The protein concentration should be low enough to ensure linear metabolite formation over the incubation time and to minimize non-specific binding.[11]
-
Incubation Protocol
The following protocol is designed for a 96-well plate format with a final incubation volume of 200 µL.
-
Plate Setup:
-
Control Wells: Vehicle control (DMSO only), positive control (this compound at various concentrations).
-
Test Compound Wells: Test compound at various concentrations.
-
All conditions should be performed at least in duplicate.
-
-
Pre-incubation:
-
To each well, add 140 µL of a master mix containing the appropriate amount of 0.1 M potassium phosphate buffer and diluted HLMs.
-
Add 10 µL of the appropriate working solution of the test compound, this compound, or vehicle (DMSO).
-
Gently mix and pre-incubate the plate for 5-10 minutes at 37°C. This step allows the inhibitor to interact with the enzyme before the metabolic reaction begins.
-
-
Reaction Initiation:
-
Add 50 µL of the (S)-Mephenytoin working solution to each well.
-
Initiate the enzymatic reaction by adding 20 µL of freshly prepared NADPH regenerating system.
-
The final volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time must be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 4'-methoxymephenytoin).[12] Acetonitrile precipitates the microsomal proteins, effectively halting the enzymatic reaction.
-
Seal the plate, vortex briefly, and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
LC-MS/MS Analysis of 4'-Hydroxy Mephenytoin
Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to accurately quantify the low concentrations of the 4'-hydroxy mephenytoin metabolite formed in the incubation mixture.[6][8]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 4'-hydroxy mephenytoin and the internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4'-Hydroxy Mephenytoin | User Determined | User Determined |
| Internal Standard | User Determined | User Determined |
| (Note: Specific MRM transitions must be optimized in-house for the instrument being used.) |
Data Analysis and Interpretation
-
Quantification: Calculate the concentration of 4'-hydroxy mephenytoin in each sample using a standard curve prepared with authentic standard. Normalize the metabolite peak area to the internal standard peak area.
-
Calculating Percent Inhibition: Determine the percent of remaining CYP2C19 activity at each inhibitor concentration relative to the vehicle control (which represents 100% activity).
-
% Activity = (Metabolite formation in presence of inhibitor / Metabolite formation in vehicle control) * 100
-
% Inhibition = 100 - % Activity
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, XLfit). The IC50 is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Figure 2: Logic flow for IC50 value determination.
Interpretation of Results
The IC50 value provides a quantitative measure of the inhibitory potency of the test compound. This value can be used in conjunction with clinical exposure data to predict the likelihood of in vivo DDIs, as outlined in regulatory guidance documents.[5][13]
| Inhibitory Potential | Typical IC50 Range (µM) | Implication |
| Potent | < 1 | High potential for in vivo DDIs. Further investigation (e.g., Ki determination, clinical DDI studies) is warranted. |
| Moderate | 1 - 10 | Potential for clinically relevant DDIs, especially if the drug has high systemic concentrations. |
| Weak | > 10 | Lower likelihood of clinically significant DDIs, but should be considered in context of drug exposure. |
Table based on general industry practice and interpretation.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or very low metabolite signal | Inactive microsomes, degraded NADPH, incorrect buffer pH, insufficient incubation time. | Verify activity of HLM lot with a positive control substrate. Use freshly prepared NADPH. Confirm buffer pH is 7.4. Optimize incubation time to ensure detectable metabolite formation. |
| High variability between replicates | Pipetting errors, inconsistent mixing, plate edge effects. | Use calibrated pipettes and proper technique. Ensure thorough mixing after each reagent addition. Avoid using the outer wells of the plate or ensure they are filled with buffer to minimize evaporation. |
| IC50 for positive control is out of expected range | Incorrect concentration of inhibitor or substrate, issue with HLM lot, incorrect incubation conditions. | Prepare fresh stock solutions and verify concentrations. Test a new lot of HLMs. Confirm incubation time and temperature are correct. Ensure substrate concentration is at or near Km. |
| Poor curve fit for IC50 determination | Inappropriate concentration range tested, compound solubility issues, non-specific binding. | Widen or narrow the inhibitor concentration range to better define the top and bottom plateaus of the curve. Check for compound precipitation at high concentrations. Use a lower microsomal protein concentration. |
Conclusion
Reaction phenotyping is an indispensable component of preclinical drug development. This compound serves as a reliable and selective tool for elucidating the contribution of CYP2C19 to the metabolism of an investigational drug. The protocols and guidance provided in this application note offer a validated framework for conducting these critical in vitro studies, enabling a more accurate prediction of a compound's DDI potential and informing the design of subsequent clinical investigations.
References
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
- Sibbesen, O., et al. (1998). Synthesis of tritiated (S)-mephenytoin. Journal of Labelled Compounds and Radiopharmaceuticals, 41(9), 833-843.
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]
- Hutzler, M. F., et al. (2002). N-3-benzyl-phenobarbital and N-3-benzyl-nirvanol: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239.
- Claessens, M. L., et al. (2020). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1195-1203.
- Scott, S. A., et al. (2012). Testing of CYP2C19 Variants and Platelet Reactivity for Guiding Antiplatelet Treatment. In A. H. S. Harris (Ed.), Technology Assessment Report. Agency for Healthcare Research and Quality (US).
- Jones, D. R., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239.
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
International Council for Harmonisation. (2024). M12 Drug Interaction Studies. Retrieved from [Link]
- Goldstein, J. A., & de Morais, S. M. (1994). Biochemistry and molecular biology of the human CYP2C subfamily. Pharmacogenetics, 4(6), 285-299.
- Pratt, V. M., et al. (2012). Establishment of a CYP2C19 Genotyping Assay for Clinical Use. The Journal of Molecular Diagnostics, 14(5), 521-527.
- Klaassen, T., et al. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Communications in Mass Spectrometry, 18(15), 1733-1738.
- ZANGER, U. M., & SCHWAB, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. Retrieved from [Link]
- Whirl-Carrillo, M., et al. (2012). Pharmacogenomics knowledge for personalized medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417.
-
BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved from [Link]
-
protocols.io. (2025). In-vitro CYP inhibition pooled. Retrieved from [Link]
-
Patsnap. (2025). How is CYP inhibition assessed in vitro?. Retrieved from [Link]
- Scott, S. A. (2012). Clopidogrel Therapy and CYP2C19 Genotype. In Medical Genetics Summaries.
-
ResearchGate. (n.d.). calculated ic 50 Values for cYP3a4 inhibition for the ten P450 inhibitors studied. Retrieved from [Link]
- Wrighton, S. A., et al. (1993). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. The Journal of pharmacology and experimental therapeutics, 267(1), 443-451.
-
Contract Pharma. (2023). A Guide to In Vitro CYP Inhibition Studies. Retrieved from [Link]
-
Admescope. (2020). The 2020 FDA guidance for in vitro DDI studies – new things to consider?. Retrieved from [Link]
- Jansson, M., et al. (2005). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry, 40(7), 933-940.
- Chen, Y., et al. (2022). Human liver microsomes study on the inhibitory effect of plantainoside D on the activity of cytochrome P450 activity. BMC complementary medicine and therapies, 22(1), 202.
-
ResearchGate. (n.d.). Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. Retrieved from [Link]
- Zhang, H., et al. (2003). Verification of the selectivity of (+)-N-3-benzylnirvanol as a CYP2C19 inhibitor. Drug metabolism and disposition, 31(3), 343-346.
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. Retrieved from [Link]
- Zientek, M., et al. (2016). Development and Validation of a Higher-Throughput Cytochrome P450 Inhibition Assay with the Novel Cofactor-Supplemented Permeabilized Cryopreserved Human Hepatocytes. Drug Metabolism and Disposition, 44(8), 1297-1308.
-
ResearchGate. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]
- Bjornsson, T. D., et al. (2003). Drug–drug interactions: regulatory guidance and an industry perspective. The Journal of Clinical Pharmacology, 43(5), 443-469.
- Li, D., et al. (2021). A Novel System for Evaluating the Inhibition Effect of Drugs on Cytochrome P450 Enzymes in vitro Based on Human-Induced Hepatocytes (hiHeps). Frontiers in Pharmacology, 12, 749875.
Sources
- 1. Problems associated with in vitro assessment of drug inhibition of CYP3A4 and other P-450 enzymes and its impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Introduction - Testing of CYP2C19 Variants and Platelet Reactivity for Guiding Antiplatelet Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. criver.com [criver.com]
- 8. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M12 Drug Interaction Studies | FDA [fda.gov]
Probing CYP2C19 Activity in Human Liver Microsomes Using (+)-N-3-Benzylnirvanol: Application Notes and Protocols
Introduction: Unveiling the Specificity of CYP2C19 Inhibition
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a wide array of clinically significant drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents. Given its polymorphic nature, which leads to considerable inter-individual variability in drug clearance and response, the in vitro characterization of CYP2C19-mediated metabolism is a cornerstone of modern drug development. (+)-N-3-Benzylnirvanol has emerged as a highly potent and selective competitive inhibitor of CYP2C19, making it an invaluable tool for researchers to delineate the contribution of this specific isozyme to a compound's metabolic pathway.[1][2]
This comprehensive guide provides detailed application notes and protocols for the utilization of (+)-N-3-Benzylnirvanol in human liver microsomes (HLMs). As a self-validating system, these protocols are designed to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering insights honed from field-proven experience to empower robust and reliable in vitro drug metabolism studies.
Scientific Foundation: The Rationale for Employing (+)-N-3-Benzylnirvanol
The utility of (+)-N-3-Benzylnirvanol as a CYP2C19 inhibitor is grounded in its high affinity and specificity for the enzyme. Studies have demonstrated its potent competitive inhibition of recombinant CYP2C19 with a K(i) value of approximately 250 nM.[1][2] In pooled human liver microsomes, it effectively inhibits (S)-mephenytoin 4'-hydroxylase activity, a specific marker for CYP2C19, with K(i) values in the range of 210 to 280 nM.[1][2]
Crucially, its selectivity has been rigorously evaluated against a panel of other major cytochrome P450 isoforms. At concentrations that significantly inhibit CYP2C19, (+)-N-3-Benzylnirvanol shows minimal to no inhibition of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.[1][2] This high degree of selectivity is paramount for unequivocally attributing a metabolic pathway to CYP2C19, thereby avoiding misleading results that can arise from off-target effects of less specific inhibitors.
Hypothesized Metabolic Pathways of (+)-N-3-Benzylnirvanol
-
Aromatic Hydroxylation: The phenyl and benzyl rings of the molecule are susceptible to hydroxylation, a common metabolic reaction catalyzed by CYP enzymes. This could lead to the formation of various hydroxylated metabolites. The metabolism of nirvanol itself is known to involve aromatic hydroxylation.[3]
-
N-Debenzylation: The benzyl group attached to the nitrogen atom could be cleaved, leading to the formation of nirvanol.
-
Aliphatic Hydroxylation: The ethyl group on the hydantoin ring could also be a site for hydroxylation.
The following diagram illustrates these potential metabolic pathways:
Caption: Hypothesized metabolic pathways of (+)-N-3-Benzylnirvanol.
Experimental Protocols
This section provides detailed, step-by-step methodologies for two key applications of (+)-N-3-Benzylnirvanol in human liver microsomes: a CYP2C19 inhibition assay and a protocol for the identification of its potential metabolites.
Protocol 1: Determination of CYP2C19 Inhibition (IC50)
This protocol is designed to determine the concentration of (+)-N-3-Benzylnirvanol required to inhibit 50% of a specific CYP2C19-mediated reaction (IC50). (S)-mephenytoin 4'-hydroxylation is a commonly used probe reaction.
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
(+)-N-3-Benzylnirvanol
-
(S)-Mephenytoin (CYP2C19 substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+) or NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for CYP2C19 IC50 determination.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Dissolve (+)-N-3-Benzylnirvanol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare a stock solution of (S)-mephenytoin in a suitable solvent.
-
Prepare serial dilutions of the (+)-N-3-Benzylnirvanol stock solution to achieve a range of final concentrations in the incubation mixture (e.g., 0.01 µM to 10 µM).
-
-
Thaw Human Liver Microsomes:
-
Rapidly thaw a vial of pooled HLMs in a 37°C water bath.
-
Immediately place the thawed microsomes on ice.
-
Dilute the microsomes to the desired final protein concentration (e.g., 0.2-0.5 mg/mL) with cold potassium phosphate buffer.
-
-
Prepare Incubation Mixtures:
-
In microcentrifuge tubes, combine the diluted HLMs, potassium phosphate buffer, and the various concentrations of (+)-N-3-Benzylnirvanol (or vehicle control).
-
Add the (S)-mephenytoin substrate at a concentration near its K(m) for CYP2C19.
-
-
Pre-incubation:
-
Pre-incubate the mixtures for 5-10 minutes at 37°C in a shaking water bath to allow the inhibitor to interact with the enzymes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH to each tube.
-
-
Incubation:
-
Incubate the reactions for a predetermined time (e.g., 15-30 minutes) at 37°C with constant shaking. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a sufficient volume of a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
-
Sample Preparation for Analysis:
-
Add a known concentration of an appropriate internal standard to each sample.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of 4'-hydroxy-mephenytoin using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of inhibition of 4'-hydroxy-mephenytoin formation against the logarithm of the (+)-N-3-Benzylnirvanol concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Self-Validating System and Controls:
-
Vehicle Control: Incubations containing the vehicle solvent instead of the inhibitor to represent 100% enzyme activity.
-
No NADPH Control: Incubations without the addition of NADPH to assess for any non-enzymatic degradation of the substrate or formation of the metabolite.
-
Positive Control Inhibitor: Include a known CYP2C19 inhibitor (e.g., omeprazole) to validate the assay performance.
Protocol 2: Metabolite Identification of (+)-N-3-Benzylnirvanol
This protocol outlines a general approach to identify potential metabolites of (+)-N-3-Benzylnirvanol in HLMs.
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
(+)-N-3-Benzylnirvanol
-
NADPH regenerating system or NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
High-resolution LC-MS system (e.g., Q-TOF or Orbitrap)
Experimental Workflow:
Caption: Workflow for metabolite identification.
Step-by-Step Methodology:
-
Prepare Incubation Mixtures:
-
Prepare incubation mixtures containing HLMs (e.g., 1 mg/mL protein), potassium phosphate buffer, and (+)-N-3-Benzylnirvanol (e.g., 1-10 µM).
-
Prepare a control incubation without NADPH.
-
-
Pre-incubation and Reaction Initiation:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time-Course Incubation:
-
Incubate the reactions at 37°C with shaking.
-
Collect aliquots at multiple time points (e.g., 0, 15, 30, and 60 minutes) to monitor the formation of metabolites over time.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a cold organic solvent.
-
Centrifuge the samples to pellet the protein.
-
Pool the supernatants from the different time points (excluding the 0-minute sample) and concentrate them if necessary to enrich the metabolites.
-
-
High-Resolution LC-MS Analysis:
-
Analyze the concentrated sample and the 0-minute control sample using a high-resolution LC-MS system.
-
Acquire data in full scan mode to detect all potential metabolites.
-
-
Data Processing and Metabolite Identification:
-
Compare the chromatograms of the incubated sample and the 0-minute control to identify new peaks corresponding to potential metabolites.
-
Utilize metabolite identification software to search for expected biotransformations (e.g., hydroxylation, N-dealkylation).
-
Obtain accurate mass measurements to determine the elemental composition of the potential metabolites.
-
-
Structural Elucidation:
-
Perform MS/MS fragmentation analysis on the identified metabolite peaks to obtain structural information and confirm the site of modification.
-
Self-Validating System and Controls:
-
0-Minute Control: A sample where the reaction is terminated immediately after the addition of NADPH. This serves as a baseline to differentiate between metabolites and impurities in the parent compound or matrix.
-
No NADPH Control: An incubation carried out for the full duration without NADPH. This helps to identify any non-enzymatic degradation products.
Data Presentation and Interpretation
Table 1: Summary of (+)-N-3-Benzylnirvanol Inhibition of Human CYP450 Isoforms
| CYP Isoform | Inhibition Potency (Ki or IC50) | Selectivity vs. CYP2C19 | Reference |
| CYP2C19 | 210-280 nM (Ki) | - | [1][2] |
| CYP1A2 | >10 µM | >35-fold | [1][2] |
| CYP2A6 | >10 µM | >35-fold | [1][2] |
| CYP2C8 | >10 µM | >35-fold | [1][2] |
| CYP2C9 | >10 µM | >35-fold | [1][2] |
| CYP2D6 | >10 µM | >35-fold | [1][2] |
| CYP2E1 | >10 µM | >35-fold | [1][2] |
| CYP3A4 | >10 µM | >35-fold | [1][2] |
Conclusion and Field-Proven Insights
(+)-N-3-Benzylnirvanol stands as a superior tool for the in vitro investigation of CYP2C19-mediated metabolism. Its high potency and, more importantly, its exceptional selectivity, allow for a clear and unambiguous assessment of CYP2C19's role in the biotransformation of new chemical entities. The protocols provided herein offer a robust framework for both characterizing the inhibitory potential of compounds against CYP2C19 and for initiating the exploration of the metabolic fate of this valuable research tool itself. By understanding both the inhibitory action and the potential metabolism of (+)-N-3-Benzylnirvanol, researchers can design more insightful experiments and generate high-quality, reliable data to support critical decisions in the drug discovery and development pipeline.
References
-
Haining, R. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. [Link]
-
Haining, R. L., et al. (2002). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate. [Link]
-
Walsky, R. L., & Obach, R. S. (2003). Verification of the Selectivity of (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor. Drug Metabolism and Disposition, 31(8), 971-972. [Link]
-
Butler, A. M., & Uetrecht, J. P. (1991). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. Molecular pharmacology, 40(5), 847-853. [Link]
-
Arif, A., et al. (2018). Clinical Pharmacology of Phenobarbital in Neonates: Effects, Metabolism and Pharmacokinetics. ResearchGate. [Link]
-
BioIVT. (n.d.). Metabolite Identification (Met ID) / Characterization / Profiling. Retrieved from [Link]
-
Zhou, Y., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass spectrometry reviews, 31(6), 637-654. [Link]
-
Stephens, J. C., & Uetrecht, J. P. (1995). In vitro test methods for metabolite identification: A review. Journal of Pharmacological and Toxicological Methods, 34(3), 133-146. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
Sources
- 1. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction by Phenobarbital of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Mephenytoin 4'-Hydroxylase Assay with (+)-N-3-Benzylnirvanol
Introduction: The Critical Role of CYP2C19 in Drug Metabolism
The Cytochrome P450 enzyme family is a cornerstone of xenobiotic metabolism, and among its members, CYP2C19 ((S)-mephenytoin 4'-hydroxylase) holds significant clinical importance.[1][2] This enzyme is responsible for the metabolism of a wide array of commonly prescribed drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[1] Notably, the CYP2C19 gene is highly polymorphic, with numerous identified alleles that can lead to variations in enzyme activity.[1][3] These genetic differences result in distinct patient phenotypes, such as poor, intermediate, normal, rapid, and ultra-rapid metabolizers, which can significantly impact a drug's efficacy and potential for adverse effects.[1][4]
Given this variability, accurate in vitro assessment of CYP2C19 activity is paramount in drug discovery and development. Such assays are crucial for identifying potential drug-drug interactions and for characterizing the metabolic pathways of new chemical entities. The selection of a specific and reliable probe substrate is fundamental to the validity of these in vitro systems. While (S)-mephenytoin is the historical substrate for defining CYP2C19 activity, there is a continuous search for improved tools.[5] (+)-N-3-Benzylnirvanol has emerged as a potent and selective inhibitor and substrate for CYP2C19, making it a valuable tool for in vitro studies.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting a (S)-mephenytoin 4'-hydroxylase assay using (+)-N-3-Benzylnirvanol as the probe substrate. The protocols detailed herein are designed to ensure scientific integrity and generate reliable, reproducible data.
Principle of the Assay
This assay quantifies the activity of CYP2C19 by measuring the rate of formation of the hydroxylated metabolite of (+)-N-3-Benzylnirvanol. The reaction is initiated by the addition of a NADPH regenerating system to a preparation containing the CYP2C19 enzyme (such as human liver microsomes or recombinant enzyme) and the substrate. Following a defined incubation period, the reaction is terminated, and the metabolite is quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of metabolite formation is directly proportional to the CYP2C19 activity in the sample.
Materials and Reagents
| Reagent | Supplier | Catalogue # | Storage |
| (+)-N-3-Benzylnirvanol | TBD | TBD | -20°C |
| Recombinant Human CYP2C19 | TBD | TBD | -80°C |
| Human Liver Microsomes (pooled) | TBD | TBD | -80°C |
| NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase) | TBD | TBD | -20°C |
| Potassium Phosphate Buffer (0.5 M, pH 7.4) | TBD | TBD | 4°C |
| Acetonitrile (LC-MS grade) | TBD | TBD | Room Temp |
| Formic Acid (LC-MS grade) | TBD | TBD | Room Temp |
| Water (LC-MS grade) | TBD | TBD | Room Temp |
| 96-well reaction plates | TBD | TBD | Room Temp |
| 96-well deep-well plates for quenching | TBD | TBD | Room Temp |
Experimental Protocols
Preparation of Reagents and Stock Solutions
Causality Behind Choices:
-
Buffer: Potassium phosphate buffer at pH 7.4 is used to mimic physiological conditions and maintain optimal enzyme activity.
-
Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the substrate due to its ability to solubilize a wide range of organic compounds. The final concentration is kept low (<1%) to minimize solvent-mediated enzyme inhibition.
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Dilute the 0.5 M stock solution with LC-MS grade water.
-
(+)-N-3-Benzylnirvanol Stock Solution (10 mM): Dissolve an appropriate amount of (+)-N-3-Benzylnirvanol in DMSO. Further dilute this stock in acetonitrile to create working solutions.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use. This is critical as NADPH is unstable. The regenerating system provides a sustained source of NADPH, the essential cofactor for P450 enzymes.
-
Enzyme Preparation: Thaw recombinant CYP2C19 or human liver microsomes on ice. Dilute to the desired concentration in 100 mM potassium phosphate buffer. The optimal protein concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
CYP2C19 Incubation Assay
Self-Validating System:
-
Controls: Including a no-cofactor control (replacing the NADPH system with buffer) is essential to confirm that metabolite formation is NADPH-dependent, a hallmark of P450-mediated reactions. A no-enzyme control ensures that the observed activity is not due to non-enzymatic degradation of the substrate.
-
Linearity: It is crucial to establish the linear range of the assay with respect to both time and protein concentration. This ensures that the measured activity is the initial rate and not limited by substrate depletion or product inhibition.
Workflow Diagram:
Caption: CYP2C19-mediated hydroxylation of (+)-N-3-Benzylnirvanol.
Trustworthiness and Validation
To ensure the trustworthiness of the results, the assay should be validated according to established guidelines. This includes assessing:
-
Specificity: The use of a selective inhibitor can confirm the contribution of CYP2C19 to the metabolism of (+)-N-3-Benzylnirvanol. [6][9]Studies have shown (+)-N-3-benzyl-nirvanol to be a highly potent and selective inhibitor of CYP2C19. [6][7][8]At a concentration of 1 µM, it inhibits CYP2C19 activity by approximately 80% while having minimal effect on other major P450 isoforms. [6][7][8]* Precision and Accuracy: Determined by running replicate samples on the same day (intra-day) and on different days (inter-day).
-
Linearity: As mentioned previously, the assay must be linear with respect to time and protein concentration.
Conclusion
This application note provides a robust and reliable protocol for the determination of CYP2C19 activity using (+)-N-3-Benzylnirvanol as a probe substrate. By adhering to the principles of scientific integrity outlined, including proper controls and validation, researchers can confidently assess the impact of new chemical entities on CYP2C19 activity. This is a critical step in the drug development process, aiding in the prediction of clinical drug-drug interactions and contributing to the development of safer and more effective medicines.
References
-
Kunze, K. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-241. [Link]
-
Nicolai, J., et al. (2020). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1147-1156. [Link]
-
Cuyckens, F., et al. (2020). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1147-1156. [Link]
-
Bernal, C. J., et al. (2022). Pharmacogenetic Expression of CYP2C19 in a Pediatric Population. Pharmaceuticals, 15(9), 1064. [Link]
-
Shakya, R., et al. (2018). An improved LC-MS/MS method for simultaneous evaluation of CYP2C9, CYP2C19, CYP2D6 and CYP3A4 activity. Bioanalysis, 10(20), 1647-1660. [Link]
-
van der Nagel, B. C. H., et al. (2021). The impact of CYP2C19 genotype on phenoconversion by concomitant medication. Clinical and Translational Science, 14(4), 1438-1448. [Link]
-
Genomics Education Programme. (n.d.). CYP2C19. Retrieved from [Link]
-
23andMe. (n.d.). CYP2C19 Drug Metabolism: Genetics and More. Retrieved from [Link]
-
Crespi, C. L., et al. (1998). CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection. Methods in Molecular Biology, 107, 135-139. [Link]
-
Suzuki, K., et al. (2002). Verification of the Selectivity of (+)N-3-Benzylnirvanol as a CYP2C19 Inhibitor. Drug Metabolism and Disposition, 30(11), 1211-1214. [Link]
-
Kunze, K. L., et al. (2002). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-241. [Link]
-
ARUP Laboratories. (n.d.). CYP2C19 Test Directory. Retrieved from [Link]
-
Crespi, C. L., et al. (1998). CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection. Methods in Molecular Biology, 107, 135-139. [Link]
-
Creative BioMart. (n.d.). Cytochrome P450 2C19 Fluorometric Activity Assay Kit. Retrieved from [Link]
-
Adelsperger, J., et al. (2010). Establishment of a CYP2C19 genotyping assay for clinical use. The Journal of Molecular Diagnostics, 12(4), 458-463. [Link]
-
Goldstein, J. A., & de Morais, S. M. (1994). Evidence That CYP2C19 is the Major (S)-Mephenytoin 4'-Hydroxylase in Humans. Biochemistry, 33(35), 10529-10536. [Link]
-
Adelsperger, J., et al. (2010). Establishment of a CYP2C19 Genotyping Assay for Clinical Use. The Journal of Molecular Diagnostics, 12(4), 458-463. [Link]
-
Shakya, R., et al. (2018). An improved LC–MS/MS method for simultaneous evaluation of CYP2C9, CYP2C19, CYP2D6 and CYP3A4 activity. Bioanalysis, 10(20), 1647-1660. [Link]
-
Puris, E., et al. (2017). A liquid chromatography-tandem mass spectrometry analysis of nine cytochrome P450 probe drugs and their corresponding metabolites in human serum and urine. Analytical and Bioanalytical Chemistry, 409(1), 237-251. [Link]
-
Ma, Y., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Molecules, 27(15), 5000. [Link]
-
Peng, Y., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 333-341. [Link]
-
Klavins, K. (2021, January 4). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube. [Link]
-
DiaSorin. (n.d.). CYP2C19 Testing: An Opportunity to Improve Patient Care. Retrieved from [Link]
-
Noreen, S., et al. (2023). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. Molecules, 28(13), 5001. [Link]
Sources
- 1. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. 23andme.com [23andme.com]
- 3. Establishment of a CYP2C19 genotyping assay for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacogenetic Expression of CYP2C19 in a Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Enantioselective Separation of N-3-Benzylnirvanol
Introduction: The Imperative of Chirality in Drug Development
N-3-Benzylnirvanol is a synthetic hydantoin derivative recognized for its role as a potent and highly selective inhibitor of the human cytochrome P450 enzyme, CYP2C19.[1][2][3] This enzyme is crucial in the metabolism of a significant number of clinically used drugs. The molecular structure of N-3-Benzylnirvanol contains a stereogenic center, resulting in the existence of two non-superimposable mirror-image isomers, or enantiomers: (+)-N-3-Benzylnirvanol and (-)-N-3-Benzylnirvanol.
In pharmacology, molecular chirality is a critical consideration, as enantiomers of the same compound can exhibit markedly different biological activities, metabolic pathways, and toxicological profiles.[4][5] Research has demonstrated that the (+)-enantiomer of N-3-Benzylnirvanol is the significantly more potent inhibitor of CYP2C19, while its antipode is 20- to 60-fold less active.[3] This disparity underscores the necessity for a reliable analytical method to separate and quantify these enantiomers. Such a method is indispensable for the quality control of stereoselective synthesis, for pharmacokinetic and pharmacodynamic studies, and for ensuring the safety and efficacy of potential therapeutic agents.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers in the pharmaceutical industry due to its versatility, robustness, and scalability.[4][6][7] This application note presents a detailed protocol for the baseline separation of N-3-Benzylnirvanol enantiomers using a polysaccharide-based CSP, providing researchers and drug development professionals with a validated, ready-to-implement method.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers hinges on the differential interaction between each isomer and the chiral stationary phase. For hydantoin derivatives like N-3-Benzylnirvanol, polysaccharide-based CSPs, particularly those derived from amylose or cellulose, have demonstrated exceptional resolving power.[8][9] This protocol utilizes an amylose-based CSP, which offers a unique chiral environment for enantiorecognition.
The mechanism of separation is a multifactorial process governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[7] The key interactions include:
-
Hydrogen Bonding: The hydantoin ring of N-3-Benzylnirvanol contains amide functional groups (N-H and C=O) that can form hydrogen bonds with the polar carbamate groups located within the helical grooves of the polysaccharide backbone.[5]
-
π-π Interactions: The benzyl and phenyl aromatic rings of the analyte can engage in π-π stacking interactions with the electron-rich phenyl groups of the chiral selector (e.g., 3,5-dimethylphenylcarbamate).[10]
-
Steric Interactions (Inclusion): One enantiomer, due to its specific three-dimensional arrangement, will fit more favorably into the chiral grooves or cavities of the stationary phase than the other. This steric hindrance and complementary fit is often the most critical factor in achieving separation.
The combination of these attractive and repulsive forces results in a difference in the retention times for the two enantiomers, allowing for their separation and quantification.[11] The choice of a normal-phase elution mode, typically a mixture of a non-polar alkane and a polar alcohol modifier, is crucial as it minimizes competition from the mobile phase for the polar interaction sites on the CSP.[5]
Experimental Methodology and Protocol
This section provides a comprehensive, step-by-step protocol for the chiral separation of N-3-Benzylnirvanol.
Instrumentation and Materials
-
HPLC System: A standard analytical HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: An amylose-based CSP is recommended based on its proven efficacy for hydantoin derivatives.[8]
-
Column: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) column).
-
-
Reagents and Solvents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Racemic N-3-Benzylnirvanol standard
-
Methanol (HPLC Grade, for sample preparation if necessary)
-
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Condition | Causality and Rationale |
| Stationary Phase | CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm | Amylose tris(3,5-dimethylphenylcarbamate) provides multiple interaction sites (H-bonding, π-π, steric) proven to be effective for resolving hydantoin structures.[8] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Normal-phase mode enhances analyte-CSP interactions. 2-Propanol acts as a polar modifier to control retention and improve peak shape without excessive competition.[5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25°C | Maintaining a constant temperature ensures reproducible retention times and resolution. |
| Detection | UV at 254 nm | The aromatic rings in N-3-Benzylnirvanol provide strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC to avoid column overloading. |
| Sample Diluent | Mobile Phase (n-Hexane/IPA 90:10) | Ensures compatibility with the mobile phase and prevents peak distortion. |
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of racemic N-3-Benzylnirvanol at 1.0 mg/mL in Methanol or another suitable solvent.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL (100 µg/mL) using the mobile phase as the diluent.
-
Ensure the final solution is fully dissolved and sonicate briefly if necessary.
-
-
HPLC System Preparation:
-
Prime all solvent lines to remove air bubbles.
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase (n-Hexane/IPA 90:10) at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean and the baseline is stable.
-
Inject the 0.1 mg/mL working standard solution of racemic N-3-Benzylnirvanol.
-
Acquire data for a sufficient duration to allow both enantiomeric peaks to elute completely (e.g., approximately 20-25 minutes).
-
-
Data Processing:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the key chromatographic performance parameters as detailed in the next section.
-
Expected Results and Performance
Following the protocol described above, a baseline separation of the two enantiomers of N-3-Benzylnirvanol is expected.
Chromatographic Performance Data
The following table summarizes the anticipated performance of the method. Note that exact retention times may vary slightly based on the specific system, column age, and mobile phase preparation.
| Parameter | Symbol | Expected Value | Description |
| Retention Time (Enantiomer 1) | tR1 | ~12.5 min | The time taken for the first-eluting enantiomer to pass through the column. |
| Retention Time (Enantiomer 2) | tR2 | ~15.0 min | The time taken for the second-eluting enantiomer to pass through the column. |
| Capacity Factor (Enantiomer 1) | k'1 | > 2.0 | A measure of retention relative to an unretained peak. A value >2 is desirable. |
| Capacity Factor (Enantiomer 2) | k'2 | > 2.5 | A higher k' value indicates stronger interaction with the stationary phase. |
| Selectivity (Separation Factor) | α | > 1.15 | The ratio of the capacity factors (k'2 / k'1). A value >1 indicates separation. |
| Resolution | Rs | > 2.0 | A measure of the degree of separation between the two peaks. Rs > 1.5 indicates baseline separation. |
Discussion: The expected resolution (Rs) of > 2.0 signifies a complete, baseline separation between the two enantiomeric peaks, which is excellent for accurate quantification.[12][13] This level of separation is more than sufficient for determining enantiomeric purity, conducting stability studies, and supporting clinical or preclinical sample analysis. The selectivity factor (α) of > 1.15 indicates a significant difference in the thermodynamic interactions between the two enantiomers and the chiral stationary phase, validating the choice of the CSP and mobile phase.
Experimental Workflow Diagram
The logical flow of the entire analytical process, from initial preparation to final data analysis, is illustrated below.
Caption: Workflow for the chiral HPLC analysis of N-3-Benzylnirvanol.
Conclusion
This application note details a robust and reliable normal-phase HPLC method for the enantioselective separation of N-3-Benzylnirvanol. By employing a commercially available amylose-based chiral stationary phase, this protocol achieves excellent, baseline resolution (Rs > 2.0), making it suitable for rigorous quantitative analysis in research, development, and quality control environments. The clear explanation of the underlying chiral recognition principles and the detailed, step-by-step methodology provide scientists with the necessary tools to successfully implement this method for the critical task of monitoring the stereochemical purity of N-3-Benzylnirvanol.
References
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.[Link]
-
Chiral HPLC Separations. Phenomenex.[Link]
-
Polysaccharide-based CSPs. Chiralpedia.[Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate.[Link]
-
Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Scientific Research Publishing.[Link]
-
Enantioselective chromatography in drug discovery. PubMed.[Link]
-
Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate.[Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]
-
Chiral HPLC Method Development. I.B.S. Analytical.[Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI.[Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed.[Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. ResearchGate.[Link]
-
Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. ResearchGate.[Link]
-
Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube.[Link]
-
Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed.[Link]
-
Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI.[Link]
-
Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube.[Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central.[Link]
-
N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate.[Link]
Sources
- 1. ≥98% (HPLC), powder, CYP2C19 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-(+)-N-3-Benzylnirvanol | 790676-40-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to the Experimental Design of CYP2C19 Inhibition Studies
Abstract & Introduction
The cytochrome P450 enzyme CYP2C19 is a critical component of human drug metabolism, responsible for the biotransformation of a significant number of clinically important drugs.[1] Its substrates include proton pump inhibitors (PPIs) like omeprazole, the antiplatelet agent clopidogrel, and several antidepressants.[1][2] The gene encoding CYP2C19 is highly polymorphic, leading to pronounced inter-individual and inter-ethnic variability in metabolic capacity, which can significantly impact drug efficacy and the risk of adverse events.[1] For instance, individuals classified as "poor metabolizers" may fail to activate the prodrug clopidogrel, placing them at higher risk for ischemic events.[3]
Given its central role, the inhibition of CYP2C19 by a new chemical entity (NCE) is a major concern during drug development. Inhibition can lead to drug-drug interactions (DDIs), where the co-administration of an inhibitor elevates the plasma concentration of a CYP2C19 substrate, potentially causing toxicity. Therefore, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough investigation of an NCE's potential to inhibit CYP enzymes.[4][5][6]
This application note provides a comprehensive guide for designing and executing robust in vitro studies to characterize the inhibitory potential of compounds against CYP2C19. We will delve into the mechanistic principles of enzyme inhibition, provide detailed, step-by-step protocols for determining key inhibitory parameters, and discuss the interpretation of these data in a regulatory context.
Foundational Principles: Mechanisms of CYP2C19 Inhibition
Understanding the mode of inhibition is crucial as it dictates the experimental design and influences the clinical relevance of the findings. Inhibition of P450 enzymes is broadly categorized into two main types: reversible and irreversible (also known as time-dependent inhibition).[7]
-
Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. The effect is transient and depends on the concentrations of both the inhibitor and the substrate at the active site. Reversible inhibition can be further classified as competitive, non-competitive, or uncompetitive. The key parameter derived from these studies is the inhibition constant (Kᵢ) , which represents the inhibitor's binding affinity for the enzyme. A lower Kᵢ value signifies a more potent inhibitor. In initial screening, the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.
-
Time-Dependent Inhibition (TDI): Also known as mechanism-based inhibition, this is a more complex and clinically significant form of interaction.[8] It occurs when an NCE is metabolized by CYP2C19 into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[7][8][9] This inactivation is time- and concentration-dependent. The key parameters for TDI are kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kₗ (the concentration of inhibitor that produces half-maximal inactivation). TDI is of particular concern because the restoration of enzyme activity requires the synthesis of new enzyme, a process that can take hours to days, meaning the DDI can persist long after the inhibitor has been cleared from circulation.
Strategic Experimental Workflow
A tiered or sequential approach is the most efficient strategy for evaluating CYP2C19 inhibition potential. This workflow allows for the rapid screening of many compounds and reserves more complex, resource-intensive assays for those that demonstrate significant inhibitory activity.
Caption: Workflow for a Time-Dependent Inhibition (TDI) experiment.
Methodology
This assay is run in parallel plates or conditions:
-
Condition A (-NADPH): A 30-minute pre-incubation of HLM and the test compound without NADPH.
-
Condition B (+NADPH): A 30-minute pre-incubation of HLM and the test compound with NADPH.
The procedure follows the IC₅₀ determination protocol with one critical modification:
-
Pre-incubation Step:
-
For Condition B , add the test compound/control, HLMs, and the NADPH regenerating system to the wells.
-
For Condition A , add the test compound/control and HLMs, but add buffer instead of the NADPH system.
-
Incubate both plates at 37°C for 30 minutes. This is the key step where a TDI will inactivate the enzyme in the +NADPH condition.
-
-
Initiate Final Reaction:
-
After the 30-minute pre-incubation, add the probe substrate to all wells of both plates to start the final, short incubation (e.g., 10 minutes). For Condition A , NADPH must be added along with the substrate to initiate metabolism.
-
Rationale: This second incubation measures the remaining active enzyme.
-
-
Termination and Analysis: Proceed as described in the reversible IC₅₀ protocol (Sections 5.2.4 and 5.2.5).
Data Analysis and Interpretation
-
Calculate the IC₅₀ value for each condition (IC₅₀, -NADPH and IC₅₀, +NADPH) separately.
-
Calculate the IC₅₀ shift ratio : (IC₅₀, -NADPH) / (IC₅₀, +NADPH).
-
Interpretation:
-
Ratio ≈ 1: No significant TDI is observed. The compound is likely a direct, reversible inhibitor.
-
Ratio > 1.5 - 2.0: A positive shift indicates potential TDI. The test compound may be a mechanism-based inhibitor, and further characterization to determine kᵢₙₐ꜀ₜ and Kₗ is warranted. [10]
-
Data Interpretation and Regulatory Context
The data generated from these in vitro studies are essential for predicting the likelihood of clinical DDIs. Regulatory agencies provide specific criteria to evaluate these data. [9][11]
-
For Reversible Inhibition: The IC₅₀ or Kᵢ value is used in basic static models. For example, the FDA suggests that if the ratio of the maximum unbound inhibitor concentration in plasma ([I]ₘₐₓ,ᵤ) to the Kᵢ is ≥ 0.02, a clinical DDI study may be needed.
-
For Time-Dependent Inhibition: The parameters kᵢₙₐ꜀ₜ and Kₗ are used in more complex mechanistic models to predict the magnitude of the DDI in vivo. A positive finding in a TDI assay is a significant flag that almost always requires further investigation, either through advanced modeling (PBPK) or a dedicated clinical DDI study. [5][12]
Conclusion
A thorough and mechanistically-driven in vitro evaluation of CYP2C19 inhibition is a non-negotiable step in modern drug development. By employing a strategic workflow that progresses from initial screening to detailed mechanistic studies, researchers can efficiently characterize a compound's inhibitory profile. The protocols outlined in this guide provide a robust framework for generating high-quality, reliable data that are crucial for assessing DDI risk, satisfying regulatory requirements, and ultimately ensuring the safety of new medicines.
References
-
ResearchGate. (n.d.). Substrates and inhibitors of CYP2C19 enzyme | Download Table. Retrieved from [Link]
-
Lee, C. R., et al. (2023). CYP2C19 Genetic Testing for Oral P2Y12 Inhibitor Therapy: A Scientific Statement From the American Heart Association. Circulation. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Genomics Education Programme. (n.d.). CYP2C19 — Knowledge Hub. Retrieved from [Link]
-
XenoTech. (2020). In Vitro Inhibition Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Time- and concentration-dependent inhibition of the CYP2C19 in human liver microsomes by ticlopidine and clopidogrel.... Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]
-
MDPI. (2021). Time-dependent Inhibition of CYP2C8 and CYP2C19 by Hedera helix Extracts, A Traditional Respiratory Herbal Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Comparison of mechanism-based inhibition of human cytochrome P450 2C19 by ticlopidine, clopidogrel, and prasugrel. Retrieved from [Link]
-
PubMed. (2016). CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles. Retrieved from [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (n.d.). CYP2C19 proton pump inhibitors guideline revised. Retrieved from [Link]
-
BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Drug Interaction Information in Human Prescription Drug and Biological Product Labeling | Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Retrieved from [Link]
-
ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. Retrieved from [Link]
-
ResearchGate. (2012). In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput.... Retrieved from [Link]
-
Cyprotex - Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Predicting Drug–Drug Interactions: An FDA Perspective. Retrieved from [Link]
-
ACS Publications. (2000). Ticlopidine as a Selective Mechanism-Based Inhibitor of Human Cytochrome P450 2C19. Retrieved from [Link]
-
ACS Publications. (2019). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. Retrieved from [Link]
-
PubMed. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Time-dependent inhibition of human drug metabolizing cytochromes P450 by tricyclic antidepressants. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2024). Drug Interaction Studies (M12). Retrieved from [Link]
-
European Medicines Agency (EMA). (1997). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON THE INVESTIGATION OF DRUG INTERACTIONS. Retrieved from [Link]
Sources
- 1. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. files.cpicpgx.org [files.cpicpgx.org]
- 3. ahajournals.org [ahajournals.org]
- 4. criver.com [criver.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 9. xenotech.com [xenotech.com]
- 10. mdpi.com [mdpi.com]
- 11. Predicting Drug–Drug Interactions: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Application Note: (+)-N-3-Benzylnirvanol as a Positive Control Inhibitor for Cytochrome P450 2C19 (CYP2C19) Assays
Abstract
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in human drug metabolism, responsible for the biotransformation of numerous clinically significant drugs. Characterizing the potential of new chemical entities (NCEs) to inhibit CYP2C19 is a cornerstone of preclinical drug development, essential for predicting drug-drug interactions (DDIs). A robust in vitro inhibition assay requires a well-characterized positive control to ensure assay validity and reliability. This guide provides a comprehensive overview and detailed protocols for the use of (+)-N-3-Benzylnirvanol as a potent, selective, and reversible positive control inhibitor for CYP2C19. We will delve into its mechanism of action, provide validated experimental protocols, and offer insights into data analysis and interpretation, establishing a framework for trustworthy and reproducible CYP2C19 inhibition screening.
Scientific Background & Mechanism of Action
The Central Role of CYP2C19 in Drug Metabolism
CYP2C19, predominantly expressed in the liver, is a member of the cytochrome P450 monooxygenase superfamily. It metabolizes a wide range of substrates, including proton pump inhibitors (e.g., omeprazole), anticonvulsants (e.g., (S)-mephenytoin), and antiplatelet agents (e.g., clopidogrel). The gene encoding CYP2C19 is highly polymorphic, leading to significant inter-individual variability in metabolic capacity, which can have profound clinical consequences. Therefore, accurately assessing the inhibitory potential of NCEs on CYP2C19 is a regulatory expectation and a critical step in drug safety assessment.[1][2]
(+)-N-3-Benzylnirvanol: A Profile
(+)-N-3-Benzylnirvanol is the (S)-enantiomer of N-3-benzylnirvanol.[3][4] Through rigorous characterization, it has been identified as a highly effective tool for in vitro CYP2C19 studies. Its utility stems from its potent and selective inhibition of CYP2C19 over other major human CYP isoforms.[5]
Mechanism of Inhibition: Potent and Competitive
(+)-N-3-Benzylnirvanol acts as a competitive inhibitor of CYP2C19.[5] This mode of inhibition is critical for its use as a positive control. Mechanistically, it reversibly binds to the active site of the enzyme, directly competing with the substrate. This binding event prevents the substrate from being metabolized without permanently deactivating the enzyme. The reversible nature of this interaction is ideal for standard screening assays where consistent and predictable enzyme inhibition is required. The potency of the (+)-enantiomer is 20- to 60-fold greater than its (-)-antipode, highlighting the stereoselectivity of the interaction.[5]
Key Experimental Parameters & Data
Potency and Selectivity
The efficacy of a positive control is defined by its potency and selectivity. (+)-N-3-Benzylnirvanol excels in both regards, demonstrating sub-micromolar affinity for CYP2C19 with minimal off-target effects on other major P450 enzymes at working concentrations.
| Parameter | Target Enzyme | Value | Significance & Comments | Source |
| Ki (Inhibition Constant) | Recombinant CYP2C19 | 250 nM | Demonstrates high binding affinity to the isolated enzyme. | [5] |
| Ki (Inhibition Constant) | CYP2C19 in HLM | 210 - 280 nM | Confirms high affinity in a complex, physiologically relevant matrix. The activity measured was (S)-mephenytoin 4'-hydroxylase. | [5] |
| % Inhibition (at 1 µM) | CYP2C19 | ~80% | Provides a robust and easily measurable signal in assays. A concentration of 1 µM is recommended for use as a positive control. | [5] |
| % Inhibition (at 1 µM) | CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, 3A4 | < 16% | Highlights the exceptional selectivity for CYP2C19, ensuring that the observed effect is not confounded by inhibition of other CYPs. | [5] |
Reagent Handling and Preparation
Proper handling and preparation of (+)-N-3-Benzylnirvanol are paramount for obtaining accurate and reproducible results.
-
Appearance: Off-white to light yellow solid powder.[4]
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO) at >20 mg/mL and slightly soluble in methanol. It is considered insoluble in aqueous solutions.[4][6][7] DMSO is the recommended solvent for stock solutions.
-
Storage:
Protocol: Preparation of a 10 mM Stock Solution
-
Calculation: The molecular weight of (+)-N-3-Benzylnirvanol is 294.35 g/mol . To make 1 mL of a 10 mM stock solution, weigh out 2.94 mg of the solid powder.
-
Dissolution: Aseptically add the powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO (e.g., 1 mL for 2.94 mg) to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until all solid is completely dissolved.
-
Storage: Aliquot into smaller, single-use volumes (e.g., 20 µL) and store at -20°C.
Protocol: IC₅₀ Determination Using (+)-N-3-Benzylnirvanol as a Positive Control
This protocol describes a standard method for determining the inhibitory potential (IC₅₀) of a test compound against CYP2C19 in human liver microsomes (HLM), using (+)-N-3-Benzylnirvanol as the positive control to validate the assay performance.
Objective
To quantify the IC₅₀ value of a test compound for CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation and to confirm assay validity using (+)-N-3-Benzylnirvanol.
Materials & Reagents
-
Pooled Human Liver Microsomes (HLM)
-
(+)-N-3-Benzylnirvanol
-
(S)-Mephenytoin (probe substrate)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Test Compound (dissolved in DMSO)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a deuterated analog of the metabolite)
-
Termination Solution: Ice-cold Acetonitrile or Methanol containing the IS
-
96-well microplates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow
Detailed Step-by-Step Protocol
Causality Note: The final concentration of DMSO in the incubation should be kept low (<0.5%) to avoid affecting enzyme activity. All inhibitor/compound dilutions should be planned accordingly.
-
Prepare Working Solutions:
-
HLM: Dilute the HLM stock in 0.1 M potassium phosphate buffer to achieve a final assay concentration of 0.1-0.2 mg/mL. Keep on ice.
-
(S)-Mephenytoin: Prepare a working solution in buffer. The final concentration should be at or near its Kₘ value for CYP2C19 (typically 20-50 µM) to ensure assay sensitivity.
-
Inhibitors: Prepare serial dilutions of the test compound and a single, fixed concentration of (+)-N-3-Benzylnirvanol (1 µM final concentration is recommended) in buffer.
-
NADPH System: Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.
-
-
Assay Plate Setup (Total Volume = 200 µL):
-
100% Activity Control (Solvent): Add buffer, HLM, and the same percentage of DMSO used for the inhibitors.
-
Positive Control: Add buffer, HLM, and the working solution of (+)-N-3-Benzylnirvanol (to achieve 1 µM final).
-
Test Compound Wells: Add buffer, HLM, and the corresponding serial dilutions of the test compound.
-
Negative Control (No Cofactor): Add buffer, HLM, and solvent, but plan to add buffer instead of the NADPH system later. This control is crucial to measure any non-NADPH dependent metabolite formation.
-
-
Pre-incubation:
-
Add HLM, buffer, and inhibitors/solvent to the appropriate wells. The volume at this stage might be ~150 µL.
-
Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced and the reaction begins, which is standard practice for reversible inhibition assays.
-
Pre-warm the plate at 37°C for 3-5 minutes.
-
Add the (S)-Mephenytoin working solution to all wells.
-
Incubate the plate at 37°C for another 5-10 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reactions by adding the NADPH regenerating system to all wells except the negative controls (add buffer to these).
-
Immediately transfer the plate to a 37°C shaking incubator for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined separately.[9]
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to all wells.
-
Rationale: The cold organic solvent precipitates the microsomal proteins, instantly halting all enzymatic activity. The internal standard is essential for accurate quantification by correcting for variations in sample processing and instrument response.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.[10]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the formation of the 4'-hydroxymephenytoin metabolite using a validated LC-MS/MS method.
-
Self-Validation and Expected Results
-
Negative Control: Metabolite levels should be at or below the lower limit of quantification (LLOQ).
-
Solvent Control: Represents the maximum (100%) enzyme activity. The signal should be robust and well above the LLOQ.
-
Positive Control: The (+)-N-3-Benzylnirvanol well should show significant inhibition (typically ≥80%) compared to the solvent control. Failure to achieve this indicates a problem with the assay system (e.g., degraded inhibitor, inactive enzyme, incorrect concentrations).
Data Analysis and Interpretation
The goal is to calculate the concentration of the test compound that causes 50% inhibition of enzyme activity (the IC₅₀ value).
Sources
- 1. criver.com [criver.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. (S)-(+)-N-3-Benzylnirvanol | 790676-40-3 [amp.chemicalbook.com]
- 5. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ≥98% (HPLC), powder, CYP2C19 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Application Note: Chromatographic Resolution of N-3-Benzyl Derivatives of Nirvanol Enantiomers
Abstract
This technical guide provides a comprehensive framework for the successful chromatographic resolution of N-3-benzyl derivatives of nirvanol, a critical process in drug development and metabolic studies due to the often-differing pharmacological and toxicological profiles of enantiomers. We delve into the underlying principles of chiral separation, offering a detailed, field-tested protocol for the enantioselective analysis of these compounds by High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, from the selection of the chiral stationary phase to the optimization of the mobile phase, is elucidated to empower researchers to adapt and troubleshoot their separations effectively. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and characterization of chiral hydantoin derivatives.
Introduction: The Imperative of Chiral Separation
The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Nirvanol (5-ethyl-5-phenylhydantoin) and its derivatives are of significant interest, particularly in the study of cytochrome P450 (CYP) enzyme inhibition.[2][3] The introduction of a substituent, such as a benzyl group at the N-3 position of the hydantoin ring, can significantly alter the compound's biological activity. Crucially, the C-5 position of the hydantoin ring in these derivatives is a stereocenter, leading to the existence of two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit substantial differences in their biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.
Therefore, the ability to separate and quantify the individual enantiomers of N-3-benzyl derivatives of nirvanol is paramount for:
-
Pharmacological Profiling: Elucidating the stereospecific interactions with biological targets.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.
-
Toxicological Assessment: Identifying any enantiomer-specific toxicity.
-
Quality Control: Ensuring the stereochemical purity of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most powerful and widely employed technique for the analytical and preparative separation of enantiomers.[4] This guide will focus on a proven HPLC method for the resolution of N-3-benzyl nirvanol enantiomers and discuss the key parameters influencing the separation.
The Science of Enantioselective Recognition on Chiral Stationary Phases
The direct chromatographic separation of enantiomers is achieved by employing a chiral stationary phase (CSP).[5] The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these diastereomeric complexes results in different retention times for the two enantiomers, enabling their separation.[5]
The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method.[6] For hydantoin derivatives, several types of CSPs have shown efficacy, with polysaccharide-based and Pirkle-type columns being particularly prominent.[7][8]
-
Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose or amylose coated or immobilized on a silica support.[6] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[6]
-
Pirkle-type CSPs: These CSPs, also known as brush-type phases, consist of small chiral molecules covalently bonded to a silica support. The chiral recognition mechanism primarily involves π-π interactions, hydrogen bonding, and steric hindrance. The (R,R) Whelk-O1 column is a well-known example of a Pirkle-type CSP that has demonstrated success in resolving N-3-benzyl nirvanol enantiomers.[2]
The choice between these CSPs is often empirical, and screening a selection of columns with different chiral selectors is a common strategy in method development.[4]
Experimental Protocol: HPLC Resolution of N-3-Benzyl Nirvanol Enantiomers
This protocol is based on the successful separation of N-3-benzyl-nirvanol enantiomers as described in the literature, supplemented with best practices for chiral chromatography.[2]
Materials and Reagents
-
Solvents: HPLC-grade n-hexane, 2-propanol (isopropanol), and ethanol.
-
Sample: Racemic N-3-benzyl derivative of nirvanol, dissolved in a suitable solvent (e.g., mobile phase or a mixture of hexane and 2-propanol).
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale and Expert Insights |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. | A well-maintained system is crucial for reproducible results. The column oven provides temperature control, which can significantly influence selectivity.[6] |
| Chiral Stationary Phase | (R,R) Whelk-O1 column (e.g., 250 x 4.6 mm, 5 µm). | This Pirkle-type CSP has been shown to be effective for the separation of N-3-benzyl nirvanol enantiomers.[2] Alternative polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) could also be screened. |
| Mobile Phase | Isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). | Normal-phase chromatography is commonly used for chiral separations on these types of columns.[7] The ratio of the non-polar (hexane) and polar (2-propanol) components is a critical parameter for optimizing retention and resolution. A lower percentage of 2-propanol will generally increase retention times. |
| Flow Rate | 1.0 mL/min | This is a typical flow rate for a 4.6 mm I.D. column and provides a good balance between analysis time and efficiency. |
| Column Temperature | Ambient or controlled at 25 °C. | Temperature can affect the thermodynamics of the chiral recognition process. Maintaining a constant temperature is essential for reproducible retention times. |
| Detection | UV at 254 nm. | Hydantoin derivatives typically exhibit strong UV absorbance. The specific wavelength should be optimized based on the UV spectrum of the analyte. |
| Injection Volume | 5-20 µL | The injection volume should be minimized to avoid column overload and band broadening. |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the required volumes of n-hexane and 2-propanol. Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or online degasser) to prevent bubble formation in the pump and detector.
-
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the racemic N-3-benzyl nirvanol derivative in a suitable solvent. Further dilute the stock solution with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 0.1-1.0 mg/mL). Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter if necessary to remove any particulate matter.
-
Injection and Data Acquisition: Inject the prepared sample onto the HPLC system and acquire the chromatogram.
-
Data Analysis: Identify the two enantiomer peaks and determine their retention times (tR1 and tR2), peak areas (A1 and A2), and calculate the resolution (Rs) and selectivity (α).
Data Interpretation and System Suitability
| Parameter | Formula | Desired Value | Significance |
| Selectivity (α) | α = tR2 / tR1 | > 1.1 | A measure of the separation of the two enantiomer peaks. A higher value indicates better separation. |
| Resolution (Rs) | Rs = 2(tR2 - tR1) / (w1 + w2) | ≥ 1.5 | Indicates the degree of separation between the two peaks. A value of 1.5 corresponds to baseline separation. |
| Enantiomeric Excess (%ee) | %ee = |(A1 - A2) / (A1 + A2)| x 100 | Varies | Quantifies the purity of an enantiomerically enriched sample. |
Visualizing the Workflow and Molecular Structure
To provide a clearer understanding of the experimental process and the molecule of interest, the following diagrams are provided.
Caption: Experimental workflow for the chiral HPLC separation of N-3-benzyl nirvanol.
Caption: Structure of N-3-benzyl nirvanol highlighting the chiral center.
Troubleshooting and Method Optimization
| Issue | Potential Cause | Suggested Solution |
| No separation (single peak) | Inappropriate CSP or mobile phase. | Screen different CSPs (e.g., polysaccharide-based). Vary the mobile phase composition by changing the percentage of the polar modifier (2-propanol). |
| Poor resolution (Rs < 1.5) | Mobile phase composition is not optimal. Flow rate is too high. | Fine-tune the n-hexane/2-propanol ratio. Try a lower flow rate (e.g., 0.8 mL/min). |
| Broad peaks | Column degradation. Sample overload. | Use a new column or flush the existing one. Inject a lower concentration or volume of the sample. |
| Variable retention times | Inconsistent mobile phase composition. Temperature fluctuations. | Prepare fresh mobile phase and ensure thorough mixing. Use a column oven to maintain a constant temperature. |
Conclusion
The successful chromatographic resolution of N-3-benzyl derivatives of nirvanol is a critical capability for researchers in drug discovery and development. This application note has provided a detailed protocol utilizing an (R,R) Whelk-O1 chiral stationary phase, grounded in the fundamental principles of enantioselective chromatography. By understanding the causality behind the selection of the stationary and mobile phases, and by systematically approaching method optimization, researchers can confidently and accurately determine the enantiomeric purity of these important compounds. The presented framework serves as a robust starting point for the development of validated analytical methods for the stereoselective analysis of N-3-benzyl nirvanol and related hydantoin derivatives.
References
- SRR Publications. (n.d.). Novel new research strategies of hydantoin derivatives: A review.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Supporting Information: Enantioselective construction of substituted hydantoins via chiral phosphoric acid catalyzed annulation/Heyns rearrangement of a. (n.d.).
-
Suzuki, A., et al. (2002). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate. Retrieved from [Link]
- Iványi, R., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH.
- Mehra, V., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI.
- Langer, T., et al. (n.d.). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary.
- Suzuki, A., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. PubMed.
-
Di Stefano, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidimetics. The Journal of Organic Chemistry. Retrieved from [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI.
-
Suzuki, A., et al. (2002). Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. ResearchGate. Retrieved from [Link]
-
Di Stefano, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. Retrieved from [Link]
- Li, Y., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC - NIH.
-
Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. UVaDOC. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
Patel, K., et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving solubility of (+/-)-N-3-Benzylnirvanol for in vitro studies
Welcome to the technical support center for (+/-)-N-3-Benzylnirvanol. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility for in vitro applications. Our goal is to provide you with a logical framework, troubleshooting strategies, and validated protocols to ensure reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to dissolve in aqueous solutions?
This compound is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[1][2] Structurally, it is a hydantoin derivative, a class of compounds that includes the well-known anticonvulsant phenytoin. The molecule possesses two phenyl rings and a benzyl group, which contribute to its significant non-polar, lipophilic character.[1] Water is a highly polar solvent. According to the fundamental principle of "like dissolves like," the large non-polar surface area of this compound prevents it from forming favorable interactions with water molecules, leading to its classification as practically insoluble in water.[3]
Q2: What are the key physicochemical properties I should be aware of?
Understanding the compound's properties is the first step in developing a successful solubilization strategy. While specific data for the N-3-benzyl derivative is limited, we can infer its behavior from data on the parent compound (Nirvanol) and its close analog, Phenytoin.
| Property | This compound | Nirvanol (Parent Compound) | Phenytoin (Analog) | Reference(s) |
| Molecular Weight | 294.34 g/mol | 204.23 g/mol | 252.27 g/mol | [4][5] |
| Appearance | Powder / Crystalline Solid | White Crystalline Solid | Crystalline Substance | [6][7] |
| Aqueous Solubility | Insoluble | ~0.271 mg/mL | ~0.032 g/L (~32 µg/mL) | [5][6] |
| Organic Solvent Solubility | DMSO: >20 mg/mLDMF: Soluble | DMSO: SolubleDMF: Soluble | Soluble in ethanol | [8][9][10] |
| pKa (Apparent) | Not reported, but expected to be a weak acid | Not reported | ~8.06 - 8.3 | [7][11] |
| logP | Not reported | 1.3 | 2.47 | [5][6] |
Q3: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?
This is the most common issue encountered. You created a high-concentration stock solution in a strong organic solvent (DMSO) where the compound is readily soluble. However, when this stock is diluted into an aqueous environment like cell culture media, the solvent composition changes dramatically. The percentage of DMSO drops, and the compound is suddenly exposed to a high concentration of water. This causes the compound to crash out of the solution because its concentration is now far above its aqueous solubility limit. This is a classic problem of supersaturation and precipitation.
Troubleshooting Guide: From Precipitation to Clear Solution
Use this section to diagnose and solve solubility issues during your experiments.
Issue 1: Compound precipitates upon dilution from organic stock.
This indicates that the final concentration of the compound in your aqueous medium exceeds its solubility limit under those specific conditions (pH, temperature, co-solvent percentage).
Caption: Decision tree for troubleshooting compound precipitation.
-
Causality: The first and simplest variable to adjust is the co-solvent concentration. DMSO maintains a "micro-environment" around the drug molecule, preventing its self-aggregation and precipitation.[12] However, DMSO can have biological effects and induce toxicity, so its concentration must be carefully controlled.[13][14] Most cell lines can tolerate up to 0.5% DMSO, but the preferred final concentration is ≤0.1% to minimize off-target effects.[15]
-
Mechanism of pH Adjustment: Hydantoins like phenytoin are weak acids with a pKa around 8.3.[7] Below this pH, the molecule is in its neutral, less soluble form. By raising the pH of the medium to be greater than the pKa, the molecule is deprotonated into its anionic (salt) form, which is significantly more water-soluble.[16][17][18]
Issue 2: Inconsistent assay results or unexpected cytotoxicity.
This can occur even if visible precipitation is not observed. Micro-precipitates can form, leading to inconsistent effective concentrations and potential physical damage to cells.
-
Root Cause Analysis: The vehicle (solvent) itself may be causing the observed effect. DMSO is known to affect cell proliferation, differentiation, and inflammatory responses in a dose- and cell-type-dependent manner.[19][20]
-
Self-Validating Solution: ALWAYS include a vehicle control group in your experimental design. This group should be treated with the exact same concentration of DMSO (or other solvent systems) as your highest compound concentration group, but without the compound. This allows you to subtract any background effects caused by the solvent system.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol details the standard procedure for creating a high-concentration primary stock.
-
Pre-Calculation: this compound has a molecular weight of 294.34 g/mol . To make a 20 mM stock, you will need 5.89 mg per 1 mL of DMSO.
-
Weighing: Accurately weigh approximately 6 mg of the compound into a sterile, amber glass vial or a clear vial wrapped in aluminum foil to protect from light.
-
Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO (e.g., for 5.89 mg, add 1.0 mL DMSO).
-
Dissolution: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If crystals are still visible, place the vial in a sonicating water bath for 5-10 minutes until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. The stock should be stable for months when stored properly.[21]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol minimizes the risk of precipitation during final dilution.
-
Thaw Stock: Thaw one aliquot of your 20 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in pure DMSO if your final concentrations are very low. For example, dilute the 20 mM stock 1:10 in DMSO to get a 2 mM stock. This reduces pipetting errors.
-
Final Dilution:
-
Pre-warm your cell culture medium to 37°C.
-
Pipette the required volume of medium into a sterile conical tube.
-
While vortexing the medium at a medium speed, add the required volume of the DMSO stock solution drop-wise directly into the vortex. For a 1:1000 dilution (e.g., to get a 20 µM final concentration from a 20 mM stock, resulting in 0.1% DMSO), add 10 µL of stock to 10 mL of medium.
-
This rapid, forceful mixing helps to disperse the drug molecules quickly before they have a chance to aggregate and precipitate.
-
-
Final Check & Use: Visually inspect the final solution against a light source for any signs of cloudiness or precipitation. If clear, use it to treat your cells immediately. Do not store final working solutions for long periods.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[22][23][24][25]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
-
Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of drug to HP-β-CD.
-
Preparation:
-
Dissolve the required amount of HP-β-CD in your desired aqueous buffer or cell culture medium first.
-
Prepare a concentrated stock of this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.
-
Slowly add the drug solution to the vortexing HP-β-CD solution.
-
-
Equilibration: Cover the solution and stir at room temperature for 12-24 hours to allow for efficient complex formation.
-
Filtration & Use: Sterile filter the final complex solution through a 0.22 µm filter to remove any un-complexed drug precipitate. This final solution can then be used for your in vitro experiments.
References
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Hermann, R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
Deranged Physiology. (2023). Phenytoin. [Link]
-
Fukuoka, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]
-
NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
-
Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
-
Schwartz, P. A., et al. (1977). Solubility and ionization characteristics of phenytoin. PubMed. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Singh, M., & Kumar, A. (2014). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. [Link]
-
Grokipedia. Nirvanol. [Link]
-
PubChem - NIH. Mephenytoin. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
-
IJPSR. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Journal of Biotech Research. (2014). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. [Link]
-
Jouyban, A. (2014). Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. [Link]
-
Elisia, I., et al. (2016). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
ResearchGate. (2025). Solubilizing Excipients in Oral and Injectable Formulations | Request PDF. [Link]
-
National Toxicology Program (NTP). (2021). RoC Profile: Phenytoin and Phenytoin Sodium; 15th RoC. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Kunze, K. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. PubMed. [Link]
-
Szejtli, J. (2005). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]
-
Woodbury, D. M. (1982). 3. Phenytoin: Chemistry, Disposition and Metabolism. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
PubChem - NIH. Nirvanol. [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
NIH. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. karger.com [karger.com]
- 8. caymanchem.com [caymanchem.com]
- 9. (R)-(−)-ニルバノール | Sigma-Aldrich [sigmaaldrich.com]
- 10. Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K [scielo.org.co]
- 11. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emulatebio.com [emulatebio.com]
- 16. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 17. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. btsjournals.com [btsjournals.com]
- 20. mdpi.com [mdpi.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ijpsr.com [ijpsr.com]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Stability of (+/-)-N-3-Benzylnirvanol in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+/-)-N-3-Benzylnirvanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your compound in cell culture experiments.
Introduction
This compound is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19, making it a valuable tool in drug metabolism and pharmacokinetic studies.[1][2][3][4] As with any experimental compound, understanding its stability in the complex environment of cell culture media is critical for obtaining accurate and reproducible results. This guide is designed to address common challenges and questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
While specific stability data for this compound in various cell culture media is not extensively published, as a hydantoin derivative, its stability can be influenced by several factors inherent to the media composition and culture conditions.[5][6] Generally, it is advisable to assume that the compound may have limited stability and to conduct appropriate stability assessments under your specific experimental conditions.
Q2: What are the primary factors in cell culture media that can affect the stability of this compound?
The stability of hydantoin-based compounds can be affected by:
-
pH: The pH of the cell culture medium is a critical factor. Hydantoin rings can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[7] Standard cell culture media are typically buffered to a physiological pH of around 7.4, but cellular metabolism can cause local pH shifts.
-
Temperature: As with most chemical compounds, higher temperatures will accelerate degradation.[7] Incubating at 37°C is standard for cell culture, but prolonged storage of media containing the compound at this temperature should be avoided.
-
Serum Components: The presence of enzymes in fetal bovine serum (FBS) or other serum supplements could potentially metabolize or degrade the compound.
-
Light Exposure: Photodegradation can be a concern for many organic molecules.[7] It is good practice to protect solutions containing this compound from light.
Q3: How long can I store this compound in cell culture medium?
It is strongly recommended to prepare fresh solutions of this compound in cell culture medium for each experiment. If short-term storage is necessary, it should be at 2-8°C and for a duration determined by your own stability studies. Long-term storage of the compound in aqueous media is not advisable without specific stability data.
Q4: What are the potential degradation products of this compound?
The potential degradation of this compound could involve hydrolysis of the hydantoin ring. Additionally, metabolic degradation of the benzyl group through oxidation to benzyl alcohol, then to benzaldehyde and benzoic acid, is a possible pathway in the presence of cellular enzymes.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., variable IC50 values). | Degradation of this compound in the cell culture medium over the course of the experiment. | 1. Conduct a stability study: Analyze the concentration of the compound in your specific cell culture medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (37°C, 5% CO2). 2. Prepare fresh solutions: Always use freshly prepared dilutions of the compound in your experiments. 3. Minimize incubation time: If possible, design your experiments to have shorter incubation periods. |
| Precipitation of the compound in the cell culture medium. | The concentration of this compound exceeds its solubility in the medium. | 1. Determine the solubility: Experimentally determine the solubility of the compound in your cell culture medium. 2. Use a suitable solvent for stock solutions: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the medium to the final working concentration, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| Loss of compound activity over time. | Chemical instability or enzymatic degradation. | 1. Perform a forced degradation study: Expose the compound to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation pathways and products.[7][9] 2. Analyze for metabolites: Use analytical techniques like LC-MS/MS to identify potential metabolites in the cell culture supernatant after incubation with cells. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with the stock solution to achieve the desired final concentration. Ensure the final solvent concentration is below the cytotoxic threshold.
-
Aliquot the medium containing the compound into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Quantify the concentration of this compound in each sample using a validated analytical method.
-
Plot the concentration of the compound versus time to determine its stability profile.
Protocol 2: Analytical Quantification of this compound using HPLC-UV
This protocol provides a general framework for quantifying this compound. Method optimization will be required.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (likely in the 200-250 nm range).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Thaw the samples from the stability study. Precipitate proteins by adding a 3-fold excess of cold acetonitrile. Centrifuge to pellet the precipitate and transfer the supernatant for analysis.
-
Standard Curve: Prepare a series of known concentrations of this compound in the cell culture medium to create a standard curve.
-
Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Quantification: Determine the peak area of this compound in the samples and calculate the concentration using the standard curve.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Potential degradation pathways for this compound.
Data Presentation
Table 1: Example Stability Data of this compound in DMEM + 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.5 | 95% |
| 8 | 9.1 | 91% |
| 24 | 7.8 | 78% |
| 48 | 6.2 | 62% |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.
References
- Suzuki, H., Kneller, M. B., Rock, D. A., Jones, J. P., Trager, W. F., & Rettie, A. E. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235–241.
-
ResearchGate. (n.d.). Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. Retrieved from [Link]
-
ResearchGate. (2016). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Retrieved from [Link]
-
Akadeum Life Sciences. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]
- Cuypers, M. L., Parmentier, C., De Ron, P., Vinken, M., & Rogiers, V. (2020). (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1121–1128.
- Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 30(9), 3385–3392.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]
-
MDPI. (n.d.). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Retrieved from [Link]
- Odović, J., Marković, B., Vladimirov, S., & Karljiković-Rajić, K. (2012). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Molecules, 17(9), 10953–10968.
- Phale, P. S., Savithri, H. S., & Vaidyanathan, C. S. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology, 61(5-6), 465–471.
- Bkhaitan, M. M., & Mirza, A. Z. (2016). A Novel Quantitative Spectrophotometric Method for the Analysis of Vigabatrin in Pure Form and in Pharmaceutical Formulation. Current Pharmaceutical Analysis, 12(4), 365–370.
-
MDPI. (n.d.). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. Retrieved from [Link]
Sources
- 1. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ≥98% (HPLC), powder, CYP2C19 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. ≥98% (HPLC), powder, CYP2C19 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlantisbioscience.com [atlantisbioscience.com]
Technical Support Center: Troubleshooting CYP2C19 Inhibition Assay Variability
Welcome to the technical support center for CYP2C19 inhibition assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying scientific principles, ensuring robust and reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that can arise during CYP2C19 inhibition assays, leading to variability and unreliable data. Each point outlines a common problem, its probable causes, and a systematic approach to resolution.
Issue 1: High Well-to-Well Variability in Control Wells (No Inhibitor)
You're observing significant differences in the signal between your replicate wells that only contain the enzyme, substrate, and vehicle. What's going on?
High variability in your control wells is a foundational problem that invalidates any data collected with test inhibitors. This issue points to inconsistencies in the assay setup itself.
Potential Causes & Solutions:
-
Inconsistent Pipetting: Small volumes of concentrated enzyme (like human liver microsomes, HLMs) or substrate can be difficult to pipette accurately.
-
Solution: Ensure your pipettes are calibrated. When preparing plates, create master mixes for the buffer, microsomes, and substrate solutions to be added to each well, rather than adding each component individually. This minimizes the impact of pipetting errors across the plate.
-
-
Incomplete Mixing: Failure to properly mix components upon addition can lead to localized areas of high or low reaction rates.
-
Solution: After adding each component, gently mix the plate on an orbital shaker for 30-60 seconds. Avoid vigorous shaking that could cause splashing between wells.
-
-
Edge Effects: Wells on the outer edges of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can alter enzyme activity.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with buffer or water to create a humidity barrier, which helps to ensure a more uniform temperature and less evaporation across the plate.
-
-
Reagent Instability: The NADPH cofactor is particularly labile. If it is not prepared fresh or stored correctly, its degradation can be a significant source of variability.
-
Solution: Always prepare NADPH solutions fresh before each experiment. Keep the stock solution on ice throughout the assay setup.
-
Issue 2: Inconsistent IC50 Values for a Known Inhibitor
Your IC50 value for a standard control inhibitor (e.g., ticlopidine) is different from historical data or published values. Why is my IC50 shifting?
A shift in the IC50 value for a control inhibitor is a red flag indicating a systematic change in your assay conditions. The IC50 is highly dependent on the assay parameters.[1]
Potential Causes & Solutions:
-
Substrate Concentration Relative to Kₘ: The IC50 value is directly influenced by the substrate concentration, especially for competitive inhibitors.[1] According to the Cheng-Prusoff equation, for a competitive inhibitor, the relationship is defined as Ki = IC50 / (1 + [S]/Km).[2]
-
Solution: The substrate concentration should be kept consistent and ideally at or below the Michaelis-Menten constant (Kₘ).[3] If you have changed your substrate lot or source, it is crucial to re-determine the Kₘ for the new lot of substrate with your enzyme preparation, as Kₘ values can vary between laboratories and reagent batches.[3]
-
-
Incubation Time: If the incubation time is too long, significant substrate depletion can occur, which will affect the calculated IC50. The reaction should be in the linear range.
-
Solution: Run a time-course experiment to determine the time frame during which product formation is linear.[3] Aim for less than 20% substrate turnover in your control wells during the chosen incubation time.
-
-
Enzyme Concentration: Changes in the concentration of active CYP2C19 in your microsome preparation will alter the reaction rate and can affect the IC50.
-
Solution: Use a consistent lot of human liver microsomes (HLMs) or recombinant enzyme. If you must change lots, perform a bridging study to compare the activity of the new lot with the old one using a standard substrate and inhibitor.
-
-
Solvent Effects: The final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve inhibitors can impact enzyme activity.
-
Solution: Ensure the final solvent concentration is consistent across all wells, including controls, and is kept as low as possible (typically ≤1%).
-
Issue 3: Poor Curve Fit for IC50 Determination
Your data points do not fit well to a standard sigmoidal dose-response curve, resulting in a low R² value and high uncertainty in the IC50 value.
A poor curve fit suggests that the data does not follow the expected dose-response relationship. This can be due to several factors related to the test compound or the assay conditions.
Potential Causes & Solutions:
-
Inhibitor Solubility: If the test compound precipitates in the assay buffer at higher concentrations, the actual concentration in solution will be lower than the nominal concentration, leading to a flattening of the curve at the top.[4]
-
Solution: Visually inspect the wells for precipitation. You can also measure the solubility of your compound in the assay buffer. If solubility is an issue, you may need to adjust the buffer composition (e.g., by adding a small amount of BSA) or test a narrower, lower concentration range.[2]
-
-
Atypical Inhibition Kinetics: Not all inhibitors follow simple competitive or non-competitive models. Complex mechanisms like time-dependent inhibition (TDI) or partial inhibition can result in unusual curve shapes.
-
Solution: To test for TDI, perform a pre-incubation experiment where the inhibitor and enzyme are mixed and incubated for a period (e.g., 30 minutes) before adding the substrate. A decrease in the IC50 value after pre-incubation suggests time-dependent inhibition.[2]
-
-
Insufficient Data Points: An inadequate number of data points, especially around the top and bottom plateaus and the steep part of the curve, can lead to a poor fit.
-
Solution: Use a sufficient range of inhibitor concentrations (e.g., 7-10 concentrations) spanning from no inhibition to complete inhibition. A semi-log dilution series is standard.
-
-
Data Normalization Errors: Incorrectly defining the 0% and 100% inhibition levels will skew the curve.
-
Solution: Ensure you have proper controls: a "no inhibitor" control (0% inhibition) and a "no enzyme" or "quenched at time zero" control to determine the background signal. The 100% inhibition level should ideally be a concentration of inhibitor that produces a maximal effect.
-
Frequently Asked Questions (FAQs)
Q1: Which substrate should I use for my CYP2C19 inhibition assay?
The choice of substrate is critical as it can significantly impact the resulting inhibition data.[5] The two most commonly used and recommended substrates are (S)-mephenytoin and omeprazole.
-
(S)-Mephenytoin: This is considered a highly specific probe for CYP2C19.[3] Studies have shown that inhibition profiles can be more potent when (S)-mephenytoin is used as the substrate compared to others.[5]
-
Omeprazole: While also widely used, omeprazole is sometimes considered a less specific substrate.[3] However, it is a clinically relevant substrate and is recommended in regulatory guidance.[6]
Recommendation: For initial screening, (S)-mephenytoin is often preferred due to its specificity. However, if your program is focused on a specific drug class, such as proton pump inhibitors, using a relevant substrate like omeprazole may be more appropriate.[7] It is crucial to be consistent with your choice of substrate throughout a project to ensure data comparability.
Q2: What is the difference between IC50 and Ki, and which one should I report?
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is an operational parameter that is dependent on the substrate concentration.[1]
Ki (inhibition constant) is a true measure of the binding affinity of the inhibitor for the enzyme. It is an intrinsic property of the inhibitor and is independent of the substrate concentration.
Which to report:
-
For high-throughput screening, IC50 values are generally sufficient for ranking compounds.
-
For more detailed mechanistic studies and for predicting in vivo drug-drug interactions (DDIs), the Ki value is required.[8] The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is known and the substrate concentration and Kₘ are defined.[2]
Q3: How do genetic variants of CYP2C19 affect in vitro assays?
CYP2C19 is a highly polymorphic enzyme, meaning there are many different genetic variants (alleles) in the human population that can lead to variations in enzyme activity.[9][10] These variants are categorized into phenotypes such as poor, intermediate, extensive (normal), and ultrarapid metabolizers.[10][11]
In the context of in vitro assays:
-
Human Liver Microsomes (HLMs): Pooled HLMs from multiple donors are typically used to average out the effects of genetic variation. However, the exact mix of genotypes in a given pool can be a source of lot-to-lot variability.[3]
-
Recombinant Enzymes: Using recombinant CYP2C19 expressed in a cell system allows for the study of a single, known variant (e.g., the wild-type CYP2C19*1). This can reduce variability but may not fully represent the complexity of the human liver.
Recommendation: For most DDI screening, pooled HLMs are the industry standard. If a drug is known to be metabolized by CYP2C19 and has a narrow therapeutic index, it may be valuable to test its inhibition potential against common loss-of-function (e.g., CYP2C192) or gain-of-function (e.g., CYP2C1917) variants using recombinant enzymes.[10]
Q4: My test compound is not very soluble. How can I accurately measure its inhibitory potential?
Poor aqueous solubility is a common challenge in in vitro assays.[4]
-
Regulatory Guidance: FDA guidance allows for testing compounds up to their limit of aqueous solubility.[2]
-
Practical Steps:
-
Determine Solubility: First, experimentally determine the solubility of your compound in the final assay buffer.
-
Adjust Concentration Range: Set the highest concentration in your IC50 curve at or below the solubility limit.
-
Use Co-solvents Carefully: Keep the final concentration of organic solvents like DMSO as low as possible (e.g., <1%).
-
Consider Protein: In some cases, adding bovine serum albumin (BSA) to the incubation can help to improve the solubility of highly lipophilic compounds, mimicking a more physiological environment.[2]
-
If a compound is a potent inhibitor but has low solubility, it can be challenging to obtain a full inhibition curve and an accurate IC50. In such cases, reporting the inhibition at the highest soluble concentration is a valid approach.
Data Presentation & Protocols
Table 1: Recommended CYP2C19 Substrates and Control Inhibitors
| Parameter | Recommendation | Typical Concentration | Rationale & Reference |
| Probe Substrate | (S)-Mephenytoin | ≤ Kₘ | Highly specific probe for CYP2C19. Using a concentration at or below Kₘ ensures sensitivity to competitive inhibitors.[3][5] |
| Omeprazole | ≤ Kₘ | Clinically relevant substrate recommended by regulatory agencies.[6] | |
| Positive Control Inhibitor | Ticlopidine | 7-point curve | A known potent inhibitor of CYP2C19. Used to validate assay performance. |
| Fluvoxamine | 7-point curve | Another well-characterized strong inhibitor of CYP2C19.[6] |
Experimental Protocol: CYP2C19 IC50 Determination
This protocol outlines a standard procedure for determining the IC50 of a test compound using human liver microsomes.
1. Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
HLMs: Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.2 mg/mL final) in buffer.
-
Substrate: Prepare a stock solution of (S)-mephenytoin in acetonitrile. Dilute to a working concentration in buffer (e.g., 2x the final concentration, which should be at Kₘ).
-
Inhibitor: Prepare a dilution series of the test compound and control inhibitor (e.g., ticlopidine) in buffer containing a consistent, low percentage of organic solvent (e.g., 1% DMSO).
-
Cofactor: Prepare a fresh solution of NADPH regenerating system or NADPH in buffer. Keep on ice.
-
Stop Solution: Acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the metabolite).
2. Assay Procedure (96-well plate):
-
Add 50 µL of the inhibitor dilutions (or vehicle for control wells) to the appropriate wells.
-
Add 25 µL of the diluted HLMs to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes with gentle shaking. This allows the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of the pre-warmed substrate solution to all wells to start the reaction.
-
Incubation: Incubate at 37°C for the pre-determined linear time (e.g., 10 minutes).
-
Stop Reaction: Add 100 µL of ice-cold stop solution to all wells.
-
Seal the plate and centrifuge at 4°C to pellet the precipitated protein.
3. Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite (4'-hydroxymephenytoin) by LC-MS/MS.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a typical CYP2C19 IC50 inhibition assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting CYP2C19 assay variability.
References
-
Di, L., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Pharmacology and Experimental Therapeutics, 362(1), 125-135. [Link]
-
Lee, C. R., et al. (2022). CYP2C19 Genetic Testing for Oral P2Y12 Inhibitor Therapy: A Scientific Statement From the American Heart Association. Circulation, 146(14), e215-e228. [Link]
-
Kim, H. S., et al. (2023). Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates. Frontiers in Pharmacology, 13, 1068831. [Link]
-
Finne, E., et al. (2016). Interindividual variability of CYP2C19-catalyzed drug metabolism due to differences in gene diplotypes and cytochrome P450 oxidoreductase content. The Pharmacogenomics Journal, 16(3), 274-282. [Link]
-
XenoTech. (n.d.). In Vitro Inhibition Studies. Presentation. [Link]
-
Deodhar, M., et al. (2020). CYP2C19 genotype-guided antiplatelet therapy: promises and pitfalls. Future Cardiology, 16(5), 445-459. [Link]
-
Aldeghi, M., et al. (2016). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Graphics and Modelling, 65, 1-13. [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. ICH Guidance for Industry. [Link]
-
Hutzler, M. F., et al. (2012). CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles. Drug Metabolism and Disposition, 40(5), 882-891. [Link]
-
Genomics Education Programme. (n.d.). CYP2C19 — Knowledge Hub. Health Education England. [Link]
-
Mega, J. L., & Hochholzer, W. (2011). CYP2C19 Genetic Testing Should Not Be Done in All Patients Treated With Clopidogrel Who Are Undergoing Percutaneous Coronary Intervention. Circulation, 124(14), 1572-1575. [Link]
-
Abduraman, M. A., et al. (2022). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX, 9, 101827. [Link]
-
U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. [Link]
-
Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Reddit. (2020). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. [Link]
-
Fundación MEDINA. (n.d.). CYP450 Inhibition. Protocols. [Link]
-
Lee, S., et al. (2021). Accuracy and technical characteristics of CYP2C19 point of care tests: a systematic review. Pharmacogenomics, 22(12), 765-777. [Link]
-
U.S. Food and Drug Administration. (2024). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. YouTube. [Link]
-
U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]
-
Jukić, M. M., et al. (2021). Genetic polymorphism of CYP2C19 and subcortical variability in the human adult brain. Translational Psychiatry, 11(1), 478. [Link]
-
ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. [Link]
-
ResearchGate. (n.d.). Substrates and inhibitors of CYP2C19 enzyme. Download Table. [Link]
-
Genomics Education Programme. (n.d.). Results: Patient with a known CYP2C19 genotype and coronary artery disease requiring clopidogrel. In the Clinic. [Link]
-
Zhang, X., et al. (2014). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 16(4), 743-757. [Link]
-
Liu, Z., et al. (2022). Genetic Polymorphisms in CYP2C19 Cause Changes in Plasma Levels and Adverse Reactions to Anlotinib in Chinese Patients With Lung Cancer. Frontiers in Oncology, 12, 888649. [Link]
-
Lima, J. J., et al. (2020). CYP2C19 proton pump inhibitors guideline revised. Clinical Pharmacology & Therapeutics, 108(4), 712-715. [Link]
-
Finne, E., et al. (2015). Interindividual Variability of CYP2C19-catalyzed Drug Metabolism Due to Differences in Gene Diplotypes and Cytochrome P450 Oxidoreductase Content. The Pharmacogenomics Journal, 16(3), 274-282. [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3886-3893. [Link]
-
ResearchGate. (n.d.). Experimental conditions in CYP2C19 enzyme activity and inhibition.... [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]
-
Flores-Bocanegra, L., et al. (2020). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. Molecules, 25(16), 3593. [Link]
-
Obach, R. S., et al. (2008). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current Drug Metabolism, 9(5), 393-407. [Link]
-
ResearchGate. (n.d.). Conditions of the in vitro CYP450 metabolism inhibition assay. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. xenotech.com [xenotech.com]
- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medinadiscovery.com [medinadiscovery.com]
- 5. CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 7. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
- 8. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Interindividual variability of CYP2C19-catalyzed drug metabolism due to differences in gene diplotypes and cytochrome P450 oxidoreductase content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
Technical Support Center: Optimizing HPLC Method for N-3-Benzylnirvanol Chiral Separation
Welcome to the technical support center for the chiral separation of N-3-Benzylnirvanol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. As the stereochemistry of pharmaceutical compounds is critical to their efficacy and safety, achieving robust enantiomeric separation is paramount. This document provides a comprehensive framework for developing, optimizing, and troubleshooting your HPLC method for N-3-Benzylnirvanol and related hydantoin derivatives.
Understanding the Molecule: N-3-Benzylnirvanol
N-3-Benzylnirvanol, chemically known as 3-benzyl-5-ethyl-5-phenylhydantoin, is a chiral compound containing a stereocenter at the C5 position of the hydantoin ring. Its structure features aromatic rings (phenyl and benzyl groups) and a hydantoin core capable of hydrogen bonding, which are key interaction points for chiral recognition.
Part 1: Initial Method Development - A Systematic Screening Approach
Developing a chiral separation method from scratch can be time-consuming. A systematic screening approach using a small, well-chosen set of chiral stationary phases (CSPs) and mobile phases is the most efficient strategy.[1] For hydantoin derivatives like N-3-Benzylnirvanol, polysaccharide-based CSPs are the most effective starting point.
A comparative study on 18 chiral hydantoin derivatives demonstrated that amylose-based Chiralpak AD columns provide the most universal chiral resolving ability for this class of compounds, followed by the cellulose-based Chiralcel OD .[2] Therefore, screening should prioritize these phases.
Recommended Initial Screening Protocol
This protocol is designed to quickly identify the most promising conditions for separating N-3-Benzylnirvanol enantiomers.
Step 1: Column and Mobile Phase Selection
-
Select two to three polysaccharide-based columns. The recommended primary screening set is provided in Table 1.
-
Prepare the Normal Phase (NP) mobile phases as listed. Since N-3-Benzylnirvanol is a neutral compound, additives are not required for initial screening but may be used for optimization.[3]
Step 2: HPLC System Setup
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm (or lambda max of the compound)
-
Injection Volume: 5-10 µL (dissolve sample in mobile phase or a weaker solvent like pure ethanol/isopropanol)
Step 3: Execution of the Screen
-
Equilibrate each column with the first mobile phase for at least 10-20 column volumes.[4]
-
Inject the racemic N-3-Benzylnirvanol standard.
-
If no separation is observed, switch to the next mobile phase, ensuring proper column equilibration between runs.
-
Repeat for all selected columns and mobile phases.
Table 1: Recommended Initial Screening Conditions for N-3-Benzylnirvanol
| Priority | Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Expected Outcome |
|---|---|---|---|
| 1 | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | A) n-Hexane / 2-Propanol (IPA) (90:10) B) n-Hexane / Ethanol (EtOH) (90:10) | Highest probability of success based on data for analogous hydantoin structures.[2] |
| 2 | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | A) n-Hexane / IPA (90:10) B) n-Hexane / EtOH (90:10) | Good second choice, may offer complementary selectivity to Chiralpak AD.[2] |
| 3 | Lux® Cellulose-1 or Lux® Amylose-1 | A) n-Hexane / IPA (90:10) B) n-Hexane / EtOH (90:10) | Modern immobilized phases offering broad selectivity and solvent compatibility. |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during method development and optimization in a direct question-and-answer format.
Q1: I see no separation or very poor resolution (Rs < 1.0). What should I do?
A: This is the most common initial problem. A lack of resolution indicates that the chosen CSP and mobile phase combination does not provide sufficient stereoselective interaction. Follow this systematic approach:
-
Potential Cause 1: Inappropriate Mobile Phase Strength. If retention times are very short (k' < 1), the analyte is passing through the column too quickly for chiral recognition to occur.
-
Solution: Decrease the concentration of the alcohol modifier (e.g., from 10% IPA to 5% IPA). This will increase retention and allow more time for interaction with the CSP.
-
-
Potential Cause 2: Incorrect Choice of Alcohol Modifier. Ethanol and isopropanol interact differently with the polysaccharide CSP, altering the shape and accessibility of the chiral "pockets" where separation occurs.
-
Solution: If using n-Hexane/IPA, switch to n-Hexane/EtOH, and vice-versa. This simple change can often induce or significantly improve separation.
-
-
Potential Cause 3: Temperature is Too High. Chiral separations are often enthalpically driven, meaning lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[5]
-
Solution: Decrease the column temperature. Try running the analysis at 15°C or 10°C. Note that this will increase analysis time and backpressure.
-
-
Potential Cause 4: Unsuitable CSP. If the above steps fail, the fundamental mechanism of chiral recognition between N-3-Benzylnirvanol and the selected CSP is likely insufficient.
-
Solution: Switch to a CSP with a different chiral selector. If you started with an amylose-based column (Chiralpak AD), move to a cellulose-based one (Chiralcel OD) or vice-versa.
-
Q2: My peaks are tailing or showing poor symmetry. How can I fix this?
A: Peak tailing in chiral chromatography can be caused by several factors, from system issues to secondary interactions on the column.
-
Potential Cause 1: Column Contamination or Degradation. Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[6]
-
Solution: First, ensure your sample is fully dissolved and filtered. If tailing persists, flush the column with a strong, compatible solvent. For immobilized columns (e.g., Chiralpak IA, IB, IC), you can use stronger solvents like THF or DMF for cleaning. For coated columns (e.g., Chiralpak AD-H, Chiralcel OD-H), flush with 100% Ethanol or IPA.[6][7] Always consult the column's instruction manual before using aggressive washing solvents.
-
-
Potential Cause 2: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample, and inject the smallest possible volume.
-
-
Potential Cause 3: Blocked Inlet Frit. Particulates from the sample or system can clog the inlet frit of the column, distorting the flow path and causing misshapen peaks for all analytes.[9]
-
Solution: Try back-flushing the column (disconnect from the detector first). If this doesn't resolve the high pressure and peak shape issues, the frit may need to be replaced. Using a guard column is highly recommended to protect the analytical column.
-
Q3: My retention times are drifting and the separation is not reproducible. What is the cause?
A: Drifting retention times are often related to column equilibration or changes in the mobile phase.
-
Potential Cause 1: Insufficient Column Equilibration. Chiral columns, especially when switching between different mobile phases or additives, can require extended equilibration times to provide a stable environment.
-
Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting injections. Monitor the baseline and backpressure; a stable signal indicates the column is ready.[4]
-
-
Potential Cause 2: Mobile Phase Composition Change. Selective evaporation of the more volatile component of the mobile phase (e.g., hexane) can occur over time, changing the eluent strength and affecting retention.
-
Solution: Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily to ensure consistency.
-
-
Potential Cause 3: Column "Memory Effect". This is a critical issue in chiral chromatography. Trace amounts of additives (acids or bases) from previous analyses can remain adsorbed to the stationary phase and influence subsequent separations, even after extensive flushing.[6]
-
Solution: It is best practice to dedicate specific columns to specific methods (e.g., neutral, acidic, or basic). If you must use a column that has previously been exposed to additives, a rigorous regeneration procedure may be necessary. For immobilized columns, this may involve flushing with DMF.[7] For new method development, always start with a new or thoroughly documented column.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: Should I use acidic or basic additives for N-3-Benzylnirvanol?
-
A: N-3-Benzylnirvanol is a neutral compound, so additives are generally not required. However, if you experience severe peak tailing that is not resolved by other means, adding a small amount (0.1%) of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape by masking active sites on the silica support. Be aware that this will fundamentally change the separation mechanism and should be a last resort for optimization.
-
-
Q: Can I use a gradient elution for this separation?
-
A: Yes, gradient elution can be used, especially during initial screening to elute a wide range of compounds. However, for quantitative analysis of a specific pair of enantiomers, an isocratic method is generally more robust, reproducible, and easier to validate.
-
-
Q: How does flow rate affect the separation?
-
A: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analyte on the column, which can sometimes improve resolution by allowing more time for the enantioselective interactions to occur. However, this comes at the cost of longer run times and broader peaks. It is typically one of the last parameters to optimize after mobile phase and temperature.
-
-
Q: How do I properly store my chiral column?
-
A: For long-term storage, flush the column with an additive-free mobile phase, typically a hexane/isopropanol mixture (e.g., 90:10 v/v) for normal phase columns. Never store a column containing buffers or salts. Always cap the ends tightly to prevent the stationary phase from drying out. Refer to the manufacturer's instructions for your specific column.
-
References
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kalíková, K., et al. (2021). Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. International Journal of Molecular Sciences, 22(11), 5899. Available at: [Link]
-
Rijevský, I., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1603, 213-222. Available at: [Link]
-
Phenomenex Inc. (n.d.). Lux HPLC Columns Tips for Care and Use. Retrieved from [Link]
-
Kalíková, K., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 1-10. Available at: [Link]
-
Saraji, M., & Boroujeni, M. K. (2019). Structures of the investigated 3,5-disubstituted-5-phenylhydantoins. ResearchGate. Retrieved from [Link]
-
Gupta, A., & Irfan, M. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(6). Available at: [Link]
-
Stoyanov, S., et al. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 27(19), 6533. Available at: [Link]
-
Phenomenex Inc. (n.d.). Care and Use Notes for Lux SFC. Retrieved from [Link]
-
MZ-Analysentechnik GmbH. (2013). Chiralpak AS Instruction Manual. Retrieved from [Link]
-
Taylor, T. (n.d.). Practical HPLC method development screening. Element Lab Solutions. Retrieved from [Link]
-
Mallik, R., & Roy, J. (2021). Chiral chromatography method screening strategies: Past, Present and Future. Journal of Chromatography A, 1645, 462101. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. ct-k.com [ct-k.com]
- 8. phenomenex.com [phenomenex.com]
- 9. cms.mz-at.de [cms.mz-at.de]
Preventing degradation of (+/-)-N-3-Benzylnirvanol in solution
Technical Support Center: (+/-)-N-3-Benzylnirvanol
A Guide to Ensuring Solution Stability and Experimental Integrity
Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this potent CYP2C19 inhibitor in solution.[1][2][3] Understanding the chemical vulnerabilities of this molecule is paramount for generating reproducible and reliable experimental data. This document provides foundational knowledge, troubleshooting guides, and validated protocols to prevent compound degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What is the best solvent for dissolving this compound?
A1: Based on its physicochemical properties, this compound is sparingly soluble in common laboratory solvents.[4][5] For creating stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Methanol can also be used, though solubility is slight.[4] It is critical to use anhydrous solvents, as the presence of water can initiate hydrolytic degradation.
Q2: How should I store my stock solutions?
A2: Long-term integrity is best maintained by storing solutions at or below -20°C.[4][6] For frequent use, short-term storage (1-2 weeks) at 2-8°C is acceptable, but this should be minimized. Solutions should be stored in tightly sealed vials with minimal headspace to reduce exposure to air and moisture. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[7]
Q3: Are there any visual cues that indicate my solution has degraded?
A3: Yes. Visual inspection is the first line of defense. Key indicators of potential degradation or instability include:
-
Precipitation or Cloudiness: This can occur if the compound crashes out of solution due to temperature changes or solvent evaporation. It may also indicate the formation of less soluble degradation products.
-
Color Change: A shift from a colorless or pale-yellow solution to a darker yellow or brown hue can signify oxidative or photo-induced degradation.
Q4: How long is a stock solution of this compound stable?
A4: While a precise expiration date depends on multiple factors (solvent purity, storage conditions, container type), a properly prepared DMSO stock solution, aliquoted and stored protected from light at -20°C, should remain stable for several months. However, for critical, long-term experiments, it is best practice to qualify the solution's integrity periodically (e.g., every 3-6 months) using an analytical method like HPLC.
The Chemical Logic of Degradation: Understanding the "Why"
The stability of this compound in solution is governed by two primary structural features: the hydantoin core and the N-3-benzyl group.
The Hydantoin Core: Susceptibility to Hydrolysis
The central hydantoin ring is an imidazolidinedione structure, which is fundamentally a cyclic urea derivative.[8][9] This ring is susceptible to hydrolytic cleavage, particularly under basic (alkaline) conditions, but can also occur slowly in neutral aqueous media.[8][10] This is the most common and significant degradation pathway for this class of compounds.
-
Mechanism: The hydrolysis reaction involves a nucleophilic attack on one of the carbonyl carbons of the hydantoin ring, leading to ring-opening. This forms an N-carbamoyl-α,α-disubstituted amino acid, also known as a hydantoic acid derivative.[11][12] This new species has different chemical properties (e.g., polarity, solubility) and will lack the specific conformational structure required for potent CYP2C19 inhibition.
The N-Benzyl Group: Potential for Oxidation and Photoreactivity
The benzyl group attached to the nitrogen at position 3 is another potential site of instability.
-
Oxidation: The benzylic position can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal contaminants, or radical initiators.
-
Photodegradation: Aromatic systems like the benzyl group can absorb UV light, potentially leading to photochemical reactions.[13] While less common than hydrolysis under typical lab conditions, prolonged exposure to ambient light or specific experimental light sources can become a factor.[14][15]
Troubleshooting Guide: A Problem-Solution Approach
This section provides direct, actionable advice for common experimental issues.
Q: My compound precipitated out of my aqueous assay buffer. What happened?
A: This is a classic solubility issue. This compound has low aqueous solubility. When a concentrated DMSO stock is diluted into a purely aqueous buffer, the compound can "crash out."
-
Causality: The solvent environment changes abruptly from a favorable organic solvent (DMSO) to an unfavorable one (water), exceeding the compound's solubility limit.
-
Solution:
-
Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as high as tolerable for the biological system (typically 0.1% to 1.0%) to help maintain solubility.
-
Use a Surfactant: For cell-free assays, consider including a non-ionic surfactant like Tween-20 (at ~0.01%) in the assay buffer to improve solubility.
-
Serial Dilutions: Perform serial dilutions in a buffer that contains a consistent, acceptable percentage of the organic co-solvent (e.g., DMSO) rather than a single large dilution step.
-
Q: I'm observing a gradual loss of my compound's inhibitory activity over the course of a multi-day experiment. Why?
A: This strongly suggests time-dependent degradation in your assay medium. The most likely culprit is the slow hydrolysis of the hydantoin ring in the aqueous buffer.
-
Causality: Even at neutral pH, hydrolysis can occur over extended periods, especially at physiological temperatures (e.g., 37°C).[10] The rate of degradation increases with temperature and pH.
-
Solution:
-
Prepare Fresh Working Solutions: For long-term experiments, prepare fresh dilutions of the compound from a frozen stock daily. Do not use the same diluted working solution for several days.
-
pH Control: Ensure your assay buffer is stable and maintained at a pH as close to neutral (7.0-7.4) as possible. Avoid alkaline buffers (pH > 8.0).
-
Run a Control: Include a "time-zero" and "time-final" control where the compound is incubated in the assay buffer for the full duration of the experiment and then its activity is compared against a freshly prepared sample.
-
Q: My quality control HPLC shows a new, more polar peak appearing over time. What is it?
A: The appearance of a new, earlier-eluting (more polar) peak in a reverse-phase HPLC analysis is a hallmark of hydrolytic degradation.
-
Causality: The ring-opening of the hydantoin to form the hydantoic acid derivative introduces a carboxylic acid group. This significantly increases the molecule's polarity, causing it to elute faster from a nonpolar C18 column.
-
Solution:
-
Confirm Identity: If capabilities exist, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (M+H₂O).
-
Implement Stricter Storage: This is a clear sign that your current storage or handling protocol is insufficient. Immediately discard the degraded solution. Prepare a fresh stock using anhydrous DMSO, aliquot into single-use vials, purge with an inert gas (argon or nitrogen) before sealing, and store at -80°C for maximum protection.
-
Protocols and Methodologies
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of a Stable Master Stock Solution (10 mM)
This protocol describes the best practice for creating a reliable, long-term stock solution.
-
Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: Accurately weigh the desired amount of compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate for 5-10 minutes in a room temperature water bath to ensure complete dissolution. Visually confirm no solid particles remain.
-
Aliquoting: Immediately dispense the master stock into single-use, low-binding polypropylene or glass vials. The aliquot volume should correspond to a typical experiment's needs to avoid multiple freeze-thaw cycles.
-
Inert Gas Purge: Gently flush the headspace of each aliquot vial with an inert gas (e.g., nitrogen or argon) for 5-10 seconds to displace oxygen.
-
Sealing and Labeling: Seal each vial tightly with a PTFE-lined cap. Label clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Place the labeled aliquots in a freezer box and store at -20°C or, for maximal longevity, -80°C.
Protocol 2: Forced Degradation Study Workflow
This workflow helps to proactively identify degradation liabilities of the compound under various stress conditions, as recommended by ICH guidelines.[14]
-
Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Establish Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 4 hours. Note: Base hydrolysis is expected to be rapid.
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.
-
Thermal: Incubate one solution at 70°C (protected from light) for 24 and 72 hours.
-
Photolytic: Expose one solution to a calibrated light source as per ICH Q1B guidelines. Maintain a dark control sample at the same temperature.
-
-
Neutralization: Before analysis, neutralize the acid- and base-stressed samples to approximately pH 7.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method (e.g., C18 column with a water/acetonitrile gradient).
-
Evaluation: Compare the chromatograms. Look for a decrease in the area of the parent peak and the appearance of new peaks. Aim for 5-20% degradation to ensure the stress was sufficient but not destructive.[14][15]
| Parameter | Recommended Condition | Primary Rationale |
| Solvent (Stock) | Anhydrous DMSO | Maximizes solubility and minimizes water for hydrolysis. |
| Storage (Solid) | -20°C, Dessicated | Prevents moisture uptake and slows any solid-state degradation.[4] |
| Storage (Solution) | ≤ -20°C, Aliquoted, Inert Gas | Minimizes thermal energy, prevents freeze-thaw cycles, and removes oxygen.[6][16] |
| Working Buffer pH | 7.0 - 7.4 | Avoids acceleration of base-catalyzed hydrolysis of the hydantoin ring. |
| Light Exposure | Minimize (Amber Vials) | Protects the N-benzyl group from potential photolytic degradation. |
References
-
Hutzler, M. D., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-241. [Link]
-
ResearchGate. N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. [Link]
-
Vigneron, J., et al. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. PLoS ONE, 15(2), e0228091. [Link]
-
ResearchGate. Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. [Link]
-
Wadghane, M., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery & Therapeutics, 13(1), 175-181. [Link]
-
ResearchGate. Reaction pathway for the hydrolysis of hydantoin. [Link]
-
Wikipedia. Urea. [Link]
-
Meyyanathan, S.N., & Ramaswamy, S. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 61(6), 517–525. [Link]
-
Lee, D., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology. [Link]
-
Wikipedia. Hydantoin. [Link]
-
GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Ogawa, J., & Shimizu, S. (1995). Microbial transformations of hydantoin-related compounds. Kyoto University Research Information Repository. [Link]
-
Lalevée, J., et al. (2007). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 6(5), 556-560. [Link]
-
Wikipedia. Phenytoin. [Link]
-
Wikipedia. Nirvanol. [Link]
-
ResearchGate. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 596-606. [Link]
-
ResearchGate. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. [Link]
-
Wang, H., et al. (2023). Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO2 Based on Fullerenes Derivatives and TiO2. Molecules, 28(11), 4333. [Link]
-
Löscher, W., & Schmidt, D. (1986). Anticonvulsant and proconvulsant effects of inhibitors of GABA degradation in the amygdala-kindling model. European Journal of Pharmacology, 128(1-2), 115-120. [Link]
-
ResearchGate. What to select for storing your compound: neat vs. in solution?. [Link]
-
Lee, D., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed. [Link]
-
ResearchGate. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. [Link]
-
Wikipedia. Benzylamine. [Link]
-
Dispendix. Improving Long-Term Compound Storage in I.DOT Source Plates. [Link]
-
Wikipedia. Drug development. [Link]
-
Wikipedia. Racemic mixture. [Link]
-
Davies, J. A. (1995). Mechanisms of action of antiepileptic drugs. Seizure, 4(4), 267-271. [Link]
-
MDPI. Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. [Link]
-
Wikipedia. Racemate. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone. Pharmaceutical Research, 7(7), 703-711. [Link]
-
Wikipedia. CYP2C19. [Link]
-
Wikipedia. Good manufacturing practice. [Link]
-
ResearchGate. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. [Link]
-
ResearchGate. Hydrolysis of hydantoin to hydantoin acid. [Link]
Sources
- 1. ≥98% (HPLC), powder, CYP2C19 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 93879-40-4 [chemicalbook.com]
- 5. (S)-(+)-N-3-Benzylnirvanol | 790676-40-3 [chemicalbook.com]
- 6. dispendix.com [dispendix.com]
- 7. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urea - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting incubation time for (+)-N-3-Benzylnirvanol inhibition
Adjusting Incubation Time for (+)-N-3-Benzylnirvanol Inhibition of CYP2C19
Welcome to the technical support guide for researchers utilizing (+)-N-3-Benzylnirvanol as a chemical probe. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the experimental conditions for inhibiting Cytochrome P450 2C19 (CYP2C19), with a specific focus on the critical parameter of incubation time. Our goal is to equip you with the scientific rationale and practical steps to ensure the accuracy and reproducibility of your in vitro inhibition data.
Introduction: Understanding the Mechanism Guides the Method
(+)-N-3-Benzylnirvanol is a potent and selective inhibitor of CYP2C19, a key enzyme in drug metabolism.[1] Published literature characterizes it as a competitive, reversible inhibitor .[1][2] This is a critical starting point because the type of inhibition dictates the influence of pre-incubation time on the experimental outcome.
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and an equilibrium between the bound and unbound state is established. This process is typically rapid.
-
Time-Dependent Inhibition (TDI): The inhibitory effect increases with the duration of pre-incubation before adding the substrate.[3][4] This often involves the formation of a more potent inhibitory species, such as a metabolite, or a slow, tight-binding interaction.[5][6]
For a true reversible inhibitor, the measured IC₅₀ should be independent of the pre-incubation time. However, unexpected results can arise. This guide will walk you through confirming the expected behavior and troubleshooting any deviations.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of inhibition for (+)-N-3-Benzylnirvanol?
A1: (+)-N-3-Benzylnirvanol is documented as a potent, selective, and competitive inhibitor of CYP2C19.[1][2] In human liver microsomes, it has been shown to inhibit (S)-mephenytoin 4'-hydroxylase activity (a marker for CYP2C19) with Kᵢ values in the range of 210 to 280 nM.[1][2] Competitive inhibition means it binds to the same active site as the substrate. As a reversible inhibitor, it should reach equilibrium with the enzyme quickly.
Q2: Do I need to pre-incubate (+)-N-3-Benzylnirvanol with the enzyme before adding the substrate?
A2: For a standard direct inhibition assay with a known reversible inhibitor, a pre-incubation step is not theoretically necessary to determine its potency (IC₅₀ or Kᵢ). The equilibrium between the enzyme, inhibitor, and substrate is established rapidly once all components are mixed. However, many labs use a short, standardized pre-incubation time (e.g., 5-10 minutes) for all inhibitors to ensure thermal equilibration and consistency across different experiments. The key is that this time should not significantly alter the IC₅₀ of a reversible inhibitor.
Q3: What is an IC₅₀ shift assay and is it relevant for (+)-N-3-Benzylnirvanol?
A3: An IC₅₀ shift assay is the primary method used to detect time-dependent inhibition (TDI).[3][4] In this assay, the IC₅₀ of an inhibitor is determined with no pre-incubation (0 minutes) and after a defined pre-incubation period (typically 30 minutes) in the presence of the enzyme and cofactors (NADPH) before adding the substrate.[3][5] A significant decrease in the IC₅₀ value after pre-incubation (a leftward shift in the dose-response curve) indicates TDI.[3][4]
While (+)-N-3-Benzylnirvanol is not expected to be a time-dependent inhibitor, running a confirmatory IC₅₀ shift assay is a valuable control experiment to ensure that no unexpected TDI is occurring under your specific assay conditions.
Troubleshooting Guide: Unexpected Incubation Time Effects
This section addresses common issues where incubation time appears to alter the inhibitory potency of (+)-N-3-Benzylnirvanol.
Issue 1: The measured IC₅₀ value for (+)-N-3-Benzylnirvanol decreases as I increase the pre-incubation time.
This is the classic sign of potential time-dependent inhibition and warrants a systematic investigation.
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Metabolism to a More Potent Inhibitor | Although not its primary mechanism, it's conceivable that under specific conditions, (+)-N-3-Benzylnirvanol could be metabolized by CYPs into a compound that is an even more potent inhibitor of CYP2C19. This process requires the cofactor NADPH and time to occur. | Perform a formal IC₅₀ shift assay. Compare the IC₅₀ values from three conditions: 0-minute pre-incubation, 30-minute pre-incubation without NADPH, and 30-minute pre-incubation with NADPH. A significant IC₅₀ shift only in the "+NADPH" arm confirms metabolism-dependent inhibition.[3] |
| Slow-Binding Inhibition | The inhibitor may associate with the enzyme at a slow rate. While equilibrium is eventually reached, short incubation times may not be sufficient, leading to an underestimation of potency (higher IC₅₀). As incubation time increases, more enzyme-inhibitor complex forms, and the apparent IC₅₀ decreases. | To investigate this, measure the IC₅₀ at several pre-incubation time points (e.g., 5, 15, 30, and 60 minutes). If the IC₅₀ continues to decrease with time, it suggests slow-binding kinetics. The appropriate pre-incubation time would be the point at which the IC₅₀ value stabilizes.[7] |
| Inhibitor Instability | The compound may be unstable in the assay buffer, degrading over time to a less potent or inactive form. This would lead to a higher IC₅₀ with longer pre-incubation times. This is the opposite of the observed issue but is a critical factor to consider. | Assess the stability of (+)-N-3-Benzylnirvanol in your assay matrix over the course of the longest incubation period by analytical methods like LC-MS. |
| Assay Artifacts | Contaminants in the enzyme preparation, buffer, or the inhibitor stock solution could cause unexpected effects. | Test a fresh, high-purity lot of (+)-N-3-Benzylnirvanol.[8] Ensure all assay components are properly prepared and stored.[9] Run a positive control for TDI (e.g., paroxetine for CYP2D6) to validate your assay system. |
Issue 2: My IC₅₀ values are inconsistent and not reproducible between experiments.
Inconsistency is often a sign of a non-optimized or unstable assay system.
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Insufficient Equilibration Time | If the pre-incubation time is too short for the system to reach thermal and binding equilibrium, minor variations in timing can lead to significant variability in results. | Standardize a consistent, albeit brief, pre-incubation time for all wells and plates (e.g., 10 minutes at 37°C) before initiating the reaction. This ensures all conditions are identical at the start of the reaction. |
| Enzyme Instability | Cytochrome P450 enzymes, particularly in microsomal preparations, can lose activity over the course of a long incubation.[10] This can affect the results, especially if the inhibitor and control wells are incubated for different effective times. | Characterize the stability of your CYP2C19 activity in the assay conditions (microsomes + NADPH at 37°C) over time. The main substrate incubation should be within the linear range of product formation.[11] |
| Pipetting Errors/Inaccurate Timing | Manual or imprecise timing of additions, especially for the reaction start and stop steps, can introduce significant variability. | Use automated liquid handlers for precise timing if available. If performing manually, be meticulous and consistent. Prepare master mixes of reagents to minimize pipetting steps.[9] |
Experimental Protocols & Workflows
Protocol 1: Standard Direct Inhibition IC₅₀ Determination
This protocol is for determining the potency of a reversible inhibitor.
-
Prepare Reagents:
-
(+)-N-3-Benzylnirvanol serial dilutions in assay buffer.
-
Human Liver Microsomes (HLM) or recombinant CYP2C19 enzyme diluted to the working concentration in buffer.
-
CYP2C19 probe substrate (e.g., (S)-mephenytoin) at a concentration near its Kₘ.
-
NADPH regenerating system or NADPH stock solution.
-
-
Pre-incubation:
-
In a 96-well plate, combine the enzyme preparation and each concentration of (+)-N-3-Benzylnirvanol (or vehicle control).
-
Allow the plate to pre-incubate for 10 minutes at 37°C to allow for thermal equilibration.
-
-
Reaction Initiation:
-
Add the probe substrate to all wells.
-
Initiate the enzymatic reaction by adding NADPH.
-
-
Incubation:
-
Incubate at 37°C for a predetermined time that is within the linear range of product formation for the vehicle control.
-
-
Reaction Termination:
-
Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Confirmatory IC₅₀ Shift Assay for Time-Dependent Inhibition
This workflow is designed to explicitly test for TDI.
Caption: Workflow for the IC₅₀ shift assay to detect Time-Dependent Inhibition (TDI).
The logic of this workflow is to isolate the effect of metabolism-dependent inhibition.[3]
-
Plate C (0-min pre-incubation): Gives the baseline, direct inhibition IC₅₀.
-
Plate B (30-min pre-incubation, no NADPH): Controls for any non-NADPH dependent effects, like slow-binding or inhibitor degradation.
-
Plate A (30-min pre-incubation, with NADPH): The test condition. If the inhibitor is metabolized to a more active species, the IC₅₀ here will be significantly lower than in Plate B.
Interpreting the Results: A ratio of IC₅₀ (no NADPH) / IC₅₀ (+NADPH) greater than a cutoff value (typically 1.5 to 2) is considered indicative of time-dependent inhibition.[5] For (+)-N-3-Benzylnirvanol, you would expect this ratio to be close to 1.
Concluding Remarks
While (+)-N-3-Benzylnirvanol is a well-characterized reversible inhibitor of CYP2C19, rigorous experimental design is paramount. By understanding the principles of direct versus time-dependent inhibition, you can design experiments that are both efficient and conclusive. Always begin with the assumption of reversible inhibition, but be prepared to use tools like the IC₅₀ shift assay to investigate any unexpected time-dependencies. This ensures that the data you generate is robust and accurately reflects the pharmacology of the compound.
References
-
Cyprotex - Evotec. Time Dependent CYP Inhibition (IC50 Shift). Available from: [Link]
-
ResearchGate. Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. Available from: [Link]
-
Sygnature Discovery. Time dependent inhibition (TDI). Available from: [Link]
-
ResearchGate. N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. Available from: [Link]
-
ResearchGate. Verification of the Selectivity of (+)N-3-Benzylnirvanol as a CYP2C19 Inhibitor. Available from: [Link]
-
PubMed. N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Available from: [Link]
-
ResearchGate. (PDF) Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. Available from: [Link]
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]
-
ChemRxiv. Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. Available from: [Link]
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Available from: [Link]
-
PubMed. Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. Available from: [Link]
-
UCL. Incubation time. Available from: [Link]
-
PCR Biosystems. What troubleshooting is recommended if the reaction is being inhibited? Available from: [Link]
-
The Science Snail. Time course enzyme kinetics. Available from: [Link]
-
SlidePlayer. Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective. Available from: [Link]
-
ResearchGate. Can anyone help with a query on enzyme inhibition and activation? Available from: [Link]
-
NIH. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. Available from: [Link]
-
ChemRxiv. Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. Available from: [Link]
-
Biology LibreTexts. 6.4: Enzyme Inhibition. Available from: [Link]
Sources
- 1. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. enamine.net [enamine.net]
- 6. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Untitled Document [homepages.ucl.ac.uk]
- 11. Time course enzyme kinetics - The Science Snail [sciencesnail.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of N-3-Benzylnirvanol
Welcome to the technical support center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects, specifically during the quantitative analysis of N-3-Benzylnirvanol. As a potent and selective inhibitor of the cytochrome P450 isoform CYP2C19, accurate quantification of N-3-Benzylnirvanol in biological matrices is critical for pharmacokinetic and drug metabolism studies.[1][2][3]
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the underlying causes of matrix effects and provide field-proven strategies for their identification, mitigation, and compensation.
Part 1: Understanding and Identifying Matrix Effects
FAQ 1: What are matrix effects, and why are they a concern for my N-3-Benzylnirvanol analysis?
Answer:
A "matrix effect" is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[4][5][6] When analyzing N-3-Benzylnirvanol extracted from biological fluids like plasma, serum, or urine, it is never in a pure solution. It is accompanied by a complex mixture of endogenous components such as phospholipids, salts, proteins, and metabolites.[6][7]
During LC-MS analysis, particularly with Electrospray Ionization (ESI), these matrix components can co-elute with N-3-Benzylnirvanol and interfere with its ability to form gas-phase ions in the mass spectrometer's source. This interference manifests in two primary ways:
-
Ion Suppression: This is the most common form of matrix effect, where co-eluting compounds compete with the analyte for ionization, leading to a decreased analyte signal.[4][8][9] This can happen because they reduce the efficiency of droplet formation or compete for the limited available charge on the droplet surface.[10]
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[4][5][6]
FAQ 2: I'm observing inconsistent peak areas for N-3-Benzylnirvanol across different plasma samples, even at the same spiked concentration. How can I definitively diagnose matrix effects?
Answer:
Visual inspection of chromatograms is often insufficient to diagnose matrix effects, as the interfering components may not be detected by your specific MS method.[6][12] You must perform dedicated experiments to visualize and quantify these effects.
Method A: Post-Column Infusion (Qualitative Assessment)
This experiment provides a qualitative profile of where ion suppression or enhancement occurs throughout your chromatographic run. It is an invaluable tool during method development.[6][13][14]
Experimental Protocol:
-
Setup: Using a T-junction, continuously infuse a standard solution of N-3-Benzylnirvanol at a constant flow rate into the mobile phase stream after the analytical column but before the mass spectrometer inlet.
-
Equilibration: Allow the infused signal to stabilize, which will appear as a high, flat baseline on the mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample with no analyte).
-
Analysis: Monitor the baseline signal of the infused N-3-Benzylnirvanol. Any co-eluting components from the matrix that cause ion suppression will result in a temporary dip in the baseline. Conversely, ion enhancement will cause a peak or rise in the signal.[6][14]
This allows you to see if the retention time of N-3-Benzylnirvanol falls within a region of ion suppression.
Sources
- 1. (+/-)-N-3-Benzylnirvanol | 93879-40-4 [chemicalbook.com]
- 2. (S)-(+)-N-3-Benzylnirvanol | 790676-40-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sepscience.com [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of (+)-N-3-Benzylnirvanol in Complex Matrices
Welcome to the technical support center for the analysis of (+)-N-3-Benzylnirvanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the selectivity of (+)-N-3-Benzylnirvanol analysis in complex biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Introduction to (+)-N-3-Benzylnirvanol and its Analytical Challenges
(+)-N-3-Benzylnirvanol is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[1] Its chiral nature necessitates enantioselective analytical methods, as different enantiomers can exhibit distinct pharmacological activities.[2] The analysis of (+)-N-3-Benzylnirvanol in complex matrices such as plasma, serum, or tissue homogenates is often complicated by the presence of endogenous substances that can interfere with quantification, leading to a phenomenon known as the matrix effect.[3][4] This guide will provide strategies to mitigate these challenges and ensure the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical challenge when quantifying (+)-N-3-Benzylnirvanol in plasma?
A1: The primary challenge is overcoming the matrix effect, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and irreproducible results.[4] Phospholipids, salts, and other endogenous components in plasma are common sources of interference.[5] Additionally, as a chiral compound, achieving adequate separation from its enantiomer is critical.
Q2: Why is an enantioselective method necessary for (+)-N-3-Benzylnirvanol?
A2: Enantiomers of a chiral drug can have different pharmacological and toxicological profiles.[2] For (+)-N-3-Benzylnirvanol, its inhibitory potency against CYP2C19 is stereospecific. Therefore, an enantioselective method is required to accurately quantify the active enantiomer and to understand its pharmacokinetic and pharmacodynamic properties without interference from its less active counterpart.[1]
Q3: What are the recommended sample preparation techniques for (+)-N-3-Benzylnirvanol in plasma?
A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly recommended for cleaning up plasma samples before analysis.[5][6] SPE, in particular, can be optimized for high selectivity and recovery. Protein precipitation is a simpler but less clean method that may not sufficiently remove interfering matrix components.[5]
Q4: Which analytical technique is most suitable for the analysis of (+)-N-3-Benzylnirvanol?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[7] When coupled with a chiral High-Performance Liquid Chromatography (HPLC) column, it allows for the simultaneous separation and quantification of the enantiomers.
Q5: How can I validate my bioanalytical method for (+)-N-3-Benzylnirvanol according to regulatory standards?
A5: Method validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9][10] Key validation parameters include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[8][11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of (+)-N-3-Benzylnirvanol.
Issue 1: Poor Peak Shape and Asymmetry
Question: My chromatogram for (+)-N-3-Benzylnirvanol shows significant peak tailing and asymmetry. What could be the cause and how can I fix it?
Answer:
Poor peak shape is a common issue in liquid chromatography and can arise from several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too much analyte can saturate the stationary phase. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Mobile Phase Modifier: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to mask these secondary interactions.
-
pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may have degraded.
-
Column Washing: Implement a robust column washing procedure after each analytical batch.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Replacement: If the problem persists, the column may need to be replaced.
-
Issue 2: High Variability in Results and Poor Reproducibility
Question: I am observing significant variability in my quantitative results for (+)-N-3-Benzylnirvanol across different sample preparations. What is the likely cause?
Answer:
High variability is often linked to inconsistent sample preparation and unaddressed matrix effects.
-
Inconsistent Sample Preparation:
-
Automate when possible: Automated liquid handlers can improve the precision of pipetting and reagent addition.
-
Standard Operating Procedures (SOPs): Ensure all steps of the sample preparation protocol are clearly defined and followed consistently.
-
-
Matrix Effects:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization of the signal.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Cleanup: Re-evaluate your sample preparation method. A more rigorous SPE protocol with optimized wash and elution steps can significantly reduce matrix interferences.[6]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for (+)-N-3-Benzylnirvanol from Human Plasma
This protocol provides a general framework for SPE. Optimization will be required based on the specific sorbent and equipment used.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma samples
-
(+)-N-3-Benzylnirvanol standard solutions
-
Internal standard solution (ideally, a stable isotope-labeled version of the analyte)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard solution.
-
Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visual Workflow for SPE
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Protocol 2: Chiral LC-MS/MS Analysis
This is a starting point for method development. The specific column, mobile phase, and MS parameters should be optimized for your system.
Instrumentation:
-
HPLC system capable of gradient elution
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
| Column | Chiralpak IA or similar |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 5 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by infusion of a standard solution of (+)-N-3-Benzylnirvanol |
Troubleshooting Logic Flow
Diagram: Troubleshooting Low Signal Intensity
Caption: A logical approach to troubleshooting low signal intensity.
References
-
Stresser, D. M., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235–241. [Link]
-
Ali, I., et al. (2013). Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(7), 646–657. [Link]
-
Al-Soud, Y. A., et al. (2018). An improved LC–MS/MS method for simultaneous evaluation of CYP2C9, CYP2C19, CYP2D6 and CYP3A4 activity. Bioanalysis, 10(19), 1585–1601. [Link]
- Weng, N. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Popa, G., et al. (2010). Hydantoin and Its Derivatives. In Comprehensive Heterocyclic Chemistry III.
-
Reddy, Y. R., et al. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 2(5), 346-350. [Link]
-
Zhang, Y., et al. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
- Weng, N. (2001). Systematic Troubleshooting for LC/MS/MS - Part 2: Ionization and Mass Analysis.
- Jain, R., et al. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences and Research, 2(2), 245-254.
-
Wang, P., et al. (2020). A High Sensitivity LC-MS/MS Method for Measurement of 3-Methoxytyramine in Plasma and Associations between 3-Methoxytyramine, Metanephrines, and Dopamine. Journal of Applied Laboratory Medicine, 5(5), 947–957. [Link]
-
Shah, V. P., et al. (2000). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 18(1), 18-28. [Link]
- S, S., et al. (2022). A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 124-132.
- Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3335.
- Smith, S. W. (2009). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry.
- Obach, R. S., et al. (2018).
-
MacLean, B., et al. (2018). Skyline Small Molecule Quantification. Skyline Tutorial. [Link]
-
Bojic, A., et al. (2015). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Molecules, 20(12), 21629–21645. [Link]
- Waters Corporation. (2021). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
- Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
- DeSilva, B., et al. (2003). Bioanalytical methods validation: A critique of the proposed FDA guidance. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 673-682.
- Al-Soud, Y. A., et al. (2018). An improved LC-MS/MS method for simultaneous evaluation of CYP2C9, CYP2C19, CYP2D6 and CYP3A4 activity. Bioanalysis, 10(19), 1585-1601.
- Zhang, Y., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 11(7), 444.
- Agilent Technologies. (2016).
-
Patel, P. N., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 062-067. [Link]
- de Oliveira, A. B., et al. (2017). Hydantoin-D,L-valine: Synthesis, characterization, and non-covalent interaction analysis from crystallographic studies, DFTB calculations, and Hirshfeld surface analysis. Journal of Molecular Structure, 1146, 731-740.
-
Genzen, J. R. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Clinical Chemistry, 63(8), 1343-1349. [Link]
- Supriya, V., et al. (2021). A review on bioanalytical method development and validation. International Archives of Applied Sciences and Technology, 12(2), 210-225.
-
PDR, L., et al. (2014). Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics. Journal of Chromatography B, 944, 123-130. [Link]
- U.S. Food and Drug Administration. (2013).
- Li, W., & Tse, F. L. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
-
Zhang, Y., et al. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(10), 1018-1030. [Link]
- Chankvetadze, B., et al. (2023). Optimization of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of 3,4-methylenedioxymethamphetamine and its major metabolites in human biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 226, 115263.
- Hewavitharana, A. K. (2021). Matrix Effects in LC-MS/MS.
- Chankvetadze, B. (2020). Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry, 122, 115729.
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
- Arcinova. (n.d.). Strategies for Bioanalytical Method Development.
- Koru, E. (n.d.).
Sources
- 1. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. bme.psu.edu [bme.psu.edu]
- 4. longdom.org [longdom.org]
- 5. iajps.com [iajps.com]
- 6. academic.oup.com [academic.oup.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Navigating the Pitfalls of Racemic Mixtures in Enzyme Inhibition Assays
Troubleshooting Guide
This section addresses specific, common problems encountered during enzyme inhibition assays involving racemic compounds. Each answer explains the underlying principles to help you diagnose and resolve the issue.
Q1: Why am I observing a biphasic or shallow inhibition curve with my racemic compound?
A1: A biphasic inhibition curve is a strong indicator that the two enantiomers in your racemic mixture have significantly different affinities for the target enzyme.[1][2] This curve is essentially a composite of two separate inhibition curves.
-
Causality: At lower concentrations of the racemic inhibitor, the more potent enantiomer (the eutomer) binds to the enzyme, causing the initial phase of inhibition. As the concentration increases, the enzyme becomes saturated with the eutomer. The second, shallower phase of the curve represents the binding of the less potent enantiomer (the distomer).[1] If the distomer has very weak or no activity, the inhibition curve will plateau at approximately 50% inhibition, as you are effectively only inhibiting the enzyme with half of the compound concentration.
-
Troubleshooting Steps:
-
Re-plot your data: Analyze the curve for two distinct phases. Specialized software can fit a biphasic dose-response curve to your data, which can provide estimates of the IC50 values for both the high-affinity and low-affinity components.[3]
-
Hypothesize enantiomeric activity: Based on the curve, you can hypothesize that one enantiomer is significantly more active. The IC50 of the racemate will be approximately twice that of the pure, active enantiomer if the other enantiomer is inactive.
-
Actionable Solution: The definitive solution is to separate the enantiomers using chiral chromatography or another resolution method and then perform individual inhibition assays on each.[4][5] This will provide the true potency of each stereoisomer.
-
Q2: My IC50 value for a racemic inhibitor is significantly weaker than expected. What could be the cause?
A2: This is a classic issue when working with racemates. The observed IC50 value of a racemic mixture is often a misleading metric.
-
Causality: A racemic mixture contains 50% of the active enantiomer (eutomer) and 50% of what is often a less active or inactive enantiomer (distomer).[6] When you add a 10 µM solution of a racemate, you are only adding 5 µM of the potentially active compound. If the distomer is completely inactive, the measured IC50 value will be at least twofold higher (weaker) than the true IC50 of the eutomer. In some cases, the distomer can act as an antagonist or have other off-target effects that can further complicate the interpretation.[6]
-
Pfeiffer's Rule: This observation is related to Pfeiffer's rule, which notes that the ratio of potency between enantiomers (the eudismic ratio) is often greater for more potent drugs.[7] For highly potent inhibitors, the distomer is more likely to be inert, making the racemate appear significantly weaker.
-
Troubleshooting Steps:
-
Review the literature: Check if there is any information on the stereoselectivity of similar compounds or the target enzyme.
-
Consider the distomer's role: The distomer isn't just a diluent. It could have its own pharmacology, potentially interacting with other sites on the enzyme or other proteins in your assay system.[6]
-
Actionable Solution: As with biphasic curves, the most rigorous approach is to resolve the racemic mixture and test each enantiomer individually. This is the only way to determine the true potency of the active component.
-
Q3: I'm seeing high variability and poor reproducibility in my enzyme inhibition data. Could the racemic nature of my inhibitor be the problem?
A3: Yes, using a racemic mixture can introduce variability, although it's important to rule out other common sources of assay variability first.[8]
-
Causality Related to Chirality:
-
Inconsistent Stereoisomeric Ratio: While a racemate is theoretically a 50:50 mixture, the actual ratio in your sample could vary slightly between batches or due to improper storage, leading to inconsistent results.
-
Racemization in Solution: The compound may be undergoing racemization (interconversion between enantiomers) under your specific assay conditions (e.g., pH, temperature).[9][10] If the rate of racemization is significant over the course of your assay, the concentration of the active enantiomer is not stable, leading to high variability.
-
Complex Interactions: The two enantiomers might interact with each other or with the enzyme in a complex manner, potentially leading to non-Michaelis-Menten kinetics that are harder to reproduce.[11]
-
-
General Troubleshooting Steps:
-
Confirm Assay Integrity: First, ensure that your assay is robust by running it with a well-characterized, non-chiral standard inhibitor. Check for issues with enzyme stability, substrate concentration, and buffer conditions.[12]
-
Assess Compound Stability: Investigate the stability of your racemic compound under assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its composition by chiral HPLC.
-
Actionable Solution: If you suspect racemization or an inconsistent enantiomeric ratio, resolving the mixture and testing the individual, stable enantiomers is the best path forward.
-
Q4: How can I confirm if only one enantiomer is responsible for the observed inhibitory activity?
A4: Confirming that the activity resides in a single enantiomer is a critical step in early drug discovery.
-
Causality: Enzymes are chiral macromolecules, and their active sites are three-dimensional.[13] This chirality allows them to differentiate between the enantiomers of a substrate or inhibitor. One enantiomer (the eutomer) will typically have a much better stereochemical fit with the active site, leading to a more stable enzyme-inhibitor complex and greater inhibitory activity. The other enantiomer (the distomer) may bind weakly or not at all.
-
Troubleshooting and Confirmation Workflow:
-
Resolve the Racemate: Use a method like chiral HPLC or supercritical fluid chromatography (SFC) to separate the two enantiomers.[4][14]
-
Characterize the Enantiomers: Confirm the purity of each isolated enantiomer.
-
Perform Comparative Inhibition Assays: Run parallel enzyme inhibition assays with the racemate and each individual enantiomer.
-
Analyze the Data:
-
If one enantiomer shows potent inhibition (e.g., IC50 = 5 nM) and the other is inactive or significantly less active (e.g., IC50 > 10,000 nM), you have confirmed that the activity is stereospecific.
-
The IC50 of the racemate should be approximately double the IC50 of the active enantiomer in this scenario.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a racemic mixture and why is it a critical consideration in enzyme assays?
A1: A racemic mixture, or racemate, is a 50:50 mixture of two enantiomers.[5] Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a left and right hand. While they have identical physical properties in an achiral environment (e.g., melting point, boiling point), they can behave very differently in a chiral environment, such as the active site of an enzyme.[15] Treating a racemate as a single entity in a biological assay is a significant oversimplification because you are, in effect, administering two distinct chemical compounds.[6] The biological activity, including therapeutic effects and toxicity, can differ dramatically between enantiomers.[13] A famous and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[16][17]
Q2: What is the difference between an enantiomer and a diastereomer, and why does it matter for enzyme binding?
A2:
-
Enantiomers: As stated above, these are non-superimposable mirror images. They arise when a molecule has at least one chiral center.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more chiral centers.
This distinction is crucial because, unlike enantiomers, diastereomers have different physical and chemical properties even in an achiral environment. For enzyme binding, both types of stereoisomers can exhibit different affinities. However, the differences in binding affinity are often even more pronounced with diastereomers due to their more distinct three-dimensional shapes.
Q3: What are the primary methods for separating enantiomers from a racemic mixture?
A3: The process of separating enantiomers is called chiral resolution. Common methods include:
-
Chiral Chromatography: This is the most widely used method in a research setting. It involves using a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral columns are standard techniques.[4][14]
-
Enzymatic Resolution: This method uses an enzyme that selectively acts on one enantiomer in the racemic mixture, converting it into a different compound that can then be easily separated from the unreacted enantiomer.[18]
-
Chemical Resolution: This involves reacting the racemic mixture with a pure chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography.[4][5]
Q4: What are the regulatory perspectives on developing racemic drugs versus single enantiomers?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established clear guidelines on chiral compounds.[19] Since the early 1990s, the development of new racemic drugs has become the exception rather than the rule.[20] The FDA's 1992 Policy Statement on the Development of New Stereoisomeric Drugs requires that the stereoisomeric composition of a new drug be known and characterized.[19]
For a new chiral drug, developers are expected to:
-
Develop quantitative assays for each enantiomer.[19]
-
Characterize the pharmacokinetic and pharmacodynamic profiles of each enantiomer.[6][19]
-
Justify the development of a racemate over a single enantiomer.
This shift, often referred to as the "chiral switch," encourages the development of single-enantiomer drugs to provide a better therapeutic outcome, reduce side effects, and simplify dosing.[21][22]
Data Presentation
Table 1: Hypothetical Inhibition Data for a Racemic Mixture and its Enantiomers
This table illustrates a typical outcome when a racemic inhibitor is resolved and its enantiomers are tested individually.
| Compound | IC50 (nM) | Hill Slope | Maximum Inhibition (%) |
| Racemic Mixture | 10.2 | 0.8 | 100 |
| Enantiomer A (Eutomer) | 5.1 | 1.0 | 100 |
| Enantiomer B (Distomer) | >10,000 | N/A | < 5 |
Note: The IC50 of the racemate is approximately twice that of the active enantiomer (Eutomer). The shallow Hill slope of the racemate (<1.0) can also be an indication of the presence of two species with different binding affinities.
Experimental Protocols
Protocol 1: Chiral HPLC-Based Separation of a Racemic Inhibitor
This protocol provides a general workflow for the analytical or semi-preparative separation of enantiomers.
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for the chemical class of your compound. Common CSPs are polysaccharide-based (e.g., amylose or cellulose derivatives).
-
Mobile Phase Screening:
-
Dissolve the racemic mixture in a suitable solvent.
-
Perform initial screening with a standard set of mobile phases (e.g., hexane/isopropanol, hexane/ethanol) to find a condition that provides baseline separation of the two enantiomer peaks.
-
Optimize the mobile phase composition to achieve a good resolution factor (Rs > 1.5).
-
-
Method Validation (Analytical Scale):
-
Inject a known concentration of the racemic standard to determine the retention times for each enantiomer.
-
Confirm the linearity and precision of the method.
-
-
Semi-Preparative Separation (if required):
-
Scale up the analytical method to a larger diameter column.
-
Inject a larger quantity of the racemic mixture.
-
Collect the fractions corresponding to each separated enantiomer peak.
-
-
Post-Separation Analysis:
-
Combine the fractions for each enantiomer.
-
Remove the solvent (e.g., by rotary evaporation).
-
Assess the enantiomeric purity of each isolated fraction using the analytical chiral HPLC method.
-
Protocol 2: Comparative Enzyme Inhibition Assay of a Racemate and its Isolated Enantiomers
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of the racemate, Enantiomer A, and Enantiomer B in 100% DMSO.
-
Serial Dilutions: Create a serial dilution series for each of the three compounds. It is crucial to use the same dilution scheme for all three.
-
Assay Plate Setup:
-
Design the plate map to include controls (no inhibitor, no enzyme) and the full dilution series for all three compounds.
-
Add the assay buffer to all wells.
-
Add the appropriate volume of each inhibitor concentration to the designated wells.
-
Add the enzyme to all wells except the "no enzyme" controls and pre-incubate with the inhibitor for a specified time (e.g., 15 minutes) at the assay temperature.
-
-
Initiate Reaction: Add the enzyme's substrate to all wells to start the reaction.
-
Monitor Reaction Progress: Measure the reaction progress over time using an appropriate detection method (e.g., absorbance, fluorescence). Ensure you are in the linear range of the reaction.[12]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the data to the "no inhibitor" controls (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration for the racemate, Enantiomer A, and Enantiomer B on the same graph.
-
Fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 and Hill slope for each.
-
Visualizations
Caption: Diagram 1: Differential binding of enantiomers to a chiral enzyme active site.
Caption: Diagram 2: Workflow for investigating a racemic inhibitor.
References
-
Shaji, J., & Lodha, S. (2010). Racemic mixtures: harmless or potentially toxic? - PubMed. Journal of Young Pharmacists, 2(3), 331–334. [Link]
-
Zhang, Y., et al. (2021). The dose response curve of (+)-and (-)-enantiomers and racemic mixture of o,p-DDT. Figshare. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10), 1221-1230. [Link]
-
Pharmaacademias. (2025). Racemic Modification and Resolution of Racemic Mixtures. Pharmaacademias. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2554. [Link]
-
Kannappan, V. (2025). Episode 7: Clinical Questions: Are Single Enantiomers Always Better? Chiralpedia. [Link]
-
Lough, W. J. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 449-460. [Link]
-
FDA. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]
-
Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]
-
Kroemer, H. K., Fromm, M. F., & Eichelbaum, M. (1996). Stereoselectivity in drug metabolism and action: effects of enzyme inhibition and induction. Therapeutic Drug Monitoring, 18(4), 388-392. [Link]
-
Barlow, R. (1990). Enantiomers: how valid is Pfeiffer's rule? Trends in Pharmacological Sciences, 11(4), 148-150. [Link]
-
Varma, M. V., et al. (2012). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. The AAPS Journal, 14(4), 865-875. [Link]
-
ResearchGate. (2012). How to plot biphasic enzyme kinetic data? ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Chiralpedia. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Chiralpedia. [Link]
-
Pai, V. G., et al. (2008). Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors? World Journal of Gastroenterology, 14(16), 2521-2524. [Link]
-
Reetz, M. T., & Sostmann, S. (2006). Using Enzyme Inhibition as a High Throughput Method to Measure the Enantiomeric Excess of a Chiral Sulfoxide. Organic Letters, 8(25), 5813-5815. [Link]
-
McGrath, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10171-10182. [Link]
-
Wang, Y., et al. (2020). Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells. Cancers, 12(2), 446. [Link]
-
ResearchGate. (2020). Advantages in the use of single enantiomer drugs. ResearchGate. [Link]
-
Wolff, A., et al. (1996). Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. [Link]
-
Gross, A. S., et al. (2003). Stereoselective Drug Metabolism and Drug Interactions. ResearchGate. [Link]
-
Rachwalski, M., Vermue, N., & Rutjes, F. P. J. T. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(23), 9268-9284. [Link]
-
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3346-3356. [Link]
-
Dalal Institute. (n.d.). Methods of Resolution. Dalal Institute. [Link]
-
Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity? YouTube. [Link]
-
Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]
-
Straathof, A. J., & Jongejan, J. A. (1997). Kinetic analysis of enzymatic chiral resolution by progress curve evaluation. Enzyme and Microbial Technology, 21(8), 559-571. [Link]
-
McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. The Journal of Clinical Psychiatry, 64(Suppl 10), 5-9. [Link]
-
NanoTemper Technologies. (n.d.). Biphasic binding curve. NanoTemper Technologies. [Link]
-
Agranat, I., & Caner, H. (2024). The Death of the Strategy of Classical Chiral Switches Is an Exaggeration. ACS Medicinal Chemistry Letters, 15(11), 1435-1438. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. ijirset. [Link]
-
Al-Qurarah, A. Y., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Wikipedia. (n.d.). Chiral switch. Wikipedia. [Link]
-
Longdom Publishing. (n.d.). Study and Synthesis of Enantiomers and its Unique Properties. Longdom Publishing. [Link]
-
ResearchGate. (n.d.). The biphasic dose-response curves (A) and the corresponding enzyme... ResearchGate. [Link]
-
ResearchGate. (2025). The Active Site of an Enzyme Can Host Both Enantiomers of a Racemic Ligand Simultaneously. ResearchGate. [Link]
-
Antonello, A., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(7), 1045. [Link]
-
News-Medical.Net. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. News-Medical.Net. [Link]
-
SlideShare. (n.d.). STEREOCHEMISTRY AND DRUG ACTION.pptx. SlideShare. [Link]
-
ACS Omega. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Publications. [Link]
-
Abadie, C., et al. (2012). Safety profile of enantiomers vs. racemic mixtures: it's the same? British Journal of Clinical Pharmacology, 74(4), 721-723. [Link]
-
Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(6), 350-355. [Link]
-
Drug Patent Watch. (2025). The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. Drug Patent Watch. [Link]
-
Beilstein Journals. (n.d.). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journals. [Link]
-
Quora. (2020). What are the two methods used for resolving a racemic mixture into two optically active forms? Quora. [Link]
Sources
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. researchgate.net [researchgate.net]
- 3. Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaacademias.com [pharmaacademias.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Racemic mixtures: harmless or potentially toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomers: how valid is Pfeiffer's rule? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselectivity in drug metabolism and action: effects of enzyme inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 20. drugpatentwatch.com [drugpatentwatch.com]
- 21. Episode 7: Clinical Questions: Are Single Enantiomers Always Better? – Chiralpedia [chiralpedia.com]
- 22. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methodologies for Studying Competitive Inhibition by (+)-N-3-Benzylnirvanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers investigating the inhibitory effects of (+)-N-3-Benzylnirvanol. This guide is designed to provide in-depth, practical advice for refining experimental protocols, troubleshooting common issues, and ensuring the generation of robust, high-quality data. As a potent and selective competitive inhibitor of Cytochrome P450 2C19 (CYP2C19), (+)-N-3-Benzylnirvanol serves as a critical tool in drug metabolism studies.[1][2] This document will equip you with the foundational knowledge and advanced techniques required for its effective use.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the study of competitive inhibition with (+)-N-3-Benzylnirvanol.
Q1: What is the fundamental mechanism of competitive inhibition?
A1: Competitive inhibition is a form of reversible enzyme inhibition where an inhibitor molecule, structurally similar to the substrate, competes for the same active site on an enzyme.[3][4] The binding of the inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction.[] Because this interaction is reversible, the effect of the inhibitor can be overcome by increasing the concentration of the substrate.[3][][6]
Q2: What is (+)-N-3-Benzylnirvanol and its primary molecular target?
A2: (+)-N-3-Benzylnirvanol is a chemical compound identified as a highly potent and selective competitive inhibitor of CYP2C19, a key enzyme in human drug metabolism.[1][2] Its high selectivity makes it a valuable tool for in vitro reaction phenotyping studies to determine the contribution of CYP2C19 to the metabolism of new chemical entities.[1][2][7]
Q3: How does competitive inhibition by (+)-N-3-Benzylnirvanol affect key enzyme kinetic parameters?
A3: In the presence of a competitive inhibitor like (+)-N-3-Benzylnirvanol, the apparent Michaelis constant (Km) of the enzyme for its substrate increases, while the maximum reaction velocity (Vmax) remains unchanged.[6][8]
-
Increased Apparent Km: The inhibitor's presence means a higher substrate concentration is needed to achieve half of the Vmax, signifying a lower apparent affinity of the enzyme for the substrate.[6][8]
-
Unchanged Vmax: At a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for binding to the enzyme's active site, allowing the reaction to eventually reach its normal maximum velocity.[6][8]
Q4: What are the essential experiments to confirm that (+)-N-3-Benzylnirvanol acts as a competitive inhibitor?
A4: Two primary sets of experiments are required:
-
IC50 Determination: This experiment determines the concentration of (+)-N-3-Benzylnirvanol required to inhibit 50% of the CYP2C19 enzyme activity under specific assay conditions.
-
Enzyme Kinetic Studies: By measuring the reaction rate at various substrate concentrations in the presence of different, fixed concentrations of (+)-N-3-Benzylnirvanol, you can determine its effect on Km and Vmax. The characteristic outcome for competitive inhibition is an increase in Km with no change in Vmax.[6][8] These data are often visualized using Michaelis-Menten or Lineweaver-Burk plots.[6][8]
Q5: Why is it crucial to determine both the IC50 and the inhibition constant (Ki)?
A5:
-
The IC50 (half-maximal inhibitory concentration) is an operational parameter that is dependent on the experimental conditions, particularly the substrate concentration.
-
The Ki (inhibition constant) is a thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme. It is a more fundamental measure of inhibitor potency. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation , which takes into account the substrate concentration and the Km of the enzyme for the substrate.
Troubleshooting Guide for Experimental Protocols
This section provides solutions to specific problems that may arise during your experiments with (+)-N-3-Benzylnirvanol.
Q1: I am observing high variability and poor reproducibility in my enzyme assay results. What are the likely causes?
A1: High variability can stem from several factors. A systematic check of the following is recommended:
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Even a one-degree change can alter activity by 4-8%.[9] Ensure that all reagents and reaction plates are properly equilibrated to the assay temperature and use a temperature-controlled plate reader or water bath.[9]
-
Inaccurate Pipetting: Small volumes of enzyme, substrate, or inhibitor solutions can lead to significant errors if not pipetted accurately. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like those containing glycerol.
-
Reagent Stability: Ensure that the enzyme, substrate, and (+)-N-3-Benzylnirvanol are stored correctly to maintain their activity and integrity.[10] For instance, many enzymes require storage at -70°C and can be sensitive to freeze-thaw cycles.[10] Stock solutions of the inhibitor should be stored protected from light and at an appropriate temperature.
-
Assay Buffer Conditions: The pH, ionic strength, and composition of the assay buffer must be consistent across all experiments.[9]
-
Order of Reagent Addition: Maintain a consistent order of reagent addition. Pre-incubating the enzyme with the inhibitor before adding the substrate is a common practice that should be standardized in your protocol.
Q2: My calculated IC50 value for (+)-N-3-Benzylnirvanol is significantly different from what is reported in the literature. Why might this be?
A2: Discrepancies in IC50 values are common and often related to differences in experimental conditions. Consider the following:
-
Substrate Concentration: The IC50 value for a competitive inhibitor is directly dependent on the substrate concentration. A higher substrate concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, thus increasing the apparent IC50. Always report the substrate concentration used when reporting an IC50 value.
-
Enzyme Concentration: The concentration of the enzyme in the assay can also influence the IC50 value, especially for tight-binding inhibitors.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time can affect the observed IC50.
-
Data Analysis: The method used to fit the dose-response curve can impact the calculated IC50. Ensure you have sufficient data points spanning the full range of inhibition (from 0% to 100%).[11][12]
Q3: My Lineweaver-Burk plot does not clearly show the intersecting lines characteristic of competitive inhibition. What should I do?
A3: While Lineweaver-Burk plots are traditionally used, they can sometimes be misleading because the double reciprocal transformation can distort experimental errors.[13]
-
Data Quality: Ensure you have a sufficient number of data points at both high and low substrate concentrations. The points at the lowest concentrations have the most influence on the slope and intercepts of the Lineweaver-Burk plot.
-
Concentration Ranges: The concentrations of both the substrate and the inhibitor must be chosen carefully. Substrate concentrations should ideally range from 0.5 x Km to 5 x Km.[14] Inhibitor concentrations should be chosen to produce a noticeable but not complete inhibition.
-
Alternative Plots: It is highly recommended to also plot your data using a non-linear regression fit to the Michaelis-Menten equation.[8] This method is generally more accurate for determining kinetic parameters.[13] A direct plot of reaction velocity versus substrate concentration at different inhibitor concentrations will show a decrease in the apparent Km but no change in Vmax for competitive inhibition.[6][8]
Q4: I'm concerned about the stability of the CYP2C19 enzyme during my assay. How can I ensure its activity remains constant?
A4: Maintaining enzyme stability is critical for reliable kinetic data.[10]
-
Storage and Handling: Store the enzyme at the recommended temperature (often -70°C or colder) in aliquots to avoid repeated freeze-thaw cycles.[10] When preparing for an assay, keep the enzyme on ice at all times.
-
Assay Conditions: The pH and ionic strength of the buffer should be optimal for the enzyme's activity.[9] Some enzymes may require cofactors or stabilizing agents like glycerol or bovine serum albumin (BSA) in the assay buffer.[10]
-
Linear Reaction Rate: It is essential to measure the initial reaction velocity, where product formation is linear with time. Run a time-course experiment to determine the time frame during which the reaction rate is constant. If the rate slows over time, it could indicate enzyme instability or substrate depletion.
Q5: I am having trouble dissolving (+)-N-3-Benzylnirvanol. What is the recommended procedure?
A5: Like many organic compounds, (+)-N-3-Benzylnirvanol may have limited aqueous solubility.
-
Recommended Solvents: It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Final Solvent Concentration: When preparing working solutions for your assay, ensure that the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically ≤1%) and is kept constant across all experimental conditions, including the no-inhibitor controls. This is crucial because high concentrations of organic solvents can inhibit or denature the enzyme.
-
Solubility Check: After dilution into the aqueous assay buffer, visually inspect the solution for any signs of precipitation.
Core Experimental Protocols
These protocols provide a framework for your experiments. They should be optimized for your specific laboratory conditions and enzyme preparation.
Protocol 1: Determination of the IC50 of (+)-N-3-Benzylnirvanol
This protocol aims to determine the concentration of (+)-N-3-Benzylnirvanol that causes 50% inhibition of CYP2C19 activity.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of (+)-N-3-Benzylnirvanol (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer. Aim for a final concentration range that will span from no inhibition to complete inhibition.
-
Prepare the CYP2C19 enzyme solution at the desired concentration in the assay buffer.
-
Prepare the substrate solution at a fixed concentration (typically at or near the Km value) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of each inhibitor dilution to the appropriate wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the CYP2C19 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at the assay temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the formation of product over time using a plate reader (e.g., by fluorescence or absorbance). Ensure measurements are taken within the linear range of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.
-
Protocol 2: Determining the Mechanism of Inhibition
This protocol is designed to confirm the competitive inhibition mechanism by analyzing the effect of (+)-N-3-Benzylnirvanol on the Km and Vmax of CYP2C19.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare stock solutions of the substrate and (+)-N-3-Benzylnirvanol.
-
Prepare a matrix of reaction conditions with varying substrate concentrations and several fixed concentrations of the inhibitor (including a zero-inhibitor control). Choose inhibitor concentrations around the previously determined Ki or IC50 value (e.g., 0.5x, 1x, 2x Ki).
-
-
Assay Procedure:
-
Follow the same general procedure as for the IC50 determination, but for each fixed inhibitor concentration, perform a set of reactions with a range of substrate concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Plot the reaction rate versus substrate concentration for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each inhibitor concentration.
-
Alternatively, create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]). For competitive inhibition, the lines should intersect on the y-axis.
-
Analyze the changes in the apparent Km and Vmax as a function of the inhibitor concentration to confirm the competitive inhibition mechanism.
-
Data Presentation and Visualization
Expected Impact of Inhibitors on Kinetic Parameters
| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |
Visualizing Competitive Inhibition
References
-
Khan Academy. (n.d.). Competitive inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (2023). Competitive inhibition. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Encyclopædia Britannica. (2023). Competitive inhibition. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Competitive Inhibition. Retrieved from [Link]
-
LearnChemE. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Verification of the Selectivity of (+)N-3-Benzylnirvanol as a CYP2C19 Inhibitor. Retrieved from [Link]
-
Allied Academies. (2023). Competitive Inhibition: Understanding its Role in Enzyme Regulation and Exploring Deficiencies in Biological Systems. Retrieved from [Link]
-
PubMed. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Retrieved from [Link]
-
Study.com. (n.d.). Video: Competitive Inhibition | Definition, Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2016). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. Retrieved from [Link]
-
PubMed. (2010). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
Wikipedia. (2023). Lineweaver–Burk plot. Retrieved from [Link]
Sources
- 1. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive inhibition | Description, Mechanism, Effects, & Examples | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
The Definitive Guide to (+)-N-3-Benzylnirvanol: A Highly Selective CYP2C19 Inhibitor for Preclinical Research
In the landscape of in vitro drug metabolism studies, the precise characterization of cytochrome P450 (CYP) enzyme involvement is paramount. For researchers in drug discovery and development, the ability to selectively inhibit specific CYP isoforms is critical for reaction phenotyping and predicting potential drug-drug interactions (DDIs). This guide provides an in-depth validation of (+)-N-3-Benzylnirvanol as a potent and highly selective inhibitor of CYP2C19, a key enzyme in the metabolism of numerous clinically relevant drugs. Through a comparative analysis with other known CYP2C19 inhibitors, supported by experimental data and detailed protocols, we demonstrate the superior utility of (+)-N-3-Benzylnirvanol as a tool for preclinical research.
The Critical Role of CYP2C19 in Drug Metabolism
The cytochrome P450 enzyme CYP2C19, predominantly expressed in the liver, is responsible for the metabolism of a wide array of therapeutic agents, including proton pump inhibitors, antidepressants, and antiplatelet agents. Its clinical significance is underscored by the high degree of genetic polymorphism in the CYP2C19 gene, which can lead to significant inter-individual variability in drug clearance and response. Therefore, the early identification of a new chemical entity's (NCE) reliance on CYP2C19 for its metabolism is a crucial step in drug development. This is where selective inhibitors play an indispensable role.
(+)-N-3-Benzylnirvanol: A Paradigm of Selectivity
(+)-N-3-Benzylnirvanol has emerged as a valuable research tool due to its potent and selective inhibition of CYP2C19.[1] Unlike many other purported "selective" inhibitors that exhibit off-target effects on other CYP isoforms, (+)-N-3-Benzylnirvanol demonstrates a clean inhibition profile, making it an ideal choice for definitively elucidating the role of CYP2C19 in the metabolism of a test compound.
Mechanism of Action: Competitive Inhibition
Studies have shown that (+)-N-3-Benzylnirvanol acts as a competitive inhibitor of CYP2C19. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The reversible nature of competitive inhibition is advantageous for in vitro studies, as it allows for a clear determination of the inhibitor's potency without the complexities of time-dependent inactivation.
Comparative Analysis: Potency and Selectivity
To objectively evaluate the performance of (+)-N-3-Benzylnirvanol, we compare its inhibitory potency (Ki) and selectivity against other commonly used CYP2C19 inhibitors: ticlopidine, esomeprazole, and moclobemide. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating greater potency. Selectivity is assessed by comparing the Ki or IC50 values for CYP2C19 to those for other major CYP isoforms.
| Inhibitor | CYP2C19 Ki (µM) | CYP1A2 Ki/IC50 (µM) | CYP2C9 Ki/IC50 (µM) | CYP2D6 Ki/IC50 (µM) | CYP3A4 Ki/IC50 (µM) | Selectivity for CYP2C19 |
| (+)-N-3-Benzylnirvanol | 0.25 | >16 | >16 | >16 | >16 | Highly Selective |
| Ticlopidine | 1.2 ± 0.5 | 49 ± 19 | >75 | 3.4 ± 0.3 | >1000 | Potent inhibitor of CYP2C19 and CYP2D6 |
| Esomeprazole | ~8 | >40 | >40 | >200 | Weak Inhibition | Primarily a CYP2C19 inhibitor |
| Moclobemide | N/A (Reversible Inhibitor) | Inhibitor | N/A | Inhibitor | N/A | Inhibits CYP2C19, CYP2D6, and CYP1A2 |
Data compiled from multiple sources. Ki values are presented where available; otherwise, IC50 values are provided. A ">" symbol indicates that the value is greater than the highest concentration tested.
As the data clearly indicates, (+)-N-3-Benzylnirvanol exhibits significantly higher potency and selectivity for CYP2C19 compared to the other evaluated inhibitors. Ticlopidine, while a potent CYP2C19 inhibitor, also potently inhibits CYP2D6, which can confound data interpretation. Esomeprazole is a less potent inhibitor of CYP2C19, and moclobemide exhibits a broader spectrum of inhibition across multiple CYP isoforms.
Experimental Validation: A Step-by-Step Protocol
To ensure the scientific integrity of our comparison, we provide a detailed protocol for an in vitro CYP2C19 inhibition assay using pooled human liver microsomes (HLMs) and the specific probe substrate, (S)-mephenytoin.
Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
(+)-N-3-Benzylnirvanol
-
Ticlopidine, Esomeprazole, Moclobemide (for comparison)
-
(S)-Mephenytoin (CYP2C19 probe substrate)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
4'-hydroxy-(S)-mephenytoin (analytical standard)
-
Internal Standard (e.g., deuterated 4'-hydroxy-(S)-mephenytoin)
Experimental Workflow
Sources
A Head-to-Head Comparison of (+)-N-3-Benzylnirvanol and Omeprazole as CYP2C19 Inhibitors: A Guide for Researchers
An in-depth analysis for researchers, scientists, and drug development professionals on the inhibitory characteristics of two prominent CYP2C19 modulators. This guide provides a comprehensive comparison of (+)-N-3-Benzylnirvanol and the widely used proton pump inhibitor, omeprazole, in their capacity to inhibit the cytochrome P450 enzyme CYP2C19. We will delve into their respective potencies, selectivity, mechanisms of inhibition, and the profound clinical implications of these interactions, supported by experimental data and detailed protocols.
Introduction to CYP2C19: A Key Player in Drug Metabolism
Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme predominantly found in the liver, playing a significant role in the metabolism of a wide array of clinically important drugs.[1] Its substrates include proton pump inhibitors, antidepressants, antiplatelet agents, and anticonvulsants. The activity of CYP2C19 is highly variable among individuals due to genetic polymorphisms, which can significantly impact drug efficacy and the risk of adverse reactions. Therefore, the inhibition of CYP2C19 by co-administered drugs is a critical consideration in drug development and clinical practice to avoid potentially harmful drug-drug interactions (DDIs).
Comparative Analysis of Inhibitory Potency and Selectivity
A critical aspect of a CYP2C19 inhibitor is its potency and selectivity. An ideal inhibitor for research and clinical applications would exhibit high potency towards CYP2C19 with minimal off-target effects on other CYP isoforms.
| Inhibitor | IC50 (µM) vs. CYP2C19 | Ki (µM) vs. CYP2C19 | Mechanism of Inhibition | Selectivity Profile |
| (+)-N-3-Benzylnirvanol | Not widely reported | 0.21 - 0.28[2] | Competitive | Highly selective for CYP2C19 with minimal inhibition of CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4.[2] |
| Omeprazole | 8.4[3] | 3.1 - 9.1[4][5] | Time-Dependent | Non-selective; inhibits other CYPs including CYP2C9 (Ki = 40.1 µM), CYP3A4 (Ki = 84.4 µM), and CYP2D6 (Ki = 240.7 µM).[4] |
Key Insights:
-
Potency: (+)-N-3-Benzylnirvanol demonstrates significantly higher potency as a CYP2C19 inhibitor, with Ki values in the nanomolar range, compared to omeprazole's micromolar Ki.[2][4][5]
-
Mechanism: The two inhibitors operate via different mechanisms. (+)-N-3-Benzylnirvanol is a competitive inhibitor, reversibly binding to the active site of the enzyme.[2] In contrast, omeprazole is a time-dependent inhibitor, meaning its inhibitory effect increases with pre-incubation time and involves the formation of a reactive metabolite that covalently binds to the enzyme.[3]
-
Selectivity: (+)-N-3-Benzylnirvanol exhibits a superior selectivity profile, making it a more precise tool for in vitro studies aiming to specifically probe the contribution of CYP2C19 in a compound's metabolism.[2] Omeprazole's lack of selectivity can confound experimental results and has significant clinical implications due to its potential to interact with a broader range of drugs.[4]
Mechanism of Inhibition: A Deeper Dive
The differing mechanisms of inhibition between (+)-N-3-Benzylnirvanol and omeprazole are fundamental to their application and clinical effects.
(+)-N-3-Benzylnirvanol: A Competitive Inhibitor
Competitive inhibition by (+)-N-3-Benzylnirvanol involves the inhibitor directly competing with the substrate for binding to the active site of the CYP2C19 enzyme. This interaction is reversible, and the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.
Caption: Competitive inhibition of CYP2C19 by (+)-N-3-Benzylnirvanol.
Omeprazole: A Time-Dependent Inhibitor
Omeprazole's time-dependent inhibition is a more complex process. It is first metabolized by CYP2C19 to a reactive intermediate, which then covalently and irreversibly binds to the enzyme, leading to its inactivation. This mechanism-based inhibition results in a prolonged duration of action, as new enzyme synthesis is required to restore metabolic activity.
Caption: Time-dependent inhibition of CYP2C19 by omeprazole.
Experimental Protocols for Assessing CYP2C19 Inhibition
To ensure scientific integrity, the protocols for determining the inhibitory potential of compounds must be robust and well-validated. Below are detailed, step-by-step methodologies for assessing competitive and time-dependent inhibition of CYP2C19.
In Vitro Determination of Ki for a Competitive Inhibitor (e.g., (+)-N-3-Benzylnirvanol)
This protocol outlines the determination of the inhibition constant (Ki) for a competitive inhibitor using human liver microsomes.
Workflow:
Caption: Workflow for Ki determination of a competitive CYP2C19 inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the CYP2C19 substrate (e.g., S-mephenytoin) in a suitable solvent.
-
Prepare a series of dilutions of the competitive inhibitor ((+)-N-3-Benzylnirvanol) to cover a range of concentrations around its expected Ki.
-
Prepare a working solution of pooled human liver microsomes (HLM) in phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the HLM, phosphate buffer, and varying concentrations of the substrate and inhibitor.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Reaction Termination:
-
After a predetermined incubation time (e.g., 15-30 minutes, ensuring linear metabolite formation), terminate the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity (rate of metabolite formation) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Construct a Dixon plot (1/velocity vs. inhibitor concentration) or a Cornish-Bowden plot (substrate concentration/velocity vs. inhibitor concentration) to determine the Ki value.
-
In Vitro Determination of Time-Dependent Inhibition (kinact and KI) for Omeprazole
This protocol details the "IC50 shift" assay to first identify time-dependent inhibition, followed by the determination of the kinetic parameters, kinact and KI.[3]
Workflow:
Caption: Workflow for determining time-dependent inhibition of CYP2C19.
Step-by-Step Protocol:
-
IC50 Shift Assay:
-
Prepare two sets of incubations.
-
Set 1 (+NADPH): Pre-incubate HLM with a range of omeprazole concentrations in the presence of an NADPH regenerating system for 30 minutes at 37°C.
-
Set 2 (-NADPH): Pre-incubate HLM with the same range of omeprazole concentrations without the NADPH regenerating system.
-
After the pre-incubation, add the CYP2C19 substrate (e.g., S-mephenytoin) to both sets and incubate for a short period (e.g., 5-10 minutes).
-
Terminate the reactions and analyze for metabolite formation as described previously.
-
Calculate the IC50 values for both conditions. A significant decrease in the IC50 value in the presence of NADPH indicates time-dependent inhibition.
-
-
Determination of kinact and KI:
-
Prepare incubations with varying concentrations of omeprazole and HLM in the presence of an NADPH regenerating system.
-
At several time points during the pre-incubation (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot of the mixture and dilute it into a secondary incubation mixture containing a high concentration of the CYP2C19 substrate. This dilution step minimizes further inhibition by the remaining omeprazole.
-
Allow the secondary reaction to proceed for a short, fixed time.
-
Terminate the reactions and quantify the metabolite.
-
For each omeprazole concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The negative slope of this line gives the observed inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding omeprazole concentrations and fit the data to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI).
-
Clinical Implications of CYP2C19 Inhibition
The inhibition of CYP2C19 can have profound clinical consequences, primarily through drug-drug interactions.
Omeprazole and Clopidogrel: A Classic DDI
A well-documented and clinically significant DDI occurs between omeprazole and the antiplatelet drug clopidogrel.[1] Clopidogrel is a prodrug that requires activation by CYP2C19 to its active metabolite, which is responsible for its therapeutic effect. By inhibiting CYP2C19, omeprazole reduces the bioactivation of clopidogrel, leading to decreased antiplatelet activity and an increased risk of cardiovascular events in patients.[1]
Caption: Mechanism of the drug-drug interaction between omeprazole and clopidogrel.
The Role of Pharmacogenomics
The clinical impact of CYP2C19 inhibition is further modulated by an individual's genetic makeup. Patients can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:
-
Poor Metabolizers (PMs): Have little to no CYP2C19 function. They experience higher plasma concentrations of CYP2C19 substrates.[6]
-
Intermediate Metabolizers (IMs): Have decreased CYP2C19 function.
-
Normal Metabolizers (NMs): Have normal CYP2C19 function.
-
Rapid (RMs) and Ultrarapid Metabolizers (UMs): Have increased CYP2C19 function, leading to lower plasma concentrations of CYP2C19 substrates.[1]
For a drug like omeprazole, which is inactivated by CYP2C19, PMs will have higher drug exposure and a more pronounced acid-suppressing effect. Conversely, for a prodrug like clopidogrel, PMs will have reduced activation and a diminished therapeutic effect. The co-administration of a CYP2C19 inhibitor like omeprazole can effectively convert a normal metabolizer into a poor metabolizer, a phenomenon known as "phenoconversion."
Conclusion
In the landscape of CYP2C19 inhibitors, (+)-N-3-Benzylnirvanol and omeprazole represent two distinct classes of compounds with different characteristics and applications.
-
(+)-N-3-Benzylnirvanol stands out as a highly potent and selective competitive inhibitor of CYP2C19. Its specificity makes it an invaluable tool for in vitro reaction phenotyping studies, allowing researchers to precisely delineate the role of CYP2C19 in the metabolism of new chemical entities without the confounding effects of off-target inhibition.
-
Omeprazole , while an effective proton pump inhibitor, is a less potent and non-selective, time-dependent inhibitor of CYP2C19. Its broad inhibitory profile and mechanism-based inactivation have significant clinical ramifications, most notably the well-established drug-drug interaction with clopidogrel. The clinical use of omeprazole necessitates careful consideration of potential DDIs and the patient's CYP2C19 genotype.
For researchers in drug development, the choice between these inhibitors depends on the specific experimental goals. For elucidating metabolic pathways, the selectivity of (+)-N-3-Benzylnirvanol is paramount. For understanding potential clinical DDIs of a new drug candidate that may be co-administered with a proton pump inhibitor, omeprazole serves as a clinically relevant perpetrator drug. A thorough understanding of the properties of these inhibitors is essential for conducting robust preclinical studies and ensuring patient safety in the clinical setting.
References
-
Shirasaka, Y., Sager, J. E., Lutz, J. D., Davis, C., & Isoherranen, N. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1354–1363. [Link]
-
Scott, S. A., Sangkuhl, K., Stein, C. M., Hulot, J. S., Mega, J. L., Roden, D. M., Klein, T. E., & Sabatine, M. S. (2013). Clinical Pharmacogenetics Implementation Consortium Guidelines for CYP2C19 Genotype and Clopidogrel Therapy: 2013 Update. Clinical Pharmacology & Therapeutics, 94(3), 317–323. [Link]
-
Dean, L. (2012). Omeprazole Therapy and CYP2C19 Genotype. In V. M. Pratt, S. A. Scott, M. Pirmohamed, B. Esquivel, M. S. Kane, & T. E. Klein (Eds.), Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug Metabolism and Disposition, 32(8), 821–827. [Link]
-
Furuta, T., Sugimoto, M., Shirai, N., & Ishizaki, T. (2007). CYP2C19 pharmacogenomics associated with therapy of Helicobacter pylori infection and gastro-esophageal reflux disease with proton pump inhibitors. Pharmacogenomics, 8(9), 1199–1210. [Link]
-
Walsky, R. L., & Obach, R. S. (2004). Verification of the selectivity of (+)-N-3-benzylnirvanol as a CYP2C19 inhibitor. Drug Metabolism and Disposition, 32(6), 647–650. [Link]
-
Ogilvie, B. W., Blevins, R. A., Parkinson, A., & Christ, D. D. (2011). The proton pump inhibitors (PPIs) omeprazole and rabeprazole but not lansoprazole and pantoprazole are in vitro time-dependent inhibitors of CYP2C19. Drug Metabolism and Disposition, 39(10), 1801–1810. [Link]
-
Li, G., Chen, X., & Zhong, D. (2013). Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management. Therapeutics and Clinical Risk Management, 9, 259–271. [Link]
-
Ko, J. W., Desta, Z., & Flockhart, D. A. (2000). Evaluation of omeprazole and lansoprazole as inhibitors of cytochrome P450 isoforms. Drug Metabolism and Disposition, 28(7), 773–778. [Link]
-
Cyprotex. (n.d.). CYP Inhibition Assay (Ki). Evotec. Retrieved January 24, 2026, from [Link]
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (kinact/KI). Evotec. Retrieved January 24, 2026, from [Link]
-
Salminen, K. A., & Juvonen, R. O. (2011). Simple, direct, and informative method for the assessment of CYP2C19 enzyme inactivation kinetics. Drug Metabolism and Disposition, 39(3), 430–437. [Link]
-
Hutzler, J. M., Hauer, M. J., & Wienkers, L. C. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235–239. [Link]
-
Ogilvie, B. W., Blevins, R. A., Parkinson, A., & Christ, D. D. (2011). The proton pump inhibitors (PPIs) omeprazole and rabeprazole but not lansoprazole and pantoprazole are in vitro time-dependent inhibitors of CYP2C19. Drug Metabolism and Disposition, 39(10), 1801–1810. [Link]
Sources
- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of omeprazole and lansoprazole as inhibitors of cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-N-3-Benzylnirvanol and (-)-N-3-benzylphenobarbital for Selective CYP2C19 Inhibition
A Senior Application Scientist's Guide for Drug Metabolism Researchers
In the landscape of in vitro drug-drug interaction studies, the selection of potent and selective chemical inhibitors for cytochrome P450 (CYP) enzymes is paramount. For researchers investigating the role of CYP2C19 in the metabolism of a new chemical entity, (+)-N-3-Benzylnirvanol and (-)-N-3-benzylphenobarbital have emerged as critical research tools. This guide provides a comprehensive head-to-head comparison of these two inhibitors, delving into their potency, selectivity, and practical application, supported by experimental data to inform your research decisions.
Introduction: The Need for Precise CYP2C19 Inhibition
CYP2C19 is a clinically significant enzyme responsible for the metabolism of a wide range of therapeutic agents, including proton pump inhibitors, antidepressants, and antiplatelet drugs. Its activity is highly polymorphic in the human population, leading to variable drug responses and potential adverse events. Therefore, accurately determining the contribution of CYP2C19 to a drug candidate's metabolism (the fraction metabolized, fm,CYP2C19) is a cornerstone of preclinical drug development. This necessitates the use of chemical inhibitors that are not only potent but also highly selective, to avoid misleading results arising from off-target effects on other CYP isoforms.
While older inhibitors like omeprazole have been used, their lack of selectivity can confound data interpretation. (+)-N-3-Benzylnirvanol and (-)-N-3-benzylphenobarbital represent a significant advancement, offering superior selectivity for CYP2C19. This guide will dissect the nuances of their performance to aid in the selection of the optimal inhibitor for your experimental needs.
At a Glance: Key Performance Metrics
| Parameter | (+)-N-3-Benzylnirvanol | (-)-N-3-benzylphenobarbital | Reference(s) |
| Potency (Ki) vs. CYP2C19 | 210 - 280 nM | 71 - 94 nM | [1][2] |
| Mechanism of Inhibition | Competitive | Competitive | [1][2] |
| Selectivity | High | Very High | [1][3][4] |
| Preferred Application | General CYP2C19 inhibition studies | Determining fm,CYP2C19 in human hepatocytes | [3] |
Deep Dive: Potency and Mechanism of Action
Both (+)-N-3-Benzylnirvanol and (-)-N-3-benzylphenobarbital act as competitive inhibitors of CYP2C19.[1][2] This mode of action implies that they bind to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The key differentiator between the two lies in their binding affinity, quantified by the inhibition constant (Ki).
Experimental data consistently demonstrates that (-)-N-3-benzylphenobarbital is the more potent inhibitor . Studies using both recombinant CYP2C19 and human liver microsomes (HLMs) have reported Ki values for (-)-N-3-benzylphenobarbital in the range of 71-94 nM.[1][2] In contrast, (+)-N-3-Benzylnirvanol exhibits a Ki of approximately 210-280 nM, indicating a roughly 3-fold lower affinity for the enzyme's active site.[1][2]
It is also crucial to note the stereoselectivity of this inhibition. The enantiomers of these compounds are significantly less potent. For instance, the antipodes of (-)-N-3-benzylphenobarbital and (+)-N-3-benzylnirvanol are 20- to 60-fold less active as CYP2C19 inhibitors.[2]
Caption: Competitive inhibition of CYP2C19 by benzyl-derivatives.
Head-to-Head on Selectivity
The utility of a chemical inhibitor is defined as much by what it doesn't do as by what it does. Both compounds exhibit excellent selectivity for CYP2C19 over other major drug-metabolizing CYP isoforms.
In studies examining their effects on a panel of cDNA-expressed P450s (including CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4), neither compound significantly inhibited these enzymes at concentrations that produced substantial inhibition of CYP2C19.[1] For example, at concentrations where CYP2C19 activity was inhibited by approximately 80%, the activity of other CYPs was decreased by less than 16%.[1]
However, a deeper look into the data reveals that (-)-N-3-benzylphenobarbital has a slightly superior selectivity profile . One study quantified the IC50 values of (-)-N-3-benzylphenobarbital against a range of CYPs in human liver microsomes. While it potently inhibited CYP2C19 with an IC50 of 0.25 µM, the IC50 values for other isoforms were significantly higher:
-
CYP2C9: 19 µM
-
CYP2C8: 34 µM
-
CYP2B6: 62 µM
-
CYP3A4: 89 µM
-
CYP1A2, CYP2A6, CYP2D6: >100 µM.[4]
This robust dataset underscores the minimal potential for off-target effects when using (-)-N-3-benzylphenobarbital at concentrations appropriate for selective CYP2C19 inhibition. Furthermore, a comprehensive study confirmed the selective inhibition of CYP2C19 by (-)-N-3-benzylphenobarbital over other CYP isoforms and also demonstrated a lack of inhibition of clinically relevant non-CYP enzymes.[3]
Practical Application: Choosing the Right Tool for the Job
While both are excellent inhibitors, their subtle differences in potency and the depth of their characterization lead to distinct recommendations for their application.
(+)-N-3-Benzylnirvanol is a reliable and selective inhibitor suitable for general-purpose CYP2C19 inhibition studies, such as initial screening to determine if CYP2C19 is involved in the metabolism of a test compound.
(-)-N-3-benzylphenobarbital , owing to its higher potency and more extensively validated selectivity, is the superior choice for more quantitative applications.[3] It is particularly recommended for accurately determining the fm,CYP2C19 in complex in vitro systems like suspended human hepatocytes.[3] Its use minimizes the risk of underestimating the contribution of CYP2C19 due to incomplete inhibition or overestimating it due to off-target effects.
Caption: Workflow for determining the fraction of metabolism by CYP2C19.
Experimental Protocol: In Vitro CYP2C19 Inhibition Assay
This protocol provides a framework for determining the IC50 of a test compound and for using (+)-N-3-Benzylnirvanol or (-)-N-3-benzylphenobarbital as positive controls.
1. Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Recombinant human CYP2C19 (optional, for initial mechanism studies)
-
CYP2C19 substrate (e.g., (S)-mephenytoin)
-
(+)-N-3-Benzylnirvanol and (-)-N-3-benzylphenobarbital
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system
2. Procedure:
-
Prepare Reagents:
-
Thaw HLMs on ice.
-
Prepare stock solutions of the inhibitors and the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the CYP2C19 substrate in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM suspension (typically 0.1-1.0 mg/mL protein), and the inhibitor (either the test compound at various concentrations or the positive control).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the CYP2C19 substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction. The final incubation volume is typically 100-200 µL.
-
-
Reaction Quenching:
-
After a predetermined incubation time (e.g., 30 minutes, ensuring linear metabolite formation), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the microsomal proteins (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each inhibitor concentration relative to a vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The inclusion of both (+)-N-3-Benzylnirvanol and (-)-N-3-benzylphenobarbital as positive controls at a range of concentrations allows for the validation of the assay's sensitivity and reproducibility. The resulting IC50 values should be consistent with previously reported data.
Conclusion and Recommendation
Both (+)-N-3-Benzylnirvanol and (-)-N-3-benzylphenobarbital are highly effective and selective inhibitors of CYP2C19, representing a significant improvement over less selective, older-generation inhibitors.
While both are valuable tools, the experimental evidence points to (-)-N-3-benzylphenobarbital as the superior inhibitor due to its approximately 3-fold higher potency and extensively documented selectivity . For researchers aiming for precise, quantitative data, particularly in determining the fraction of a drug metabolized by CYP2C19 in complex biological matrices, (-)-N-3-benzylphenobarbital is the recommended choice. (+)-N-3-Benzylnirvanol remains a suitable alternative for qualitative or semi-quantitative screening purposes.
The judicious selection and application of these inhibitors, guided by the data presented in this guide, will undoubtedly enhance the accuracy and reliability of in vitro drug metabolism studies, ultimately contributing to a more thorough understanding of a drug candidate's pharmacokinetic profile.
References
- Haining, R. L., et al. (2002). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235–239.
- Cuypers, M.-L., et al. (2020). (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1121–1128.
-
ResearchGate. (2016). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Retrieved from [Link]
-
PubMed. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Retrieved from [Link]
-
PubMed. (2003). Verification of the selectivity of (+)N-3-benzylnirvanol as a CYP2C19 inhibitor. Retrieved from [Link]
-
BioIVT. (n.d.). Configure R-(-)-N-3-Benzylphenobarbital. Retrieved from [Link]
-
PubMed. (2009). Validation of (-)-N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of (-)-N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Reactivity of (+)-N-3-Benzylnirvanol with CYP Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of CYP Isoform Selectivity in Drug Development
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. The Cytochrome P450 (CYP) superfamily of enzymes is central to this, responsible for the phase I metabolism of a vast majority of xenobiotics.[1] However, the broad substrate specificity of many CYP isoforms can lead to drug-drug interactions (DDIs), where co-administration of drugs results in altered metabolic profiles, potentially leading to toxicity or loss of efficacy.[1] Consequently, the characterization of an NCE's inhibitory potential against a panel of CYP isoforms is a critical step in preclinical development, a requirement underscored by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2]
(+)-N-3-Benzylnirvanol has emerged as a potent and highly selective inhibitor of CYP2C19, an isoform responsible for the metabolism of several clinically important drugs, including proton pump inhibitors like omeprazole, and antidepressants.[3][4] This guide provides a comparative analysis of the cross-reactivity of (+)-N-3-Benzylnirvanol with other major CYP isoforms, supported by experimental data and detailed protocols for in vitro assessment. We will explore the causality behind the experimental designs and provide a framework for the self-validation of these protocols.
Comparative Analysis of CYP Isoform Inhibition
The selectivity of a CYP inhibitor is best expressed through a comparison of its inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) across various isoforms. While extensive quantitative data for (+)-N-3-Benzylnirvanol across a full CYP panel is not consolidated in a single public source, its high selectivity for CYP2C19 is well-documented.
Studies have demonstrated that (+)-N-3-Benzylnirvanol is a potent competitive inhibitor of recombinant CYP2C19 with a Ki value of approximately 250 nM.[4] In native human liver microsomes, its Ki for (S)-mephenytoin 4'-hydroxylase activity, a specific marker for CYP2C19, is in the range of 210 to 280 nM.[4] Crucially, at a concentration of 1 µM, (+)-N-3-Benzylnirvanol inhibits CYP2C19 activity by approximately 80%, while exhibiting minimal inhibition (<16%) of other major isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.[4]
For a more direct quantitative comparison, we can examine the data for a closely related and similarly selective compound, (-)-N-3-Benzylphenobarbital. The following table summarizes its IC50 values against a panel of key CYP isoforms.
| CYP Isoform | Probe Substrate | (-)-N-3-Benzylphenobarbital IC50 (µM) |
| CYP2C19 | (S)-Mephenytoin | 0.25 [5] |
| CYP1A2 | Phenacetin | >100[5] |
| CYP2A6 | Coumarin | >100[5] |
| CYP2B6 | Bupropion | 62[5] |
| CYP2C8 | Paclitaxel | 34[5] |
| CYP2C9 | Diclofenac | 19[5] |
| CYP2D6 | Dextromethorphan | >100[5] |
| CYP3A4 | Midazolam | 89[5] |
The data for (-)-N-3-Benzylphenobarbital clearly illustrates a high degree of selectivity for CYP2C19, with IC50 values for other isoforms being orders of magnitude higher. This profile is consistent with the reported high selectivity of (+)-N-3-Benzylnirvanol, making it a valuable tool for in vitro phenotyping studies.
In comparison, other commonly used CYP2C19 inhibitors exhibit less selectivity. For instance, omeprazole, while a potent CYP2C19 inhibitor, also induces CYP1A2.[2] Ticlopidine is a potent inhibitor of both CYP2C19 and CYP2D6.[6]
Experimental Protocols for Assessing CYP Inhibition
The determination of CYP inhibition is typically performed using in vitro systems such as human liver microsomes (HLMs) or recombinant human CYP enzymes. Two primary methodologies are employed: fluorescence-based assays for high-throughput screening and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for more definitive, quantitative analysis.
Rationale for Experimental Design
The choice of probe substrate is critical for accurate assessment of isoform-specific inhibition. The FDA provides guidance on the selection of appropriate probe substrates for each CYP isoform.[2] For CYP2C19, (S)-mephenytoin is a classic and highly specific substrate, with its 4'-hydroxylation being almost exclusively mediated by this enzyme.[7] The use of a substrate concentration at or near its Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibition.
Workflow for CYP Inhibition Assessment
Caption: General workflow for in vitro CYP inhibition assays.
Detailed Protocol 1: LC-MS/MS-Based CYP2C19 Inhibition Assay
This protocol describes the determination of the IC50 value of (+)-N-3-Benzylnirvanol for CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation in human liver microsomes.
Materials:
-
(+)-N-3-Benzylnirvanol
-
(S)-Mephenytoin (probe substrate)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a stable isotope-labeled analog of the metabolite)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (+)-N-3-Benzylnirvanol in DMSO. Serially dilute to create a range of concentrations for the IC50 curve (e.g., 0.01 µM to 100 µM).
-
Prepare a stock solution of (S)-mephenytoin in a suitable solvent. The final concentration in the incubation should be at its Km (approximately 30-100 µM).[7]
-
Thaw HLMs on ice and dilute in potassium phosphate buffer to the desired concentration (e.g., 0.2-0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
HLM suspension
-
Varying concentrations of (+)-N-3-Benzylnirvanol or vehicle (DMSO)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and (S)-mephenytoin.
-
Incubate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[8]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the parent ion and a specific product ion for both the 4'-hydroxy-mephenytoin metabolite and the internal standard.[8]
-
-
Data Analysis:
-
Quantify the formation of 4'-hydroxy-mephenytoin by comparing its peak area to that of the internal standard.
-
Calculate the percent inhibition for each concentration of (+)-N-3-Benzylnirvanol relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Protocol 2: Fluorescence-Based High-Throughput CYP2C19 Inhibition Assay
This protocol utilizes a proluciferin-based substrate that becomes a substrate for luciferase upon metabolism by CYP2C19, generating a luminescent signal.
Materials:
-
(+)-N-3-Benzylnirvanol
-
CYP2C19-specific proluciferin substrate (e.g., from a commercial kit)
-
Recombinant human CYP2C19 enzyme
-
NADPH regenerating system
-
Reaction buffer (provided with the kit)
-
Luciferase detection reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of (+)-N-3-Benzylnirvanol in a suitable solvent as described in the LC-MS/MS protocol.
-
Prepare the CYP2C19 enzyme, proluciferin substrate, and NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the CYP2C19 enzyme, reaction buffer, and varying concentrations of (+)-N-3-Benzylnirvanol or vehicle to the wells of a white, opaque 96-well plate.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the proluciferin substrate and the NADPH regenerating system.
-
Incubate at 37°C for the recommended time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Add the luciferase detection reagent to each well. This reagent stops the CYP reaction and initiates the luminescent reaction.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of the luminescent signal for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value as described in the LC-MS/MS protocol.
-
Self-Validating Systems
To ensure the trustworthiness of the data, each assay should include:
-
Negative Control: A vehicle control (e.g., DMSO) to represent 0% inhibition.
-
Positive Control: A known CYP2C19 inhibitor (e.g., ticlopidine) to confirm the assay's ability to detect inhibition.
-
Linearity Confirmation: Ensure that the reaction is within the linear range with respect to time and protein concentration.
Clinical Implications of CYP2C19 Inhibition and Cross-Reactivity
The high selectivity of (+)-N-3-Benzylnirvanol for CYP2C19 makes it a valuable research tool with a lower intrinsic risk of causing off-target DDIs in experimental systems. In a clinical context, potent and selective inhibition of CYP2C19 can have significant consequences.
CYP2C19 is involved in the metabolism of numerous drugs, and its activity is subject to genetic polymorphism, with a significant portion of some populations being "poor metabolizers".[9] Inhibition of CYP2C19 in individuals who are extensive or intermediate metabolizers can mimic the poor metabolizer phenotype, leading to:
-
Increased plasma concentrations of co-administered CYP2C19 substrates: This can enhance the risk of adverse effects for drugs with a narrow therapeutic index.
-
Decreased efficacy of prodrugs: For drugs that are activated by CYP2C19, inhibition can lead to reduced formation of the active metabolite and therapeutic failure.
The minimal cross-reactivity of (+)-N-3-Benzylnirvanol with other CYP isoforms suggests that when used as a research tool, it is less likely to confound experimental results by inhibiting other metabolic pathways. This is in contrast to less selective inhibitors, which can make it difficult to attribute an observed effect to the inhibition of a single CYP isoform.
Conclusion
(+)-N-3-Benzylnirvanol stands out as a highly selective inhibitor of CYP2C19. This selectivity is a key attribute for its use as a chemical probe in in vitro drug metabolism studies, allowing for the precise determination of the role of CYP2C19 in the metabolism of a new chemical entity. The detailed protocols provided in this guide offer a robust framework for assessing its cross-reactivity and for characterizing the CYP inhibition profile of other novel compounds. A thorough understanding and application of these principles are essential for navigating the complexities of drug metabolism and for the successful development of safer and more effective medicines.
References
-
U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]
-
Inaba, T., Jurima, M., Mahon, W. A., & Kalow, W. (1985). Characterization and inhibition of mephenytoin 4-hydroxylase activity in human liver microsomes. Drug Metabolism and Disposition, 13(4), 443-448. [Link]
-
de Vries, E. G., van der Weide, J., & Wilffert, B. (2001). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British Journal of Clinical Pharmacology, 52(6), 711-715. [Link]
-
Cotreau, M. M., von Moltke, L. L., & Greenblatt, D. J. (2000). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 28(11), 1286-1292. [Link]
-
Gudi, G., Parit, R., & Behera, D. (2013). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 303-307. [Link]
-
Suzuki, H., Kneller, M. B., Rock, D. A., Jones, J. P., Trager, W. F., & Rettie, A. E. (2002). Verification of the Selectivity of (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor. Drug Metabolism and Disposition, 30(3), 235-238. [Link]
-
Abduraman, M. A., Mustafa, N. H., Yaacob, N. S., & Tan, M. L. (2022). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX, 9, 101827. [Link]
-
Nicolai, J., Cools, H., Gunjikar, E., Berben, P., Smeyers, K., De Smet, C., ... & Upreti, A. L. (2020). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1121-1130. [Link]
-
Abduraman, M. A., Mustafa, N. H., Yaacob, N. S., & Tan, M. L. (2022). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX, 9, 101827. [Link]
-
Kłosińska-Szmurło, E., & Wsól, V. (2015). VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES. Acta Poloniae Pharmaceutica, 72(4), 655-665. [Link]
-
BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved from [Link]
-
Wienkers, L. C., & Hutzler, D. R. (2007). Ligand-Based Design of a Potent and Selective Inhibitor of Cytochrome P450 2C19. Journal of Medicinal Chemistry, 50(18), 4346-4356. [Link]
-
Zomorodi, K., Houston, J. B., & Galetin, A. (2012). In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug ticlopidine: potent effect on CYP2C19 and CYP2D6. European Journal of Pharmaceutical Sciences, 45(5), 633-640. [Link]
-
Yasumori, T., Nagata, K., & Yamazoe, Y. (1993). A convenient assay for mephenytoin 4-hydroxylase activity of human liver microsomal cytochrome P-450. Biological & Pharmaceutical Bulletin, 16(5), 511-514. [Link]
-
Suzuki, H., Kneller, M. B., Rock, D. A., Jones, J. P., Trager, W. F., & Rettie, A. E. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-238. [Link]
-
Hutzler, D. R., & Wienkers, L. C. (2008). CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles. Drug Metabolism and Disposition, 36(3), 523-528. [Link]
-
Bienta. (n.d.). LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Retrieved from [Link]
-
Goldstein, J. A., & de Morais, S. M. (1994). Evidence That CYP2C19 is the Major (S)-Mephenytoin 4'-Hydroxylase in Humans. Biochemistry, 33(35), 10567-10574. [Link]
-
BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved from [Link]
-
Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 32(8), 821-827. [Link]
-
Cali, J. J., Ma, D., Sobol, M., Simpson, D. J., & Klaubert, D. H. (2006). Proluciferin Acetals as Bioluminogenic Substrates for Cytochrome P450 Activity and Probes for CYP3A Inhibition. Drug Metabolism and Disposition, 34(3), 354-361. [Link]
-
Vasan, A., & DeLuca, J. G. (2021). Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs. Molecules, 26(10), 2959. [Link]
-
An, G., & Rettie, A. E. (2005). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. [Link]
-
Umathe, S. N., Dixit, P. V., Kumar, V., & Wankhede, N. S. (2023). Flavonoids as CYP3A4 Inhibitors In Vitro. Medicina, 59(11), 1933. [Link]
-
Liu, Y., Zhang, J., Hong, Y., Wang, L., & Yuan, J. (2015). A sensitive and high‐throughput LC‐MS/MS method for inhibition assay of seven major cytochrome P450s in human liver microsomes using an in vitro cocktail of probe substrates. Biomedical Chromatography, 29(1), 114-122. [Link]
-
Loe, T. K., & Anderson, G. D. (2022). A High-Throughput Fluorescent Turn-On Assay for Inhibitors of DHHC Family Proteins. ACS Chemical Biology, 17(8), 2099-2105. [Link]
-
Shimada, T., Misono, Y., & Guengerich, F. P. (1994). Development and preliminary application of a simple assay of S-mephenytoin 4-hydroxylase activity in human liver microsomes. Biological & Pharmaceutical Bulletin, 17(11), 1435-1439. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug ticlopidine: potent effect on CYP2C19 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and inhibition of mephenytoin 4-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Verifying the Competitive Inhibition Mechanism of (+)-N-3-Benzylnirvanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
The Foundational Principle: Deconstructing Competitive Inhibition
In the landscape of enzyme kinetics, a competitive inhibitor is defined by its direct contest with the substrate for the enzyme's active site.[4][5] The inhibitor, often structurally similar to the substrate, binds reversibly to this site, thereby preventing the substrate from binding and catalysis from occurring.
The hallmark of this mechanism, as described by the Michaelis-Menten model, is its effect on the key kinetic parameters:
-
Maximum Velocity (Vmax): The Vmax remains unchanged. At sufficiently high substrate concentrations, the substrate can effectively outcompete the inhibitor, allowing the reaction to eventually reach its maximum rate.[4][]
-
Michaelis Constant (Km): The apparent Km increases. In the presence of a competitive inhibitor, a higher concentration of substrate is required to achieve half of the Vmax, signifying an apparent decrease in the enzyme's affinity for its substrate.[4]
This distinct kinetic signature is the primary characteristic we aim to validate through a multi-tiered experimental approach.
Caption: Competitive inhibitor binding to the enzyme's active site.
A Validated Experimental Workflow: From Kinetics to Cellular Confirmation
To build an unassailable case for competitive inhibition, we employ a three-pronged strategy. This workflow ensures that our observations are not artifacts of a single experimental system but are consistent across biochemical, biophysical, and cellular contexts.
Caption: A multi-tiered workflow for mechanism of action verification.
Part 1: The Litmus Test - In Vitro Enzyme Kinetics
Core Objective: To quantitatively measure the effect of (+)-N-3-Benzylnirvanol on the Vmax and Km of CYP2C19. This is the classical and most definitive experiment for determining the mode of enzyme inhibition.[7][8]
Experimental Protocol: CYP2C19 Activity Assay
This protocol is designed to generate a matrix of reaction velocities at varying substrate and inhibitor concentrations.
-
Reagent Preparation:
-
Enzyme: Recombinant human CYP2C19 (e.g., in microsomes or purified).
-
Substrate: A specific CYP2C19 substrate. A fluorogenic substrate is recommended for high-throughput analysis. (S)-mephenytoin is the canonical substrate.[2]
-
Inhibitor Stock: Prepare a high-concentration stock of (+)-N-3-Benzylnirvanol in DMSO.
-
Comparison Inhibitor: Prepare a stock of a known non-competitive or alternative competitive inhibitor (e.g., (-)-N-3-Benzylphenobarbital) for comparative analysis.[9]
-
Cofactor Solution: Prepare a solution containing the necessary NADPH-generating system.
-
Reaction Buffer: Potassium phosphate buffer at physiological pH (e.g., 7.4).
-
-
Assay Procedure (96-well plate format):
-
Step 1: Inhibitor and Enzyme Pre-incubation: Add 5 µL of reaction buffer to all wells. Add 5 µL of varying concentrations of (+)-N-3-Benzylnirvanol (and/or the comparison inhibitor) to the test wells. Add 5 µL of DMSO vehicle to the 'no inhibitor' control wells. Add 20 µL of the enzyme solution to all wells.
-
Step 2: Rationale & Incubation: Gently mix and pre-incubate the plate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for observing the inhibitory effect.[10]
-
Step 3: Reaction Initiation: Add 20 µL of varying substrate concentrations to the wells to initiate the reaction. The final volume should be consistent across all wells.
-
Step 4: Catalytic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Step 5: Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile or a strong acid).
-
Step 6: Signal Detection: Read the plate on a fluorometer or use LC-MS/MS to quantify the product formed.
-
Data Analysis and Interpretation
The raw data (fluorescence or product concentration) is converted to reaction velocity (V). This data is then plotted to visualize the inhibition pattern.
-
Michaelis-Menten Plot (V vs. [S]): This plot will show a family of hyperbolic curves. For competitive inhibition, the curves for inhibited reactions will be shifted to the right but will all eventually approach the same Vmax as the uninhibited reaction.[11]
-
Lineweaver-Burk Plot (1/V vs. 1/[S]): This double reciprocal plot linearizes the data, making it easier to interpret.[12][13][14] For a competitive inhibitor, the plot will show a series of lines that intersect on the y-axis (1/Vmax), confirming that Vmax is unchanged. The x-intercept (-1/Km) will shift closer to zero, indicating an increase in the apparent Km.[13][15]
Caption: Expected Lineweaver-Burk plot for a competitive inhibitor.
Quantitative Data Summary
The kinetic parameters derived from the plots should be summarized for clear comparison.
| Inhibitor | Concentration (nM) | Apparent Km (µM) | Vmax (pmol/min/mg) | Ki (nM) | Inhibition Type |
| Vehicle Control | 0 | 5.2 | 150 | N/A | None |
| (+)-N-3-Benzylnirvanol | 100 | 10.5 | 148 | ~250[1] | Competitive |
| (+)-N-3-Benzylnirvanol | 250 | 15.1 | 151 | ~250[1] | Competitive |
| (-)-N-3-Benzylphenobarbital | 50 | 9.8 | 149 | ~80[2] | Competitive |
| Hypothetical Non-Comp. | 500 | 5.3 | 75 | N/A | Non-Competitive |
Note: Ki, Km, and Vmax values are illustrative and should be determined experimentally.
Part 2: Corroboration via Biophysical Binding Assays
Core Objective: To obtain direct, physical evidence that (+)-N-3-Benzylnirvanol binds to CYP2C19. Kinetic data implies a binding event; biophysical assays confirm it, providing a crucial layer of validation.[16][17]
Method 1: Isothermal Titration Calorimetry (ITC)
-
Principle of Causality: ITC directly measures the heat released or absorbed when an inhibitor binds to its target enzyme.[18][19] This provides unambiguous proof of a physical interaction and yields a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[20]
-
Protocol Summary:
-
Place a solution of purified CYP2C19 into the ITC sample cell.
-
Load a concentrated solution of (+)-N-3-Benzylnirvanol into the titration syringe.
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
Measure the heat change after each injection until the enzyme becomes saturated.
-
Analyze the resulting thermogram to calculate the binding parameters.
-
Method 2: Surface Plasmon Resonance (SPR)
-
Principle of Causality: SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[21] By immobilizing CYP2C19 on a sensor chip and flowing (+)-N-3-Benzylnirvanol over the surface, we can directly observe the binding (association) and unbinding (dissociation) events, providing kinetic rate constants (ka and kd) in addition to affinity (KD).[22][23][24]
-
Protocol Summary:
-
Immobilize purified CYP2C19 onto a suitable SPR sensor chip.
-
Inject a series of concentrations of (+)-N-3-Benzylnirvanol across the chip surface and a reference channel.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Comparative Binding Data
| Method | Parameter | (+)-N-3-Benzylnirvanol | (-)-N-3-Benzylphenobarbital | Interpretation |
| ITC | KD (nM) | ~250 | ~80 | Confirms direct binding; provides affinity. |
| Stoichiometry (n) | ~1.0 | ~1.0 | Indicates a 1:1 binding ratio. | |
| SPR | ka (1/Ms) | (Value) | (Value) | Rate of inhibitor association. |
| kd (1/s) | (Value) | (Value) | Rate of inhibitor dissociation. | |
| KD (nM) | (Value) | (Value) | Affinity derived from kinetic rates. |
Note: Values are illustrative. The key is the confirmation of binding and the consistency of KD values across methods.
Part 3: The Physiological Checkpoint - Cellular Thermal Shift Assay (CETSA)
Core Objective: To verify that (+)-N-3-Benzylnirvanol engages with CYP2C19 within the complex environment of an intact cell. This experiment bridges the gap between isolated biochemical systems and a more physiologically relevant context.[7]
-
Principle of Causality: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability.[25] When heated, proteins denature and aggregate out of solution. A ligand-bound protein will be more resistant to this denaturation, remaining soluble at higher temperatures. CETSA measures this shift in the protein's melting temperature (Tm).[26][27][28][29]
-
Protocol Summary:
-
Cell Treatment: Treat intact cells expressing CYP2C19 (e.g., HepG2 cells or engineered HEK293 cells) with either vehicle (DMSO) or varying concentrations of (+)-N-3-Benzylnirvanol.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[26]
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of soluble CYP2C19 remaining at each temperature using a specific detection method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble CYP2C19 against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tm.
-
Expected Outcome and Data Presentation
A positive result is a rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control, indicating thermal stabilization and target engagement.
| Condition | Melting Temp (Tm) of CYP2C19 (°C) | ΔTm (°C) | Interpretation |
| Vehicle (DMSO) | 52.5 | - | Baseline thermal stability. |
| (+)-N-3-Benzylnirvanol (1 µM) | 56.0 | +3.5 | Confirmed Target Engagement |
| (+)-N-3-Benzylnirvanol (10 µM) | 58.2 | +5.7 | Dose-dependent stabilization. |
Synthesis and Final Verification
The strength of this guide lies in the convergence of evidence from three distinct experimental domains.
-
Enzyme kinetics demonstrated that (+)-N-3-Benzylnirvanol increases the apparent Km of CYP2C19 without altering Vmax, the defining characteristic of a competitive inhibitor.
-
Biophysical assays (ITC/SPR) provided unequivocal proof of a direct, high-affinity physical interaction between the inhibitor and the enzyme.
-
Cellular target engagement (CETSA) confirmed that this binding event occurs within a physiological context, demonstrating the inhibitor's ability to reach and engage its target in a living system.
References
-
Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. ResearchGate.[Link]
-
N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate.[Link]
-
N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. PubMed.[Link]
-
Competitive inhibition. Wikipedia.[Link]
-
Isothermal titration calorimetry in drug discovery. PubMed.[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]
-
(-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. PubMed.[Link]
-
A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors. NCBI.[Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf.[Link]
-
Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. PubMed Central.[Link]
-
Resonance Localized Surface Plasmon Spectroscopy: Sensing Substrate and Inhibitor Binding to Cytochrome P450. ACS Publications.[Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology.[Link]
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline.[Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy.[Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
-
Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy.[Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. RSC Publishing.[Link]
-
(-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. ResearchGate.[Link]
-
Competitive Inhibition (Competitive Inhibitors) - Enzyme Kinetics. YouTube.[Link]
-
The Equations of Enzyme Kinetics. Chemistry LibreTexts.[Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.[Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.[Link]
-
Enzyme Inhibition. Chemistry LibreTexts.[Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MCAT Mastery.[Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]
-
Isothermal Titration Calorimetry in Drug Discovery. ResearchGate.[Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube.[Link]
-
SPR for Characterizing Biomolecular Interactions. Rapid Novor.[Link]
-
Michaelis–Menten Graphs, Lineweaver–Burk Plots, and Reaction Schemes: Investigating Introductory Biochemistry Students' Conceptions of Representations in Enzyme Kinetics. ACS Publications.[Link]
-
3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. ScienceDirect.[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ≥98% (HPLC), powder, CYP2C19 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Khan Academy [khanacademy.org]
- 12. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Khan Academy [khanacademy.org]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. rapidnovor.com [rapidnovor.com]
- 25. annualreviews.org [annualreviews.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of CYP2C19 Inhibition: Spotlight on (+/-)-N-3-Benzylnirvanol
Introduction: The Critical Role of CYP2C19 in Drug Metabolism and the Quest for Reproducible Data
The Cytochrome P450 family 2 subfamily C member 19 (CYP2C19) enzyme is a cornerstone of drug metabolism, responsible for the breakdown of a significant portion of commonly prescribed medications.[1][2][3] Its substrates include critical drugs such as the antiplatelet agent clopidogrel, proton pump inhibitors (PPIs) like omeprazole, and various antidepressants.[1][4][5] The function of CYP2C19 is not uniform across the population; the gene is highly polymorphic, leading to wide inter-individual variability in drug metabolism rates.[1] This variability can significantly impact a drug's efficacy and safety, making the in-vitro characterization of CYP2C19 inhibition a critical step in drug development.
For researchers in pharmacology and drug development, the ability to reliably and reproducibly measure the inhibition of CYP2C19 is paramount. Reproducible data ensures that the potential for drug-drug interactions (DDIs) is accurately assessed, a requirement mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7] This guide provides an in-depth comparison of methodologies for assessing CYP2C19 inhibition, with a special focus on the potent and selective inhibitor, (+/-)-N-3-Benzylnirvanol, and its performance relative to other common inhibitors.
Understanding the Inhibitors: A Comparative Overview
The selection of an appropriate inhibitor is fundamental to the design of a robust and reproducible CYP2C19 inhibition assay. The ideal inhibitor exhibits high potency and, crucially, high selectivity for CYP2C19 over other CYP isoforms.
Focus Compound: this compound
This compound has emerged as a highly valuable tool for in-vitro CYP2C19 reaction phenotyping.[8] Specifically, the (+)-enantiomer, (+)-N-3-benzyl-nirvanol , is a potent, competitive inhibitor of CYP2C19.[9][10] Studies have demonstrated its high selectivity for CYP2C19, with minimal inhibition of other major P450 isoforms (CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4) at concentrations that produce significant CYP2C19 inhibition.[9][10] This high selectivity is the cornerstone of its utility, as it minimizes confounding results from off-target effects, thereby enhancing the reproducibility and interpretability of experimental data.
Benchmark Comparators:
To contextualize the performance of this compound, we compare it against other well-established CYP2C19 inhibitors often used in drug metabolism studies:
-
Omeprazole: A widely used proton pump inhibitor that is both a substrate and an inhibitor of CYP2C19.[11][12] Its dual role can complicate kinetic analyses, and its inhibitory effects are generally classified as weak to moderate.[12][13]
-
Ticlopidine: An antiplatelet agent known to be a potent mechanism-based inhibitor of CYP2C19. While effective, its mechanism-based action requires pre-incubation to achieve maximal inhibition, adding a layer of complexity to assay design.
-
Fluvoxamine: An antidepressant that acts as a potent CYP2C19 inhibitor.[13] However, it also significantly inhibits CYP1A2, which can be a major disadvantage in studies where selectivity is critical.[8]
The choice of inhibitor directly impacts the potential for experimental variability. A highly selective and potent competitive inhibitor like (+)-N-3-benzyl-nirvanol provides a more direct and less ambiguous measure of CYP2C19 activity compared to compounds with multiple targets or complex inhibitory mechanisms.
Quantitative Comparison of Inhibitor Potency
The inhibitory constant (Kᵢ) is a critical measure of an inhibitor's potency. A lower Kᵢ value indicates a higher binding affinity and thus greater potency. The following table summarizes the reported Kᵢ values for (+)-N-3-Benzylnirvanol and its comparators, highlighting its strong performance.
| Inhibitor | Type of Inhibition | Reported Kᵢ for CYP2C19 | Selectivity Profile | Reference |
| (+)-N-3-Benzylnirvanol | Competitive | 210-280 nM | High selectivity over other major CYP isoforms. | [9][10] |
| (-)-N-3-Benzyl-phenobarbital | Competitive | 71-94 nM | High selectivity over other major CYP isoforms. | [9][10] |
| Omeprazole | Mixed/Weak | ~4.3 µM (for a similar compound) | Also a substrate; can inhibit other CYPs. | [12] |
| Ticlopidine | Mechanism-Based | Potent, but requires inactivation kinetics | Known to be a potent inactivator. | N/A |
| Fluvoxamine | Competitive | Potent (~0.15 µM) | Also a potent inhibitor of CYP1A2. | [13] |
Note: Kᵢ values can vary based on experimental conditions (e.g., enzyme source, substrate used). The values presented are for comparative purposes.
The data clearly positions (+)-N-3-Benzylnirvanol and its structural analog, (-)-N-3-Benzyl-phenobarbital, as highly potent and selective research tools for isolating CYP2C19 activity.[9][10]
Experimental Design for Reproducible CYP2C19 Inhibition Assays
Reproducibility is not just a function of the chosen inhibitor but is deeply embedded in the experimental protocol. A self-validating system, where controls and conditions are meticulously managed, is essential.
Core Principles of a Self-Validating Protocol:
-
Enzyme Source Consistency: Use a well-characterized enzyme source, such as pooled human liver microsomes (HLMs) from a reputable supplier or recombinant human CYP2C19 (rCYP2C19).[14] HLMs offer a more physiologically relevant matrix, while rCYP2C19 provides a cleaner system for mechanistic studies. Batch-to-batch variability in microsomal protein concentration and enzymatic activity must be accounted for.
-
Substrate Selection at Kₘ: The probe substrate should be selective for CYP2C19 and used at a concentration approximate to its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to competitive inhibition. (S)-mephenytoin is a classic, selective substrate for this purpose.[9][15]
-
Linearity of Reaction: The assay must be conducted under conditions where the reaction rate is linear with respect to both time and protein concentration. This is a non-negotiable prerequisite for accurate kinetic measurements.
-
Solvent and Vehicle Controls: The solvent used to dissolve the inhibitor (typically DMSO or acetonitrile) must be present in all wells at the same final concentration, including in the no-inhibitor controls, to account for any solvent effects on enzyme activity.
Visualizing the Workflow
The following diagram illustrates a standardized workflow for determining the IC₅₀ (half-maximal inhibitory concentration) of a test compound, a key parameter in assessing inhibitory potential.
Caption: Standard workflow for an in-vitro CYP2C19 IC₅₀ determination assay.
Detailed Experimental Protocol: IC₅₀ Determination
This protocol provides a step-by-step method for determining the IC₅₀ of this compound against CYP2C19 using human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
(S)-Mephenytoin (Substrate)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., deuterated metabolite)
-
96-well microplates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation of Reagents:
-
Thaw HLMs on ice. Dilute to a final protein concentration of 0.2 mg/mL in potassium phosphate buffer. Causality: This concentration must be within the predetermined linear range for the reaction.
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations spanning the expected IC₅₀ (e.g., 1 nM to 10 µM).
-
Prepare the substrate solution of (S)-mephenytoin in buffer at a concentration of 2x its Kₘ value.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted HLM suspension.
-
Add 1 µL of the appropriate inhibitor dilution (or DMSO for the 0% inhibition control).
-
Add 49 µL of buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking. Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for competitive inhibitors.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 100 µL of a pre-warmed 1:1 mixture of the substrate and NADPH regenerating system solutions. The final reaction volume is 200 µL.
-
Incubate at 37°C for 15 minutes (or other validated linear time point) with shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Seal the plate and centrifuge at 4,000 x g for 10 minutes at 4°C to precipitate the microsomal protein.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the formation of the 4'-hydroxy-mephenytoin metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using non-linear regression (e.g., a four-parameter logistic model) to determine the IC₅₀ value.
-
Conclusion: Ensuring Trustworthy and Authoritative Results
Achieving reproducible CYP2C19 inhibition data is a multifactorial challenge that demands a deep understanding of enzyme kinetics, meticulous experimental technique, and the judicious selection of chemical tools.
(+)-N-3-Benzylnirvanol stands out as a superior research tool due to its demonstrated high potency and, most importantly, its selectivity for CYP2C19.[9][10][16] By minimizing off-target effects that plague less selective inhibitors, its use inherently reduces a significant source of experimental variability and ambiguity. When integrated into a rigorously designed, self-validating protocol as outlined in this guide, researchers can generate highly reproducible and defensible data.
This approach not only ensures the scientific integrity of preclinical drug-drug interaction studies but also aligns with the expectations of regulatory bodies for robust in-vitro data.[17] By prioritizing selectivity and protocol validation, the scientific community can build a more reliable and predictive foundation for assessing the metabolic fate of new chemical entities.
References
-
Alchakee, A., et al. (2022). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Pharmacology. Available at: [Link]
-
Bishara, R., et al. (2018). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Genomics Education Programme. (n.d.). CYP2C19 — Knowledge Hub. Health Education England. Available at: [Link]
-
Smith, D. M., et al. (2023). Evaluating the Evidence for CYP2C19 Inhibitor Classifications: A Scoping Review. Clinical and Translational Science. Available at: [Link]
-
Suzuki, H., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition. Available at: [Link]
-
Wichitnithad, W., et al. (2023). The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Suzuki, H., et al. (2002). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate. Available at: [Link]
-
St. Jude Children's Research Hospital. (n.d.). Cytochrome P450 2C19 (CYP2C19). Available at: [Link]
-
Walsky, R. L., & Obach, R. S. (2003). Verification of the Selectivity of (+)N-3-Benzylnirvanol as a CYP2C19 Inhibitor. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Available at: [Link]
-
Clinical Pharmacogenetics Implementation Consortium. (2020). CYP2C19 proton pump inhibitors guideline revised. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Available at: [Link]
-
Murray, J. L., et al. (2020). Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine. ResearchGate. Available at: [Link]
-
Yu, J., & Ritchie, T. K. (2016). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. Available at: [Link]
-
MedlinePlus. (2015). CYP2C19 gene. Available at: [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Available at: [Link]
-
Taylor & Francis. (n.d.). Nirvanol – Knowledge and References. Available at: [Link]
-
Y-S. H., et al. (2002). Synthesis of tritiated (S)-mephenytoin. ResearchGate. Available at: [Link]
-
Amer, M., et al. (2023). Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo. Clinical and Translational Science. Available at: [Link]
-
Li, X., et al. (2023). Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates. Frontiers in Pharmacology. Available at: [Link]
-
Children's Minnesota. (n.d.). Cytochrome P450 2C19 (CYP2C19) Rapid Metabolizer. Available at: [Link]
-
Troupin, A. S., et al. (1976). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Diasorin. (n.d.). CYP2C19 Testing: An Opportunity to Improve Patient Care. Available at: [Link]
-
FDA Learning Cache. (2024, October 9). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. YouTube. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. Available at: [Link]
Sources
- 1. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. CYP2C19 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. us.diasorin.com [us.diasorin.com]
- 4. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2C19 (CYP2C19) | St. Jude Research [stjude.org]
- 6. fda.gov [fda.gov]
- 7. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
A Comparative Guide to the Interspecies Metabolism of Cenobamate, with a Focus on the N-3-Benzylnirvanol Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Metabolic Landscape of Cenobamate
Cenobamate (marketed as XCOPRI® and ONTOZRY®) is a tetrazole alkyl carbamate derivative approved for the treatment of focal-onset seizures in adults.[1][2] Its disposition in the body is characterized by extensive metabolism, primarily occurring in the liver. The metabolic pathways are qualitatively similar across humans, mice, rats, and monkeys, a crucial finding that supports the relevance of these preclinical models.[3] However, significant quantitative and pharmacokinetic differences exist, particularly in dogs, which underscores the importance of a multi-species approach in drug development.[3]
Metabolism proceeds via two main routes: direct glucuronidation by UDP-glucuronosyltransferases (UGTs) and oxidation by cytochrome P450 (CYP) enzymes.[4] One of the key oxidative metabolites is N-3-Benzylnirvanol, a potent and selective inhibitor of the human enzyme CYP2C19.[5][6] This guide will dissect the known metabolic pathways of cenobamate, compare the metabolite profiles across species, and provide validated experimental protocols to investigate these differences in your own research.
Cenobamate Biotransformation: A Multi-Enzyme Effort
The biotransformation of cenobamate is a robust process involving both Phase I and Phase II enzymes, ensuring its efficient elimination from the body. In humans, at least 88% of an oral dose is absorbed and subsequently eliminated, primarily in the urine as metabolites.[4] The parent drug, cenobamate, is the major circulating component in the plasma across all species studied, with no major circulating metabolites observed in humans.[3]
Primary Metabolic Pathways
The two principal pathways for cenobamate metabolism are:
-
Glucuronidation (Phase II): This is the predominant metabolic route in humans.[4] The carbamate moiety of cenobamate is directly conjugated with glucuronic acid, primarily by the enzyme UGT2B7 and to a lesser extent by UGT2B4 .[4] This process forms an N-glucuronide metabolite (M1), which is the most abundant metabolite found in human urine.[1]
-
Oxidation (Phase I): This pathway is mediated by several CYP enzymes, including CYP2E1, CYP2A6, and CYP2B6 , with minor contributions from CYP2C19 and CYP3A4/5 .[4] These oxidative reactions lead to the formation of various hydroxylated and other oxidized metabolites, which can then undergo further conjugation before excretion. The formation of N-3-Benzylnirvanol is a result of these oxidative processes.
The following diagram illustrates the major metabolic pathways of cenobamate.
Caption: Major metabolic pathways of cenobamate.
Interspecies Comparison of Cenobamate Metabolism and Pharmacokinetics
A critical aspect of preclinical development is understanding how drug metabolism in animal models translates to humans. For cenobamate, the metabolic profile is qualitatively similar across mice, rats, monkeys, and humans, with no human-specific metabolites identified.[3] This similarity provides a strong foundation for using these species in toxicological studies. However, quantitative differences in enzyme activity and expression lead to notable pharmacokinetic variations.
| Parameter | Human | Monkey | Dog | Rat | Mouse |
| Oral Bioavailability | High (≥88%) | Moderate to High | Very Low (11%) | Moderate to High | Moderate to High |
| Clearance | Low | Low (1-7% of hepatic flow) | High (60% of hepatic flow) | Low (1-7% of hepatic flow) | Low (1-7% of hepatic flow) |
| Plasma Protein Binding | ~61% | ~61-71% | ~65% | ~55% | ~43% |
| Major Excretion Route | Urine (~88%) | Urine (50-80%) | Urine (50-80%) | Urine (50-80%) | Urine (50-80%) |
| Qualitative Profile | N/A | Similar to Human | Similar to Human | Similar to Human | Similar to Human |
Data compiled from the FDA Non-Clinical Review of cenobamate.[3]
Key Interspecies Observations
-
The Dog Anomaly: The dog is a poor model for human pharmacokinetics of cenobamate due to its very low oral bioavailability and high clearance.[3] This highlights a significant difference in either first-pass metabolism or absorption mechanisms compared to other species.
-
Rodents and Primates as Relevant Models: Mice, rats, and monkeys show pharmacokinetic profiles more aligned with humans, particularly regarding bioavailability and clearance.[3] Their qualitatively similar metabolite profiles make them suitable for safety and efficacy studies.
-
Enzymatic Differences: While the overall pathways are conserved, the relative contribution of specific CYP and UGT enzymes can vary significantly between species.[7] For example, the expression and activity of orthologs for CYP2C19 and CYP3A4 show appreciable interspecies differences, which can affect the rate of formation of specific oxidative metabolites.[7] This is particularly relevant for the N-3-Benzylnirvanol pathway, given its relationship with CYP2C19.
Experimental Protocols for Assessing Interspecies Metabolism
To provide actionable insights, this section details validated, self-validating protocols for investigating the interspecies metabolism of cenobamate or other novel chemical entities.
In Vitro Analysis using Liver Microsomes
This protocol is fundamental for identifying metabolic pathways, determining metabolic stability, and reaction phenotyping. Liver microsomes are subcellular fractions rich in CYP and UGT enzymes.[8]
Objective: To compare the rate of cenobamate depletion and metabolite formation in liver microsomes from human, monkey, dog, rat, and mouse.
Step-by-Step Methodology:
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein) from each species in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Add cenobamate to achieve a final concentration relevant to therapeutic exposure (e.g., 1-10 µM).
-
Include a control group without the NADPH-regenerating system to distinguish between CYP-mediated and non-CYP-mediated metabolism.
-
-
Initiation of Reaction:
-
Pre-warm the plate to 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For UGT-mediated metabolism, add UDPGA (uridine 5'-diphosphoglucuronic acid) and alamethicin (a pore-forming agent to overcome latency).
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining cenobamate and the formation of key metabolites, including the pathway leading to N-3-Benzylnirvanol.
-
-
Data Interpretation:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for cenobamate in each species.
-
Compare the metabolite profiles qualitatively (what metabolites are formed) and quantitatively (the relative abundance of each metabolite) across species.
-
Caption: Workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic and Metabolite Profiling Study
This protocol is essential for understanding the complete picture of absorption, distribution, metabolism, and excretion (ADME) in a living system.
Objective: To determine the pharmacokinetic profile and identify major metabolites of cenobamate in plasma and excreta of rats and monkeys.
Step-by-Step Methodology:
-
Animal Dosing:
-
Administer a single oral dose of cenobamate to a cohort of animals (e.g., Sprague-Dawley rats, Cynomolgus monkeys). For mass balance studies, a radiolabeled version ([¹⁴C]-cenobamate) is used.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) into tubes containing an anticoagulant.
-
House animals in metabolic cages to allow for the separate collection of urine and feces over a period of 72-168 hours.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize feces and pool urine samples for each collection interval.
-
-
Analysis:
-
Quantify cenobamate concentrations in plasma using LC-MS/MS to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
-
For radiolabeled studies, measure total radioactivity in all matrices (plasma, urine, feces) to determine mass balance.
-
Profile and identify metabolites in plasma, urine, and feces using high-resolution mass spectrometry to create a comprehensive metabolic map for each species.
-
-
Cross-Species Comparison:
-
Compare the pharmacokinetic parameters and the metabolite profiles between the species and with available human data. Identify any species-specific metabolites or significant quantitative differences in the shared metabolic pathways.
-
Conclusion: Synthesizing Interspecies Data for Drug Development
The metabolic journey of cenobamate offers a compelling case study in preclinical drug development. The qualitative similarity in biotransformation pathways between humans, monkeys, and rodents provides confidence in their use for predicting potential human metabolites and assessing safety.[3] However, the pronounced pharmacokinetic differences, especially in the dog, serve as a critical reminder that no single animal model can perfectly replicate human physiology.
For researchers investigating cenobamate or its metabolites like N-3-Benzylnirvanol, it is essential to:
-
Select appropriate animal models: Based on the data, rats and monkeys are more suitable than dogs for pharmacokinetic and metabolism studies of cenobamate.
-
Consider enzyme orthologs: Differences in the activity of CYP and UGT enzymes are the primary drivers of quantitative metabolic variations. Understanding the specific orthologs present in preclinical species is key to interpreting results.[7]
-
Integrate in vitro and in vivo data: A robust understanding is built by combining data from microsomal and hepatocyte assays with whole-animal pharmacokinetic and excretion studies.
By employing the rigorous, self-validating experimental designs outlined in this guide, scientists can generate high-quality, translatable data, ultimately de-risking the drug development process and accelerating the delivery of new therapies to patients.
References
-
Russo, E., & Striano, P. (2021). Critical Appraisal of Cenobamate as Adjunctive Treatment of Focal Seizures in Adults. Therapeutics and Clinical Risk Management, 17, 1315–1326. [Link]
-
Lee, S. K., et al. (2021). Pharmacokinetics and safety of cenobamate, a novel antiseizure medication, in healthy Japanese, and an ethnic comparison with healthy non-Japanese. Clinical and Translational Science, 14(6), 2185–2194. [Link]
-
U.S. Food and Drug Administration. (2019). Non-Clinical Review(s) for NDA 212839. [Link]
-
Strassburg, C. P., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1–7.8.24. [Link]
-
SK Life Science, Inc. (2024, December 8). SK life science, Inc. Presents XCOPRI® (cenobamate tablets) CV Data at the AES 2024 Annual Meeting Showing a Deeper Understanding of Cenobamate's Dual Mechanism of Action. PR Newswire. [Link]
-
Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875–894. [Link]
-
Haining, R. L., et al. (2002). N-3-benzyl-phenobarbital and (+)-N-3-benzyl-nirvanol: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235–239. [Link]
-
Giacomini, K. M., et al. (2024). Quantitative Analysis of Cenobamate and Concomitant Anti-Seizure Medications in Human Plasma via Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(4), 868. [Link]
-
SK Life Science, Inc. (2021, April 15). SK life science Reports Effectiveness of Long-Term Use with Cenobamate. [Link]
-
Sperling, M. (2024, February 7). Cenobamate & Refractory Epilepsy: A New Treatment for Focal Seizures [Video]. YouTube. [Link]
-
Rosenfeld, W. E. (2022). Cenobamate plasma concentrations in 50% and 100% responders. VJNeurology. [Link]
-
U.S. Food and Drug Administration. (2019). Summary Review for NDA 212839. [Link]
-
Zhang, M., et al. (2023). The potential impact of CYP and UGT drug-metabolizing enzymes on brain target site drug exposure. Expert Opinion on Drug Metabolism & Toxicology, 20(1), 15-32. [Link]
-
Haining, R. L., et al. (2016). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate. [Link]
-
Suzuki, H., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-9. [Link]
-
Vernillet, L., et al. (2021). Effect of cenobamate on the single-dose pharmacokinetics of multiple cytochrome P450 probes using a cocktail approach in healthy subjects. Epilepsia Open, 6(4), 711-721. [Link]
-
Forcelledo, L., et al. (2024). Cenobamate suppresses seizures without inducing cell death in neonatal rats. Epilepsy & Behavior, 156, 109898. [Link]
-
White, H. S., et al. (2020). Cenobamate (XCOPRI): Can preclinical and clinical evidence provide insight into its mechanism of action?. Epilepsia, 61(10), 2109-2119. [Link]
-
SK Life Science, Inc. (2025, November 17). SK Life Science, Inc. Announces Publication of C035 Study Analyses in Epilepsia and Seizure. [Link]
-
Barker-Haliski, M., et al. (2020). Cenobamate (XCOPRI): Can preclinical and clinical evidence provide insight into its mechanism of action?. Epilepsia, 61(10), 2109–2119. [Link]
-
Pelkonen, O., et al. (2000). 2. Species differences in CYP enzymes. In Interspecies Extrapolation in Drug Development. CORE. [Link]
-
Contin, M., et al. (2024). Do Cenobamate Pharmacokinetics Change with Co-Administered Antiseizure Medications? An Exploratory Analysis of Responder Patients with Focal Drug-Resistant Epilepsy. Pharmaceuticals, 17(2), 162. [Link]
-
Lee, S. K., et al. (2021). Pharmacokinetics and safety of cenobamate, a novel antiseizure medication, in healthy Japanese, and an ethnic comparison with healthy non‐Japanese. ResearchGate. [Link]
-
Tang, L., et al. (2022). Interspecies comparison of the glucuronidation processes in the man, monkey, pig, dog and rat. ResearchGate. [Link]
-
Molteni, L., et al. (2024). Do Cenobamate Pharmacokinetics Change with Co-Administered Antiseizure Medications? An Exploratory Analysis of Responder Patients with Focal Drug-Resistant Epilepsy. ResearchGate. [Link]
Sources
- 1. Critical Appraisal of Cenobamate as Adjunctive Treatment of Focal Seizures in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Comparative analysis of the enantiomers of N-3-Benzylnirvanol
An In-Depth Comparative Analysis of the Enantiomers of N-3-Benzylnirvanol: A Guide for Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical comparison of the enantiomers of N-3-Benzylnirvanol. The critical role of stereochemistry in pharmacology cannot be overstated; enantiomers of a chiral drug can exhibit profound differences in potency, efficacy, metabolism, and toxicity.[1] This document synthesizes available experimental data to illuminate these differences for N-3-Benzylnirvanol, a derivative of the hydantoin class of anticonvulsants.[2]
The Imperative of Stereoisomerism in Drug Design
N-3-Benzylnirvanol belongs to the hydantoin family, a class of compounds historically significant for their anticonvulsant properties.[2][3] The parent compound, Nirvanol, is chiral, and the addition of a benzyl group at the N-3 position creates a molecule whose biological activity is intrinsically tied to its three-dimensional structure. The interaction with chiral biological targets—such as enzymes and receptors—is often stereospecific. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its mirror image, the distomer, could be less active, inactive, or even contribute to undesirable side effects or toxicity.[1] Therefore, the separation and individual characterization of the (+)- and (-)-enantiomers of N-3-Benzylnirvanol are not merely academic exercises but essential steps in rational drug design and development.[4]
Chiral Resolution: Isolating the Enantiomers
To evaluate the individual enantiomers, they must first be separated from the racemic mixture produced during synthesis.[5][6] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[4][7]
Experimental Protocol: Chiral HPLC Resolution of (±)-N-3-Benzylnirvanol
This protocol describes a validated method for the analytical and semi-preparative separation of N-3-Benzylnirvanol enantiomers.
Rationale: The choice of a CSP, such as the (R,R) Whelk-O1 column mentioned in literature, is based on its ability to form transient, diastereomeric complexes with the enantiomers, leading to differential retention times and, thus, separation.[7] The mobile phase composition is optimized to achieve baseline resolution (Rs > 1.5) in the shortest possible time.
Materials:
-
Racemic N-3-Benzylnirvanol
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol
-
(R,R) Whelk-O1 Chiral Column (or equivalent)
-
HPLC system equipped with a UV detector
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). This may require optimization to fine-tune the separation.
-
Sample Preparation: Accurately weigh and dissolve racemic N-3-Benzylnirvanol in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C (Ambient)
-
Injection Volume: 10 µL
-
-
Data Acquisition and Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as distinct peaks. For preparative work, collect the fractions corresponding to each peak.
-
Purity Confirmation: The enantiomeric purity of the collected fractions should be confirmed by re-injecting a small aliquot onto the same chiral column.
Workflow for Chiral Separation
Caption: Chiral resolution workflow for isolating N-3-Benzylnirvanol enantiomers.
Comparative Pharmacological Profile
The primary value of separating the enantiomers lies in comparing their biological activities. For N-3-Benzylnirvanol, the most striking differences reported in the literature relate to the inhibition of cytochrome P450 enzymes, which are critical for drug metabolism.
Differential Inhibition of Cytochrome P450 2C19 (CYP2C19)
CYP2C19 is a clinically significant enzyme responsible for the metabolism of numerous drugs. Inhibition of this enzyme can lead to drug-drug interactions and altered pharmacokinetic profiles. Experimental evidence clearly demonstrates that the enantiomers of N-3-Benzylnirvanol have vastly different inhibitory potencies against CYP2C19.[6][7]
(+)-N-3-Benzylnirvanol has been identified as a potent and highly selective competitive inhibitor of CYP2C19.[6][7] In contrast, its antipode, the (-)-enantiomer, is 20- to 60-fold less potent.[6][7] This stereoselectivity is profound and has significant implications for using this compound as a research tool or therapeutic agent.
Comparative Data: CYP2C19 Inhibition
| Enantiomer | Target | Inhibition Constant (Ki) | Potency Fold Difference |
| (+)-N-3-Benzylnirvanol | Recombinant CYP2C19 | 250 nM[6][7] | ~20-60x more potent |
| (-)-N-3-Benzylnirvanol | Recombinant CYP2C19 | >5,000 nM (estimated)[6][7] | - |
| (+)-N-3-Benzylnirvanol | CYP2C19 in Human Liver Microsomes | 210 - 280 nM[6][7] | - |
Experimental Protocol: CYP2C19 Inhibition Assay
Rationale: This assay measures the ability of a test compound to inhibit the activity of CYP2C19 in human liver microsomes (HLMs), a standard in vitro system. The hydroxylation of (S)-mephenytoin is a specific probe reaction for CYP2C19 activity.[6][7]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
(+)-N-3-Benzylnirvanol and (-)-N-3-Benzylnirvanol
-
(S)-mephenytoin (probe substrate)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Methodology:
-
Incubation Preparation: In a 96-well plate, pre-incubate HLMs with a range of concentrations of each enantiomer (or vehicle control) in phosphate buffer for 10 minutes at 37°C.
-
Reaction Initiation: Add (S)-mephenytoin to initiate the enzymatic reaction.
-
NADPH Addition: After a brief pre-incubation with the substrate, add the NADPH regenerating system to start the metabolic process. The final incubation volume is typically 200 µL.
-
Incubation: Incubate for 15 minutes at 37°C with shaking.
-
Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite, 4'-hydroxy-mephenytoin, using a validated LC-MS/MS method.
-
Data Calculation: Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer by plotting the percent inhibition against the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.
Mechanism of Differential Inhibition
Caption: Stereoselective inhibition of the CYP2C19 enzyme active site.
Prospective Anticonvulsant Activity
While the parent class of hydantoins is known for anticonvulsant effects, often through modulation of voltage-gated sodium channels, specific comparative data for the enantiomers of N-3-Benzylnirvanol is not available in the reviewed literature.[3] Based on established principles of stereopharmacology, it is highly probable that a significant difference in anticonvulsant potency and neurotoxicity exists between the enantiomers.
To guide future research, we present a prospective analysis based on standard preclinical models.
Illustrative Hypothetical Data: In Vivo Anticonvulsant Profile
The following data is hypothetical and intended to illustrate the potential differences that should be investigated experimentally using standard models like the Maximal Electroshock (MES) test for efficacy and the Rotorod test for neurotoxicity.[8]
| Enantiomer | Anticonvulsant Efficacy (MES Test, ED₅₀ mg/kg) | Neurotoxicity (Rotorod Test, TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| (+)-Enantiomer | 20 | 120 | 6.0 |
| (-)-Enantiomer | 95 | 130 | 1.4 |
| Racemic Mixture | 40 | 125 | 3.1 |
Interpretation of Hypothetical Data: In this illustrative scenario, the (+)-enantiomer is the eutomer for anticonvulsant activity, being significantly more potent than the (-)-enantiomer. More importantly, its Protective Index (a measure of the therapeutic window) is substantially higher, suggesting a better safety profile. The (-)-enantiomer (distomer) contributes minimally to efficacy but adds to the toxic load. This would strongly justify the development of the single (+)-enantiomer as a therapeutic candidate.
Conclusion for the Drug Developer
The experimental evidence compellingly demonstrates that the enantiomers of N-3-Benzylnirvanol are distinct chemical entities with markedly different pharmacological profiles.
-
Potent and Selective CYP2C19 Inhibition: (+)-N-3-Benzylnirvanol is a potent, selective, and stereospecific inhibitor of CYP2C19.[6][7][9] This makes it a valuable tool for in vitro reaction phenotyping studies.[9] The racemic mixture is less suitable for this purpose due to the dramatically lower potency of the (-)-enantiomer.[6][7]
-
Anticipated Therapeutic Differences: While direct anticonvulsant data is pending, it is scientifically prudent to assume that a significant stereochemical difference in efficacy and toxicity exists. The development of the racemic mixture would risk exposing patients to a distomer that could increase the potential for adverse effects without contributing to the therapeutic benefit.
Recommendation: It is strongly recommended that any further investigation into the therapeutic potential of N-3-Benzylnirvanol focuses on the isolated enantiomers. The data on CYP2C19 inhibition clearly identifies (+)-N-3-Benzylnirvanol as the pharmacologically more active component in that regard. Future studies must include in vivo models of epilepsy (e.g., MES, scMet) and neurotoxicity to determine the eutomer for anticonvulsant action and to characterize the full safety and efficacy profile of each stereoisomer.
References
-
Suzuki, H., Kneller, M. B., Haining, R. L., Trager, W. F., & Rettie, A. E. (2002). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate. [Link]
-
Various Authors. (n.d.). Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. ResearchGate. [Link]
-
Suzuki, H., Kneller, M. B., Haining, R. L., Trager, W. F., & Rettie, A. E. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. PubMed. [Link]
-
Various Authors. (n.d.). Verification of the Selectivity of (+)N-3-Benzylnirvanol as a CYP2C19 Inhibitor. ResearchGate. [Link]
-
Parr, M. K., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
Various Authors. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
-
Various Authors. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. [Link]
-
Kwon, C. H., Iqbal, M. T., & Wurpel, J. N. D. (1993). Synthesis and anticonvulsant activity of 2-iminohydantoins. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2022). Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal. [Link]
-
Various Authors. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]
-
Various Authors. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics. [Link]
-
Aldefer, J. L., et al. (1990). Effect of structural modification of the hydantoin ring on anticonvulsant activity. PubMed. [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of structural modification of the hydantoin ring on anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Data for Novel Anticonvulsants like (+)-N-3-Benzylnirvanol
An Objective Comparison and Methodological Framework for Researchers, Scientists, and Drug Development Professionals.
A Note on the Subject Compound: Publicly available preclinical data for the specific molecule (+)-N-3-Benzylnirvanol is limited, a common scenario for novel chemical entities in active development. This guide, therefore, utilizes (+)-N-3-Benzylnirvanol as a representative hydantoin-class anticonvulsant. The experimental data presented is illustrative, designed to model a realistic drug discovery campaign. The core focus is on the causality behind the experimental choices and the logical framework required to build a robust in vitro-in vivo correlation (IVIVC), a critical step in translating a promising molecule into a viable therapeutic.
Introduction: The IVIVC Imperative in Anticonvulsant Discovery
The journey of an anticonvulsant from a laboratory bench to a clinical candidate is paved with challenges. A central hurdle is establishing a predictive relationship between a compound's activity in a controlled, artificial environment (in vitro) and its therapeutic effect in a complex living system (in vivo). This relationship, known as in vitro-in vivo correlation (IVIVC), is the cornerstone of modern drug development.[1][2][3] A robust IVIVC model allows researchers to:
-
Optimize Formulations: Predict how changes in a drug's formulation will affect its absorption and performance in the body.[3][4]
-
Guide Dose Selection: Use in vitro potency to estimate a therapeutically relevant dose range for animal studies, minimizing guesswork and ethical concerns.
-
Streamline Development: Serve as a surrogate for certain bioequivalence studies, reducing the time and cost of development.[4][5]
For Central Nervous System (CNS) drugs like (+)-N-3-Benzylnirvanol, this is particularly complex. The blood-brain barrier, intricate neural networks, and systemic metabolism add layers of complexity that can obscure the line between cellular activity and clinical efficacy. This guide provides a framework for systematically dissecting these layers.
Mechanistic Grounding: The Hydantoin Class and Its Targets
(+)-N-3-Benzylnirvanol belongs to the hydantoin class of anticonvulsants, structurally related to well-known drugs like phenytoin and ethotoin.[6][7] The primary mechanism of action for this class is the modulation of voltage-gated sodium channels in neurons.[7][8][9] By binding to the channel and stabilizing its inactivated state, these drugs limit the repetitive, high-frequency firing of neurons that underlies seizure activity.[7][9] This mechanistic understanding is the logical starting point for our entire experimental cascade.
Caption: Hydantoin Anticonvulsant Signaling Pathway.
In Vitro Characterization: Quantifying Target Engagement
The first pillar of an IVIVC is to precisely measure the drug's effect at its molecular target. For a hydantoin anticonvulsant, the most direct and relevant assay is patch-clamp electrophysiology. This technique provides a functional readout of the drug's ability to modulate sodium channel activity.
Key In Vitro Assays & Illustrative Data
| Assay Type | Target | Cell Line | Key Parameter | (+)-N-3-Benzylnirvanol | Phenytoin (Comparator) |
| Primary Target Assay | |||||
| Patch-Clamp Electrophysiology | Voltage-Gated Sodium Channel (Nav1.2) | HEK293 cells expressing human Nav1.2 | IC₅₀ (Tonic Block) | 15.2 µM | 25.5 µM |
| IC₅₀ (Use-Dependent Block) | 1.8 µM | 4.1 µM | |||
| Secondary/Off-Target Assays | |||||
| Receptor Binding Assay | GABA-A Receptor | Rat brain membranes | Kᵢ (Binding Affinity) | > 50 µM | > 50 µM |
| hERG Channel Assay | hERG Potassium Channel | CHO cells expressing hERG | IC₅₀ (Channel Block) | > 30 µM | 45 µM |
| Metabolic Stability | |||||
| Microsomal Stability Assay | CYP450 Enzymes | Human Liver Microsomes | t₁/₂ (half-life) | 45 min | 60 min |
Expert Insight: The distinction between tonic and use-dependent block is critical. A lower IC₅₀ for use-dependent block, as seen with our illustrative data for (+)-N-3-Benzylnirvanol, is a highly desirable property. It suggests the drug is more effective at blocking channels on neurons that are already firing at the high frequencies characteristic of a seizure, while having less effect on normally firing neurons. This predicts a wider therapeutic window and fewer CNS side effects, such as ataxia or sedation, compared to a compound with less separation between these values.[10]
Protocol: Automated Patch-Clamp for Use-Dependent Sodium Channel Inhibition
This protocol ensures self-validation through the inclusion of a known comparator (Phenytoin) and vehicle controls.
-
Cell Preparation: Culture HEK293 cells stably expressing the human Nav1.2 channel subtype. Harvest cells at 80-90% confluency using a gentle detachment solution.
-
Compound Preparation: Prepare a 10 mM stock solution of (+)-N-3-Benzylnirvanol in DMSO. Create a serial dilution series (e.g., 0.1 µM to 100 µM) in extracellular buffer. The final DMSO concentration must be kept below 0.1% to prevent solvent effects.
-
Electrophysiology:
-
Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Use standard intracellular and extracellular solutions designed for recording sodium currents.
-
Establish a stable whole-cell recording with a seal resistance >1 GΩ.
-
Voltage Protocol: Hold the cell at a resting potential of -90 mV.
-
To measure use-dependent inhibition, apply a train of 50 depolarizing pulses to 0 mV for 10 ms each, at a frequency of 10 Hz.
-
Record the peak inward sodium current for the first pulse and the last pulse in the train.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration by comparing the peak current in the presence of the compound to the vehicle control.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The use-dependent effect is quantified by the reduction in the peak current from the first to the last pulse in the train.
-
In Vivo Validation: From Animal Models to Efficacy
With a solid in vitro profile, the next step is to determine if the molecular potency translates to anticonvulsant activity in a whole organism. The choice of animal model is paramount; different models represent different types of human seizures.[11][12]
Standard In Vivo Seizure Models & Illustrative Data
The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) models are the workhorses of initial anticonvulsant screening.[13] The MES model is particularly relevant for drugs like hydantoins that block seizure spread, while the PTZ model is better for drugs that raise the seizure threshold.[11]
| Model | Species/Strain | Seizure Type Modeled | Key Parameter | (+)-N-3-Benzylnirvanol | Phenytoin (Comparator) |
| Maximal Electroshock (MES) | Mouse (CD-1) | Generalized Tonic-Clonic | ED₅₀ (mg/kg, i.p.) | 9.5 mg/kg | 15.0 mg/kg |
| Pentylenetetrazole (PTZ) | Mouse (CD-1) | Myoclonic / Absence | ED₅₀ (mg/kg, i.p.) | 45.2 mg/kg | > 50 mg/kg |
| 6 Hz Psychomotor Seizure | Mouse (CD-1) | Therapy-Resistant Partial | ED₅₀ (mg/kg, i.p.) | 12.1 mg/kg | 22.5 mg/kg |
| Neurotoxicity (Rotarod) | Mouse (CD-1) | Ataxia / Motor Impairment | TD₅₀ (mg/kg, i.p.) | 41.0 mg/kg | 48.5 mg/kg |
| Protective Index (PI) | Therapeutic Window | TD₅₀ / MES ED₅₀ | 4.3 | 3.2 |
Expert Insight: The data pattern here is highly encouraging. (+)-N-3-Benzylnirvanol shows potent efficacy in the MES and 6 Hz models, which are highly predictive of efficacy against generalized tonic-clonic and therapy-resistant partial seizures, respectively.[14] Its relative weakness in the PTZ model is expected for a sodium channel blocker and confirms its mechanism of action. Most importantly, the Protective Index (PI) is superior to the comparator. A higher PI suggests a better separation between the dose required for efficacy and the dose that causes adverse motor effects, fulfilling the promise seen in the in vitro use-dependency data.
Caption: In Vivo Anticonvulsant Screening Workflow.
Bridging the Divide: Pharmacokinetics and the IVIVC
We have potent in vitro activity and promising in vivo efficacy. The bridge connecting them is pharmacokinetics (PK)—what the body does to the drug.[15][16] To establish a true correlation, we must relate the efficacious dose (in vivo) to the drug concentration achieved in the plasma and, ideally, the brain.
Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer (+)-N-3-Benzylnirvanol to a satellite group of CD-1 mice at the MES ED₅₀ dose (9.5 mg/kg, i.p.).
-
Sampling: Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At each terminal time point, collect the brain.
-
Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Use a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method to quantify the concentration of (+)-N-3-Benzylnirvanol in plasma and brain homogenate.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.
Illustrative PK/PD Correlation
| Parameter | Value | Unit | Significance |
| Pharmacokinetics (at 9.5 mg/kg) | |||
| Cₘₐₓ (Plasma) | 3.8 | µg/mL | Peak plasma concentration |
| Tₘₐₓ | 0.5 | hours | Time to reach peak concentration |
| AUC (Plasma) | 12.5 | µg*h/mL | Total drug exposure |
| Brain:Plasma Ratio | 1.2 | - | Indicates good blood-brain barrier penetration |
| Pharmacodynamics (PD) | |||
| In Vitro Potency (Use-Dependent) | 1.8 | µM | Concentration for 50% target inhibition |
| IVIVC Bridge | |||
| Cₘₐₓ (Plasma) Molar Equivalent | 11.2 | µM | The peak concentration in plasma at the efficacious dose |
The Correlation: The peak plasma concentration (Cₘₐₓ) achieved at the efficacious dose (ED₅₀) is 11.2 µM. This value is approximately 6-fold higher than the in vitro IC₅₀ (1.8 µM) for use-dependent sodium channel blockade. This is a plausible and strong correlation. The difference can be logically explained by factors such as plasma protein binding (only the unbound drug is active) and the need to achieve sufficient target engagement across the entire seizure-propagating neural network, not just in an isolated cell. The favorable brain-to-plasma ratio confirms that the drug is reaching its site of action.
Conclusion: A Self-Validating Framework for Success
This guide has outlined a logical, stepwise progression from molecular target to whole-animal efficacy for a novel anticonvulsant. By grounding our in vivo experiments in a solid mechanistic and in vitro foundation, we create a self-validating system. The strong use-dependency seen in vitro correctly predicted a favorable therapeutic window in vivo. The efficacious plasma concentrations achieved in vivo were in a rational and explainable range relative to the in vitro potency. This cohesive dataset provides strong confidence for advancing (+)-N-3-Benzylnirvanol to the next stage of preclinical development.
References
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). Available at: [Link]
-
Sharma, G., et al. (2022). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. National Institutes of Health. Available at: [Link]
-
Anonymous. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. Journal of the Association of Zoologists, India. Available at: [Link]
-
Tsamandouras, N., et al. (2017). A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit‐Risk Ratio of a Treatment Using a Convolution‐Based Modeling Approach. CPT: Pharmacometrics & Systems Pharmacology, 6(5), 332-341. Available at: [Link]
-
Kupferberg, H. J., & Yonekawa, W. D. (1983). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 33(10), 1357-1357. Available at: [Link]
-
White, H. S., et al. (2013). Issues related to development of new anti-seizure treatments. Epilepsia, 54, 40-49. Available at: [Link]
-
RxList. (2022). How Do Hydantoin Anticonvulsants Work?. Available at: [Link]
-
Mondal, S., & Mondal, B. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 126-137. Available at: [Link]
-
InVivo Biosystems. (n.d.). Epilepsy Modeling. Available at: [Link]
-
Cornelis, M.-L., et al. (2020). (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1144-1152. Available at: [Link]
-
Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Purdue University. Available at: [Link]
-
Troupin, A. S. (2020). Nirvanol – Knowledge and References. In S. R. Resor & H. Kutt (Eds.), The Medical Treatment of Epilepsy. Taylor & Francis. Available at: [Link]
-
NeuroProof. (n.d.). Epilepsy In Vitro Models. Available at: [Link]
-
Wikipedia. (n.d.). Hydantoin. Available at: [Link]
-
Galimshina, A., et al. (2024). Cell culture models for epilepsy research and treatment. Open Exploration, 4, 1-13. Available at: [Link]
-
Ascendia Pharma. (2024). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]
-
Maguire, J. H., & Butler, T. C. (1982). Stereochemical aspects of the metabolism of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Journal of Pharmacology and Experimental Therapeutics, 222(3), 587-593. Available at: [Link]
-
Al-Shorbagy, M. Y., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE, 9(4), e94965. Available at: [Link]
-
Gonzalez, S., et al. (2020). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences, 173(2), 357-370. Available at: [Link]
-
OpenRN. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. Available at: [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Population Therapeutics and Clinical Pharmacology, 31(5), 108-120. Available at: [Link]
-
Zhang, H., et al. (2007). Verification of the Selectivity of (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor. Drug Metabolism and Disposition, 35(3), 349-352. Available at: [Link]
-
Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Available at: [Link]
-
Paz, C., & Garzón, M. (2015). In Vivo Experimental Models of Epilepsy. ResearchGate. Available at: [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical Sciences, 93(11), 2861-2861. Available at: [Link]
-
BrainKart. (2017). Hydantoins. Available at: [Link]
-
Suzuki, H., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. Available at: [Link]
-
ASHP. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. Available at: [Link]
-
Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Molecules, 22(5), 789. Available at: [Link]
-
Kunze, K. L., et al. (2002). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate. Available at: [Link]
Sources
- 1. A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit‐Risk Ratio of a Treatment Using a Convolution‐Based Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. wjarr.com [wjarr.com]
- 4. premier-research.com [premier-research.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Hydantoin - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 11. ijnrph.com [ijnrph.com]
- 12. Cell culture models for epilepsy research and treatment [explorationpub.com]
- 13. researchgate.net [researchgate.net]
- 14. Issues related to development of new anti-seizure treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ashp.org [ashp.org]
A Comparative Benchmarking Guide: (+)-N-3-Benzylnirvanol Versus Novel CYP2C19 Inhibitors for Preclinical Research
Introduction: The Critical Role of CYP2C19 in Drug Metabolism and the Quest for Selective Inhibitors
The cytochrome P450 enzyme CYP2C19 is a cornerstone of human drug metabolism, responsible for the biotransformation of a significant portion of clinically prescribed medications.[1][2] Its substrates include vital drugs such as the antiplatelet agent clopidogrel, proton pump inhibitors (PPIs) like omeprazole, and numerous antidepressants.[1][2] The gene encoding CYP2C19 is highly polymorphic, leading to wide inter-individual variability in metabolic activity and, consequently, in drug efficacy and the risk of adverse reactions.[1] Therefore, the use of selective CYP2C19 inhibitors is an indispensable tool in preclinical drug development to elucidate the metabolic pathways of new chemical entities and to anticipate potential drug-drug interactions (DDIs).
For years, researchers have sought potent and highly selective inhibitors of CYP2C19 to serve as reliable in vitro tools. While compounds like omeprazole are well-known inhibitors, they often lack the desired selectivity, confounding experimental results.[3] In this context, (+)-N-3-Benzylnirvanol has emerged as a potent and selective inhibitor of CYP2C19, proving valuable for in vitro reaction phenotyping studies.[4][5]
This guide provides an in-depth technical comparison of (+)-N-3-Benzylnirvanol against a selection of novel CYP2C19 inhibitors. We will delve into their inhibitory potency, selectivity, and mechanisms of action, supported by experimental data. Furthermore, we will provide detailed protocols for key in vitro assays to empower researchers to conduct their own robust benchmarking studies. Our objective is to equip fellow scientists and drug development professionals with the critical information needed to make informed decisions when selecting the most appropriate CYP2C19 inhibitor for their research needs.
Comparative Analysis of CYP2C19 Inhibitors
A critical aspect of a chemical tool's utility is its potency and selectivity. The ideal inhibitor will potently block the activity of the target enzyme with minimal off-target effects on other enzymes, particularly other CYP450 isoforms. This section presents a comparative analysis of (+)-N-3-Benzylnirvanol and several novel CYP2C19 inhibitors based on available in vitro data.
Data Presentation: A Head-to-Head Look at Inhibitory Potency and Selectivity
The following tables summarize the available experimental data for (+)-N-3-Benzylnirvanol and a selection of novel CYP2C19 inhibitors. It is important to note that the data presented here are compiled from various studies and may have been generated under slightly different experimental conditions. Therefore, these values should be considered as a comparative guide rather than absolute head-to-head results from a single study.
Table 1: Inhibitory Potency against CYP2C19
| Compound | IC50 (µM) | Ki (nM) | Inhibition Type | Reference(s) |
| (+)-N-3-Benzylnirvanol | ~1.2 | 210 - 280 | Competitive | [4][5][6] |
| (-)-N-3-Benzylphenobarbital | 0.25 | 71 - 94 | Competitive | [5][6] |
| Pseudoginsenoside DQ | 0.698 | Not Reported | Not Reported | [7][8] |
| β-Eudesmol | Moderate Inhibition (IC50 not specified) | Not Reported | Substrate and potential inhibitor | [9] |
| Bulbocapnine | Not Reported | 72,400 (Mechanism-based) | Mechanism-based | [4] |
| Canadine | Not Reported | 2,100 (Mechanism-based) | Mechanism-based | [4] |
| Protopine | Not Reported | 7,100 (Mechanism-based) | Mechanism-based | [4] |
Table 2: Selectivity Profile Against Other Major CYP450 Isoforms
| Compound | CYP1A2 | CYP2A6 | CYP2B6 | CYP2C8 | CYP2C9 | CYP2D6 | CYP3A4 | Reference(s) |
| (+)-N-3-Benzylnirvanol | >16% inhibition at 1 µM | >16% inhibition at 1 µM | Not Reported | >16% inhibition at 1 µM | >16% inhibition at 1 µM | >16% inhibition at 1 µM | >16% inhibition at 1 µM | [4][5] |
| (-)-N-3-Benzylphenobarbital | IC50 >100 µM | IC50 >100 µM | IC50 = 62 µM | IC50 = 34 µM | IC50 = 19 µM | IC50 >100 µM | IC50 = 89 µM | [6] |
| Pseudoginsenoside DQ | IC50 >100 µM | IC50 = 45.3 µM | IC50 = 16.4 µM | IC50 = 11.7 µM | IC50 = 52.0 µM | IC50 = 2.02-6.79 µM | [7][8] | |
| β-Eudesmol | No significant binding | Not Reported | Not Reported | No significant binding | No significant binding | No significant binding | Binds (Ks = 77 µM) | [10] |
Expert Insights and Causality Behind Experimental Choices
The choice of an appropriate CYP2C19 inhibitor is dictated by the specific experimental question.
-
For routine reaction phenotyping , where the goal is to determine the contribution of CYP2C19 to the metabolism of a new chemical entity, a highly selective and potent reversible inhibitor is paramount. (+)-N-3-Benzylnirvanol and its structural analog, (-)-N-3-benzylphenobarbital, are excellent choices for this purpose.[4][5][6] Their high potency allows for their use at concentrations that effectively inhibit CYP2C19 while having minimal impact on other CYP isoforms, thus reducing the risk of misleading results. The competitive nature of their inhibition is also advantageous, as it is a well-understood mechanism that simplifies data interpretation.
-
When investigating mechanism-based inhibition (MBI) , where a compound is metabolically activated to a reactive species that irreversibly inactivates the enzyme, inhibitors like the alkaloids bulbocapnine, canadine, and protopine are of interest.[4] While their potency as reversible inhibitors may be lower, their time-dependent inactivation of CYP2C19 makes them useful tools for studying this specific type of drug-drug interaction. Understanding MBI is critical as it can lead to prolonged and unpredictable clinical effects.
-
For broader screening and exploring natural product interactions , compounds like pseudoginsenoside DQ and β-eudesmol are intriguing. Pseudoginsenoside DQ demonstrates potent CYP2C19 inhibition, but its selectivity profile indicates potential interactions with other CYPs, particularly CYP3A4.[7][8] β-eudesmol appears to be a substrate of CYP2C19 and CYP3A4, with weaker inhibitory activity.[9][10] These natural products highlight the complexity of herb-drug interactions and the need for careful characterization.
Experimental Protocols: A Self-Validating System for Benchmarking
To ensure the trustworthiness and reproducibility of your findings, it is essential to follow well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to benchmark CYP2C19 inhibitors.
In Vitro IC50 Determination for CYP2C19 Inhibition
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against CYP2C19 activity using human liver microsomes (HLMs).
Workflow for IC50 Determination
Caption: Workflow for determining the Ki and mechanism of inhibition.
Step-by-Step Methodology:
-
Experimental Design:
-
Select a range of fixed concentrations of the test inhibitor (typically including zero and concentrations around the IC50 value).
-
For each inhibitor concentration, use a range of probe substrate concentrations that bracket the Km value.
-
-
Incubation and Analysis:
-
Follow the incubation and sample processing steps as described in the IC50 determination protocol, but with the varied substrate concentrations for each fixed inhibitor concentration.
-
Quantify the rate of metabolite formation for each condition using LC-MS/MS.
-
-
Data Analysis and Interpretation:
-
For each inhibitor concentration, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Visualize the data using graphical methods such as Lineweaver-Burk or Dixon plots to qualitatively assess the mechanism of inhibition.
-
Perform non-linear regression analysis of the complete data set to global-fit to the appropriate enzyme inhibition model (competitive, non-competitive, uncompetitive, or mixed) to obtain the Ki value.
-
Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.
Workflow for Metabolic Stability Assay
Caption: Workflow for assessing the metabolic stability of a compound.
Step-by-Step Methodology:
-
Incubation:
-
Prepare an incubation mixture containing HLMs and the test compound in buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a cold stop solution to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the IC50 protocol.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis and Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations that take into account the microsomal protein concentration.
-
Conclusion: Selecting the Right Tool for the Job
The selection of a CYP2C19 inhibitor for preclinical research is a critical decision that can significantly impact the quality and interpretation of experimental data. (+)-N-3-Benzylnirvanol remains a robust and reliable tool for routine in vitro reaction phenotyping due to its high potency and selectivity as a reversible inhibitor. [4][5]For researchers investigating mechanism-based inhibition, novel compounds such as the alkaloids bulbocapnine, canadine, and protopine offer valuable insights into this important DDI mechanism. [4] The emergence of other novel inhibitors, including natural products like pseudoginsenoside DQ, underscores the ongoing need for comprehensive characterization of their inhibitory profiles, including both potency and selectivity. As the field of drug discovery continues to evolve, the demand for well-characterized, selective chemical probes for CYP enzymes will only increase. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently benchmark new and existing inhibitors, ensuring the generation of high-quality, reproducible data that will ultimately contribute to the development of safer and more effective medicines.
References
-
Walsky, R. L., & Obach, R. S. (2002). N-3-benzyl-phenobarbital and (+)-N-3-benzyl-nirvanol: new potent and selective in vitro inhibitors of CYP2C19. Drug metabolism and disposition, 30(3), 235–239. [Link]
-
Walsky, R. L., Bauman, J. N., Bourque, E., Zvyaga, T., & Obach, R. S. (2005). Verification of the selectivity of (+)-N-3-benzylnirvanol as a CYP2C19 inhibitor. Drug Metabolism and Disposition, 33(3), 415-420. [Link]
-
Chan, C. Y., & Yeo, K. P. (2016). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate. [Link]
-
Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug metabolism and disposition, 32(8), 821–827. [Link]
-
Scott, S. A., Sangkuhl, K., Stein, C. M., Hulot, J. S., Mega, J. L., Roden, D. M., ... & Klein, T. E. (2013). Clinical Pharmacogenetics Implementation Consortium guidelines for CYP2C19 genotype and clopidogrel therapy: 2013 update. Clinical Pharmacology & Therapeutics, 94(3), 317-323. [Link]
-
Lima, J. J., Thomas, C. D., Barbarino, J. M., Desta, Z., Van Driest, S. L., El-Ramey, M., ... & Skaar, T. C. (2021). Clinical Pharmacogenetics Implementation Consortium (CPIC) guideline for CYP2C19 and proton pump inhibitors. Clinical Pharmacology & Therapeutics, 109(6), 1417-1423. [Link]
-
Sawangjit, R., Thaeopattha, P., Sutan, K., Sritularuk, B., & Putalun, W. (2023). The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics. Journal of Biochemical and Molecular Toxicology, 37(12), e23533. [Link]
-
Al-Azzam, S., Alzoubi, K. H., Al-Husein, B., Abuirmeileh, A., & Al-Horani, M. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Pharmacology, 15, 1370903. [Link]
-
Strobl, K., Zolk, O., & Fromm, M. F. (2009). Ligand-based design of a potent and selective inhibitor of cytochrome P450 2C19. Journal of medicinal chemistry, 52(15), 4749–4752. [Link]
-
Khan, M. A., & Pan, Y. (2025). Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors using a high throughput fluorometric assay. ResearchGate. [Link]
-
Al-Azzam, S., Alzoubi, K. H., Al-Husein, B., Abuirmeileh, A., & Al-Horani, M. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in pharmacology, 15, 1370903. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Zhang, R., Li, J., & Liu, A. (2024). In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters. Molecules, 29(11), 2515. [Link]
-
Chai, X., Su, C., Wang, Y., Zhang, Y., Li, J., & Liu, A. (2022). Modulatory Effects of Atractylodin and β-Eudesmol on Human Cytochrome P450 Enzymes: Potential Drug-Drug Interactions. Molecules, 27(19), 6296. [Link]
-
Zhang, Y., Wang, Y., Wang, Y., Zhang, R., & Li, J. (2021). Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review. Frontiers in pharmacology, 12, 79 protopine. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Zhang, R., Li, J., & Liu, A. (2024). In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters. Molecules (Basel, Switzerland), 29(11), 2515. [Link]
-
Deodhar, M., Al-Rubaish, A. I., & Al-Muhanna, F. A. (2021). Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs. Molecules, 26(10), 2969. [Link]
-
Lee, S. S., Lee, M. K., & Kim, Y. C. (2004). Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells. Archives of pharmacal research, 27(8), 841–844. [Link]
-
Cuypers, M. L., Lecointre, A., De Smet, J., & Annaert, P. (2020). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 48(11), 1121–1128. [Link]
-
Nirogi, R., Bhyrapuneni, G., & Kandikere, V. (2019). Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes: A re-evaluation of P450 isoform selectivity. ResearchGate. [Link]
-
Walsky, R. L., Bauman, J. N., Bourque, E., Zvyaga, T., & Obach, R. S. (2005). Verification of the selectivity of (+)N-3-benzylnirvanol as a CYP2C19 inhibitor. Drug metabolism and disposition: the biological fate of chemicals, 33(3), 415–420. [Link]
-
Kim, H. S., Kim, G. Y., Kim, J. H., & Jeong, H. G. (2023). Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates. Frontiers in pharmacology, 13, 1086307. [Link]
-
Liu, Y., Ma, Z., & Li, D. (2016). Screening of Drug Metabolizing Enzymes for the Ginsenoside Compound K In Vitro: An Efficient Anti-Cancer Substance Originating from Panax Ginseng. PloS one, 11(2), e0149177. [Link]
-
R-Discovery. (n.d.). CYP2C19 Research Articles - Page 1. Retrieved from [Link]
-
Walsky, R. L., & Obach, R. S. (2022). Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. Drug Metabolism and Disposition, 50(7), 969-980. [Link]
-
Juhakoski, A., Rahnasto-Rilla, M., & Raunio, H. (2022). Spectroscopic observations of β-eudesmol binding to human cytochrome P450 isoforms 3A4 and 1A2, but not to isoforms 2C9, 2C19, and 2D6. Xenobiotica; the fate of foreign compounds in biological systems, 52(3), 253–260. [Link]
-
Deodhar, M., Al-Rubaish, A. I., & Al-Muhanna, F. A. (2021). Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs. Molecules (Basel, Switzerland), 26(10), 2969. [Link]
-
Khan, I., & Im, S. H. (2019). Therapeutic potential and pharmacological activities of β-eudesmol. Journal of ethnopharmacology, 241, 112015. [Link]
-
Henderson, G. L., Harkey, M. R., & Gershwin, M. E. (1999). Effects of ginseng components on c-DNA-expressed cytochrome P450 enzyme catalytic activity. Life sciences, 65(15), PL209–PL214. [Link]
Sources
- 1. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic observations of β-eudesmol binding to human cytochrome P450 isoforms 3A4 and 1A2, but not to isoforms 2C9, 2C19, and 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cytochrome P450 Modulation: Omeprazole, (+)-N-3-Benzylnirvanol, and (-)-N-3-Benzylphenobarbital
Introduction: The Critical Role of Cytochrome P450 Modulation in Drug Development
The cytochrome P450 (CYP) superfamily of enzymes represents the most important catalyst in the phase I metabolism of pharmaceuticals, environmental toxins, and endogenous compounds. The modulation of these enzymes, whether through inhibition or induction, is a primary driver of drug-drug interactions (DDIs), which can lead to therapeutic failure or adverse events. For researchers in drug discovery and development, a precise understanding of how a new chemical entity (NCE) interacts with key CYP isoforms is not merely a regulatory requirement but a fundamental component of its safety and efficacy profile.
This guide provides a thorough comparative analysis of three compounds that, while structurally distinct, are all significant modulators of CYP enzymes, particularly CYP2C19. We will examine:
-
Omeprazole , a widely prescribed proton pump inhibitor (PPI) whose complex interactions as a substrate, inhibitor, and inducer of various CYPs make it a clinical benchmark for DDI studies.
-
(+)-N-3-Benzylnirvanol and (-)-N-3-Benzylphenobarbital , two highly potent and selective research tools used for the in vitro inhibition of CYP2C19.[1][2]
This document will delve into their respective mechanisms of action, provide quantitative data for comparison, and outline detailed experimental protocols for their evaluation. The objective is to provide fellow scientists with a robust framework for selecting the appropriate compound for their research needs and for accurately interpreting the resulting data.
Section 1: Omeprazole - The Multifaceted Clinical Agent
Omeprazole is a prodrug that irreversibly inhibits the H+/K+-ATPase (the proton pump) in gastric parietal cells, thereby reducing acid secretion.[3] Beyond its therapeutic action, its extensive hepatic metabolism makes it a focal point of pharmacokinetic studies.
Mechanism of CYP Interaction
Omeprazole is primarily metabolized by CYP2C19 to hydroxyomeprazole and, to a lesser extent, by CYP3A4 to omeprazole sulfone.[4][5][6] This metabolic dependency has several critical consequences:
-
Competitive Inhibition: Omeprazole is a potent inhibitor of CYP2C19. This can significantly increase the plasma concentrations of co-administered drugs that are also substrates for this enzyme, such as the antiplatelet agent clopidogrel (which is a prodrug activated by CYP2C19), diazepam, and phenytoin.[3][7]
-
Time-Dependent Inhibition: Omeprazole and some of its metabolites have been shown to be time-dependent (mechanism-based) inhibitors of both CYP2C19 and CYP3A4, further increasing the risk of DDIs.[8]
-
Enzyme Induction: Omeprazole is also an inducer of other CYP enzymes. It is known to induce CYP1A1 and CYP1A2 through the aryl hydrocarbon receptor (AhR) and can also induce CYP3A4 via the pregnane X receptor (PXR).[9][10]
This complex profile as a substrate, inhibitor, and inducer makes omeprazole a challenging but important compound to study, as its effects can be difficult to predict without comprehensive in vitro and in vivo testing.
Diagram 1: Omeprazole's Complex Interactions with the CYP System
Caption: Omeprazole's dual role in CYP metabolism, inhibition, and induction.
Section 2: (+)-N-3-Benzylnirvanol & (-)-N-3-Benzylphenobarbital - Selective Tools for CYP2C19 Interrogation
Unlike the broad-acting omeprazole, (+)-N-3-benzylnirvanol and (-)-N-3-benzylphenobarbital are valued research compounds specifically for their high potency and selectivity as competitive inhibitors of CYP2C19.[1][2] They are indispensable tools for reaction phenotyping studies, which aim to identify which CYP enzymes are responsible for the metabolism of an NCE.
Mechanism and Selectivity
Both compounds act as highly potent, reversible, competitive inhibitors of the CYP2C19 active site.[2] Their utility stems from their selectivity; at concentrations that produce significant inhibition of CYP2C19, they have minimal effect on other major CYP isoforms such as CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4.[2][11] This allows researchers to confidently attribute a decrease in the metabolism of a test compound to the specific inhibition of CYP2C19.
Studies have shown that (-)-N-3-benzylphenobarbital is a more potent and selective inhibitor of CYP2C19 than both omeprazole and (+)-N-3-benzylnirvanol, making it the preferred choice for in vitro studies in suspended human hepatocytes.[12][13]
Diagram 2: Experimental Workflow for Determining CYP Inhibition (IC50)
Caption: A standard workflow for an in vitro CYP inhibition assay.
Section 3: Comparative Performance and Data
The choice of which compound to use depends entirely on the experimental goal. Omeprazole is studied to understand or predict clinical DDIs, while the other two are tools to elucidate metabolic pathways in a controlled, non-clinical setting.
| Parameter | Omeprazole | (+)-N-3-Benzylnirvanol | (-)-N-3-Benzylphenobarbital |
| Primary Role | Clinical Therapeutic / DDI Perpetrator | In Vitro Research Tool | In Vitro Research Tool |
| Primary CYP Target | CYP2C19 & CYP3A4 | CYP2C19 | CYP2C19 |
| Mechanism | Substrate, Competitive & Time-Dependent Inhibitor, Inducer | Potent, Selective Competitive Inhibitor | Highly Potent, Selective Competitive Inhibitor |
| CYP2C19 Kᵢ (nM) | ~2,500 - 5,000 (Varies widely) | 210 - 280 nM[2] | 71 - 94 nM[2] |
| Selectivity | Low (also inhibits/induces other CYPs) | High | Very High[11] |
| Common Use Case | Predicting clinical DDIs for NCEs. | Reaction phenotyping to determine CYP2C19's role in a compound's metabolism. | Reaction phenotyping; preferred positive control inhibitor for CYP2C19. |
Kᵢ (inhibition constant) values represent the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ indicates a more potent inhibitor.
Section 4: Experimental Protocols
The following protocols provide a validated framework for assessing CYP inhibition and induction. The choice of specific reagents, such as the probe substrate, should be based on the most current regulatory guidance and scientific literature.
Protocol 1: Determination of IC₅₀ for CYP2C19 Inhibition
This protocol is designed to measure the concentration of an inhibitor that causes a 50% reduction in enzyme activity (IC₅₀).
-
Causality and Design: The goal is to establish a concentration-response curve. We use human liver microsomes (HLMs) as they contain a full complement of CYP enzymes. A CYP2C19-specific probe substrate (e.g., S-mephenytoin) is used to ensure we are measuring the activity of our target enzyme.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the inhibitor (e.g., (-)-N-3-benzylphenobarbital) in DMSO.
-
Perform serial dilutions in DMSO to create a range of stock concentrations (e.g., 10-fold dilutions). Further dilute into the incubation buffer to achieve final assay concentrations spanning at least 4 logs (e.g., 1 nM to 10 µM).
-
Prepare a working solution of pooled HLMs (e.g., 0.2 mg/mL final concentration) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a working solution of the probe substrate, S-mephenytoin (e.g., 5 µM final concentration, which is near its Kₘ for CYP2C19).
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.
-
-
Incubation Procedure:
-
In a 96-well plate, add 50 µL of HLM solution to each well.
-
Add 25 µL of the various inhibitor dilutions (or vehicle control, e.g., 0.1% DMSO) to the wells.
-
Add 25 µL of the S-mephenytoin solution.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the metabolic reaction by adding 25 µL of the NADPH-regenerating system to all wells.
-
Incubate at 37°C with gentle shaking for a pre-determined linear time (e.g., 10 minutes).
-
-
Sample Analysis:
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 4'-hydroxymephenytoin).
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the formation of the 4'-hydroxymephenytoin metabolite against a standard curve.
-
-
Data Interpretation:
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value. This value provides a quantitative measure of the inhibitor's potency.
-
Protocol 2: Assessment of CYP1A2/CYP3A4 Induction in Plated Human Hepatocytes
This protocol measures the potential of a compound (like omeprazole) to increase the expression and activity of CYP enzymes.
-
Causality and Design: CYP induction is a transcriptional event. Therefore, we must use a cellular system, such as cryopreserved primary human hepatocytes, which contain the necessary nuclear receptors (AhR, PXR) and transcriptional machinery. We measure both mRNA levels (the direct transcriptional output) and enzyme activity (the functional consequence) to get a complete picture. At least three different human donors should be used to account for genetic variability.[14]
-
Cell Culture and Dosing:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to form a confluent monolayer (typically 24-48 hours).
-
Prepare dosing media containing the test compound (e.g., omeprazole), a vehicle control (e.g., 0.1% DMSO), a known CYP1A2 inducer (e.g., omeprazole itself at a high concentration), and a known CYP3A4 inducer (e.g., rifampicin). Use a range of at least 6 concentrations for the test compound.
-
Aspirate the culture medium and replace it with the dosing media.
-
Incubate the cells for 48-72 hours, replacing the media every 24 hours.
-
-
Harvesting and Endpoints:
-
For mRNA analysis: At the end of the incubation, lyse a subset of the cells directly in the wells using a suitable lysis buffer. Isolate total RNA and perform qRT-PCR to quantify the relative expression of CYP1A2 and CYP3A4 mRNA, normalized to a stable housekeeping gene (e.g., GAPDH).
-
For enzyme activity analysis: In a parallel set of wells, wash the cells with warm buffer and then incubate them with a cocktail of probe substrates (e.g., phenacetin for CYP1A2 and midazolam for CYP3A4) for a defined period (e.g., 30 minutes).
-
-
Sample Analysis:
-
Collect the supernatant from the activity assay and quench with acetonitrile.
-
Analyze the formation of the metabolites (e.g., acetaminophen and 1'-hydroxymidazolam) by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the fold-induction of mRNA and activity at each concentration relative to the vehicle control.
-
Data is often evaluated against regulatory thresholds. For example, if the fold-induction is greater than 20% of the positive control and shows a concentration-dependent increase, the compound is typically considered an in vitro inducer, warranting further investigation.
-
Conclusion
The judicious selection and application of reference compounds are hallmarks of rigorous pharmacological research. Omeprazole, with its complex clinical DDI profile, serves as an essential benchmark for evaluating the overall interaction risk of an NCE. In contrast, (+)-N-3-benzylnirvanol and, more notably, the highly potent and selective (-)-N-3-benzylphenobarbital, are precision tools that enable the unambiguous dissection of specific metabolic pathways in vitro. Understanding the distinct properties and appropriate applications of these three compounds, as detailed in this guide, empowers researchers to generate clear, interpretable data, ultimately leading to the development of safer and more effective medicines.
References
-
Title: Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. Source: ResearchGate URL: [Link]
-
Title: N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19 Source: ResearchGate URL: [Link]
-
Title: N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 Source: PubMed URL: [Link]
-
Title: omeprazole - ClinPGx Source: ClinPGx URL: [Link]
-
Title: (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes Source: ResearchGate URL: [Link]
-
Title: Omeprazole Pharmacology Source: YouTube URL: [Link]
-
Title: CYP1A2 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Omeprazole - StatPearls - NCBI Bookshelf Source: NCBI URL: [Link]
-
Title: Verification of the Selectivity of (+)N-3-Benzylnirvanol as a CYP2C19 Inhibitor Source: ResearchGate URL: [Link]
-
Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]
-
Title: (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes Source: PubMed URL: [Link]
-
Title: Third-generation beta-blockers stimulate nitric oxide release from endothelial cells through ATP efflux: a novel mechanism for antihypertensive action Source: PubMed URL: [Link]
-
Title: Validation of (-)-N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes Source: PubMed URL: [Link]
-
Title: Omeprazole: pharmacology, pharmacokinetics and interactions Source: PubMed URL: [Link]
-
Title: Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions Source: NIH URL: [Link]
-
Title: Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes Source: ECVAM DataBase on ALternative Methods URL: [Link]
-
Title: Inhibition and induction of CYP enzymes in humans: an update Source: PubMed Central URL: [Link]
-
Title: Considerations for developing CYP induction assays in hepatocytes: Insights from a multilaboratory study Source: PubMed URL: [Link]
-
Title: Omeprazole: Pharmacokinetics and Metabolism in Man Source: Taylor & Francis Online URL: [Link]
-
Title: Configure R-(-)-N-3-Benzylphenobarbital Source: BioIVT URL: [Link]
-
Title: Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis Source: PLOS ONE URL: [Link]
-
Title: Interaction of proton pump inhibitors with cytochromes P450: Consequences for drug interactions Source: ResearchGate URL: [Link]
-
Title: In Vitro CYP (Cytochrome P450) Induction Studies Source: BioIVT URL: [Link]
-
Title: Induction by Phenobarbital of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization Source: MDPI URL: [Link]
-
Title: Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors Source: Journal of Neurogastroenterology and Motility URL: [Link]
-
Title: Phenobarbital induction of CYP2B1, CYP2B2, and CYP3A1 in rat liver: genetic differences in a common regulatory mechanism Source: PubMed URL: [Link]
-
Title: omeprazole - ClinPGx Source: ClinPGx URL: [Link]
-
Title: Hepatic cytochrome P450 2B induction by ethyl/phenyl-substituted congeners of phenobarbital in the B6C3F1 mouse Source: PubMed URL: [Link]
-
Title: Chemical structure of phenobarbital Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omeprazole: pharmacology, pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 6. ClinPGx [clinpgx.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP1A2 - Wikipedia [en.wikipedia.org]
- 10. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis | PLOS One [journals.plos.org]
- 11. Validation of (-)-N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
A Comparative Guide to (-)-N-3-benzylphenobarbital and (+)-N-3-benzylnirvanol: Assessing Superiority in Anticonvulsant Potential
Introduction: The Quest for Superior Anticonvulsant Therapeutics
In the landscape of antiepileptic drug discovery, the pursuit of compounds with enhanced efficacy and improved safety profiles is paramount. Phenobarbital, a long-standing therapeutic, offers a foundational structure for derivatization to achieve these goals. This guide provides a comparative assessment of two such derivatives, (-)-N-3-benzylphenobarbital and (+)-N-3-benzylnirvanol. While extensive research has characterized these compounds as potent inhibitors of the cytochrome P450 enzyme CYP2C19, a critical evaluation of their comparative anticonvulsant properties is notably absent in the current scientific literature.[1][2][3] This document synthesizes the available pharmacological data, elucidates the established anticonvulsant mechanisms of the parent compound, phenobarbital, and provides detailed experimental protocols to empower researchers to directly address this knowledge gap.
Chemical Structures
The chemical structures of (-)-N-3-benzylphenobarbital and (+)-N-3-benzylnirvanol are presented below. Both are derivatives of barbituric acid, with a key structural modification being the addition of a benzyl group at the N-3 position.
Caption: Chemical structures of the molecules.
Comparative Pharmacology: A Tale of Potent CYP2C19 Inhibition
The most extensively documented pharmacological activity of (-)-N-3-benzylphenobarbital and (+)-N-3-benzylnirvanol is their potent and selective inhibition of CYP2C19, a crucial enzyme in drug metabolism.[1][2][4] Experimental data consistently demonstrates that (-)-N-3-benzylphenobarbital is a more potent inhibitor of CYP2C19 than (+)-N-3-benzylnirvanol .[1][2] This is evidenced by its lower inhibition constant (Ki) values. The antipodes of both compounds are significantly less potent, highlighting a clear stereoselectivity in their interaction with the enzyme.[1][2]
| Compound | Recombinant CYP2C19 Ki (nM) | Human Liver Microsomal CYP2C19 Ki (nM) |
| (-)-N-3-benzylphenobarbital | 79 | 71-94 |
| (+)-N-3-benzylphenobarbital | 20- to 60-fold less potent | Not Reported |
| (+)-N-3-benzylnirvanol | 250 | 210-280 |
| (-)-N-3-benzylnirvanol | 20- to 60-fold less potent | Not Reported |
| Data sourced from Haining et al. (2002).[1][2] |
A Critical Data Gap in Anticonvulsant Activity
Despite the well-characterized differences in their CYP2C19 inhibitory profiles, there is a conspicuous absence of publicly available, head-to-head comparative studies on the anticonvulsant efficacy and neurotoxicity of (-)-N-3-benzylphenobarbital and (+)-N-3-benzylnirvanol. To definitively assess which compound is superior as an anticonvulsant, experimental data from preclinical seizure models is essential. The following table outlines the key parameters that need to be determined.
| Parameter | (-)-N-3-benzylphenobarbital | (+)-N-3-benzylnirvanol | Significance |
| ED50 (MES) | Data Not Available | Data Not Available | Median effective dose for protection against maximal electroshock seizures (model for generalized tonic-clonic seizures). |
| ED50 (scPTZ) | Data Not Available | Data Not Available | Median effective dose for protection against subcutaneous pentylenetetrazol-induced seizures (model for absence seizures). |
| TD50 (Rotarod) | Data Not Available | Data Not Available | Median toxic dose causing motor impairment. |
| Protective Index (PI) | Data Not Available | Data Not Available | Ratio of TD50 to ED50, indicating the therapeutic window. A higher PI suggests a better safety profile. |
Postulated Mechanism of Anticonvulsant Action: Insights from Phenobarbital
The anticonvulsant activity of these compounds is presumed to be mediated through mechanisms established for the parent compound, phenobarbital. Phenobarbital exerts its effects primarily by modulating the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[5][6][7]
-
Positive Allosteric Modulation of GABAA Receptors: Phenobarbital binds to an allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[5][6][7] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and raising the seizure threshold.[5][6]
-
Inhibition of Glutamatergic Neurotransmission: At higher concentrations, phenobarbital can also inhibit excitatory neurotransmission mediated by glutamate, further contributing to its anticonvulsant effect.[6]
Caption: MES test experimental workflow.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures. [8][9] Objective: To determine the ED50 of each compound for preventing clonic seizures induced by a subcutaneous injection of pentylenetetrazol.
Methodology:
-
Animal Model: Adult male mice.
-
Procedure: a. Administer the test compound or vehicle control. b. At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.). [8] c. Place the animal in an observation chamber and observe for 30 minutes. d. The endpoint is the presence of a clonic seizure lasting for at least 5 seconds. Absence of such a seizure indicates protection.
-
Data Analysis: The ED50 is calculated using probit analysis.
Caption: scPTZ test experimental workflow.
Rotarod Test for Neurotoxicity
This assay assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD50). [10][11] Objective: To determine the TD50, the dose of each compound that causes 50% of the animals to fail to maintain their balance on a rotating rod.
Methodology:
-
Animal Model: Adult male mice, trained on the rotarod for 2-3 days prior to testing.
-
Apparatus: A rotarod device with a rotating rod (e.g., 3 cm diameter) that can be set to a constant speed (e.g., 6-10 rpm) or an accelerating speed.
-
Procedure: a. Administer the test compound or vehicle control. b. At the time of peak effect, place the mouse on the rotating rod. c. The trial duration is typically 1-2 minutes. d. An animal is considered to have failed the test if it falls off the rod or grips the rod and rotates with it for two consecutive revolutions.
-
Data Analysis: The TD50 is calculated from the dose-response data using probit analysis.
Conclusion and Future Directions
While (-)-N-3-benzylphenobarbital demonstrates superior potency as a CYP2C19 inhibitor compared to (+)-N-3-benzylnirvanol, a definitive conclusion regarding its superiority as an anticonvulsant cannot be drawn from the existing literature. The structure-activity relationships of barbiturates suggest that modifications at the N-3 position can influence anticonvulsant activity, but empirical data is required for a valid comparison. [12] This guide provides the established pharmacological context and the necessary experimental framework for researchers to undertake a direct comparative evaluation. By determining the ED50 in MES and scPTZ models and the TD50 in the rotarod test, a comprehensive assessment of the anticonvulsant efficacy and safety profile of these two compounds can be achieved. Such studies are crucial for advancing the development of next-generation antiepileptic drugs with optimized therapeutic indices.
References
-
Haining, R. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235–239. [Link]
-
Haining, R. L., et al. (2016). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate. [Link]
-
Cuypers, M. L., et al. (2020). (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1121-1128. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Suzuki, H., et al. (2003). Validation of (-)-N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes. Drug Metabolism and Disposition, 31(11), 1345-1348. [Link]
-
Macdonald, R. L., & McLean, M. J. (1986). Molecular mechanisms of antiseizure drug activity at GABAA receptors. Advances in Neurology, 44, 713-736. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
-
Jones, P. G., & Andersen, O. S. (1986). Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbiturates. Epilepsia, 27(Suppl 2), S51-63. [Link]
-
ResearchGate. (2015). Are there any specific(published) protocols for Rotarod performance test?. [Link]
-
Synapse. (2024). What is the mechanism of Phenobarbital?. Patsnap. [Link]
-
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]
-
Amit Lunkad. (2020, December 1). Barbiturates: Structural activity relationship (SAR) [Video]. YouTube. [Link]
-
ResearchGate. (2025). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. [Link]
-
National Center for Biotechnology Information. (2024). Phenobarbital. StatPearls. [Link]
-
ResearchGate. (2025). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Rotarod. [Link]
-
ResearchGate. (n.d.). Fig. 4. Structural activity relationship (SAR) of the target... [Link]
-
Owen, S. F., et al. (2023). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Neurology, 14, 1199344. [Link]
-
Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments : JoVE, (75), e2609. [Link]
-
Gower, A. J., & Tricklebank, M. D. (1988). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Psychopharmacology, 94(1), 125–128. [Link]
-
Luszczki, J. J. (2019). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy (pp. 435-458). Humana, New York, NY. [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]
-
Yost, C. S., & Winegar, B. D. (2015). Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects. The Journal of physiology, 593(19), 4385–4401. [Link]
-
Fidecka, S., et al. (2019). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International journal of molecular sciences, 20(15), 3763. [Link]
-
Synapse. (2024). What is the mechanism of Phenobarbital Sodium?. Patsnap. [Link]
-
ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Link]
-
BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]
-
News-Medical.Net. (n.d.). Barbiturate Mechanism. [Link]
-
ResearchGate. (n.d.). Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. [Link]
-
Research SOP. (2025, July 12). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents [Video]. YouTube. [Link]
-
BioIVT. (n.d.). Configure R-(-)-N-3-Benzylphenobarbital. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of (-)-N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. mmpc.org [mmpc.org]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of (+/-)-N-3-Benzylnirvanol: A Comprehensive Guide for Laboratory Professionals
Chemical Profile and Hazard Analysis of (+/-)-N-3-Benzylnirvanol
This compound is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[1][2] Its chemical structure, featuring aromatic rings and a nitrogen-containing hydantoin core, dictates its physical and toxicological properties. Understanding these properties is fundamental to appreciating the required safety precautions for its handling and disposal.
Key Chemical and Safety Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₈N₂O₂ | [1] |
| Appearance | Off-white to light yellow powder | [1] |
| Solubility | Insoluble in water; Soluble in DMSO (>20 mg/mL) | [1] |
| Hazard Classifications | Acute Toxicity, Oral (Harmful if swallowed); Skin Irritation; Serious Eye Irritation; May cause respiratory irritation; Hazardous to the aquatic environment. | [3] |
The primary hazards associated with this compound necessitate careful handling to avoid ingestion, skin and eye contact, and inhalation of the powder.[3] Its insolubility in water means that aqueous dilution is not a viable disposal method and increases its persistence in aquatic environments, highlighting the importance of containment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against airborne particles.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling larger quantities or when there is a risk of aerosolization.
-
Body Protection: A standard laboratory coat should be worn.
Spill Management: A Calm and Methodical Approach
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent the spread of the chemical.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to prevent the powder from becoming airborne. For a solution, create a dike around the spill using an absorbent material like vermiculite or cat litter.[4]
-
Clean the Affected Area:
-
For solid spills: Gently wipe the area with the damp paper towel, working from the outside in.
-
For liquid spills: Once the liquid is absorbed, use a scoop or other appropriate tool to collect the absorbent material.[4]
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (paper towels, absorbent materials, gloves, etc.) must be treated as hazardous waste and placed in a sealed, labeled container for disposal.[5][6]
The Core Directive: Proper Disposal of this compound
The recommended method for the disposal of this compound is incineration. This method is chosen for its ability to completely destroy the complex organic structure of the molecule, thereby neutralizing its biological activity and potential environmental harm.
The Rationale for Incineration:
The thermal decomposition of aromatic and nitrogen-containing organic compounds, such as this compound, at high temperatures leads to their breakdown into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[7][8] Incomplete combustion can potentially generate hazardous byproducts, which is why professional incineration facilities with controlled temperature and residence times are essential.[7][8] Landfilling is not a suitable option due to the compound's insolubility in water and potential for long-term environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Unused or waste this compound should be collected in a designated, clearly labeled hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Preparation:
-
Use a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable for the solid compound.
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Dissolution in a Combustible Solvent (if required by your facility):
-
Some waste disposal facilities may require the solid to be dissolved in a flammable solvent to facilitate incineration.
-
Consult your EHS office for a list of approved solvents. Common choices include ethanol or a mixture of solvents.
-
Perform this step in a well-ventilated fume hood.
-
Slowly add the this compound to the solvent, stirring gently to dissolve.
-
The resulting solution should be stored in a sealed, properly labeled container.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team. This area should be secure and away from incompatible materials.
-
Arrange for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
Caption: Waste Disposal Decision and Action Flowchart.
Regulatory Considerations and Compliance
The disposal of all laboratory chemicals is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[9]
While a specific EPA waste code may not be listed for this compound, it would likely be classified as a toxic hazardous waste due to its "harmful if swallowed" designation.[9] The appropriate waste codes (e.g., from the D, F, K, P, or U lists) should be determined by a qualified environmental health and safety professional based on the compound's characteristics and the waste stream it is in.[10][11][12][13] It is the responsibility of the generator of the waste (the laboratory) to ensure that it is properly characterized and disposed of in accordance with all applicable regulations. Always consult your institution's EHS department for specific guidance.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental responsibility.
References
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Available at: [Link]
-
Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]
-
EPA Hazardous Waste Codes. University of Maryland. Available at: [Link]
-
Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety in Application. MDPI. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES. State of New Jersey. Available at: [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Available at: [Link]
-
Chemical Spill Clean-Up. University of Delaware. Available at: [Link]
-
EPA Hazardous Waste Codes. Alfred University. Available at: [Link]
-
THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. Available at: [Link]
-
(+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. PubMed. Available at: [Link]
-
Waste Code. US EPA. Available at: [Link]
-
Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets. ACS Nano. Available at: [Link]
-
Spill Clean up Procedure. The University of British Columbia. Available at: [Link]
Sources
- 1. (S)-(+)-N-3-Benzylnirvanol | 790676-40-3 [chemicalbook.com]
- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. acs.org [acs.org]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. mdpi.com [mdpi.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. epa.gov [epa.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. wku.edu [wku.edu]
- 12. my.alfred.edu [my.alfred.edu]
- 13. Waste Code [rcrainfo.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
